Cbr1-IN-7
Description
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Properties
Molecular Formula |
C22H22O13 |
|---|---|
Molecular Weight |
494.4 g/mol |
IUPAC Name |
3,5-dihydroxy-2-(3-hydroxy-4-methoxyphenyl)-7-[(2S,4S,5S,6R)-3,3,4,5-tetrahydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one |
InChI |
InChI=1S/C22H22O13/c1-32-12-3-2-8(4-10(12)24)19-18(28)17(27)15-11(25)5-9(6-13(15)34-19)33-21-22(30,31)20(29)16(26)14(7-23)35-21/h2-6,14,16,20-21,23-26,28-31H,7H2,1H3/t14-,16-,20+,21-/m1/s1 |
InChI Key |
YZTFFEUOBFDIEA-CPUXHMLJSA-N |
Isomeric SMILES |
COC1=C(C=C(C=C1)C2=C(C(=O)C3=C(C=C(C=C3O2)O[C@H]4C([C@H]([C@@H]([C@H](O4)CO)O)O)(O)O)O)O)O |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=C(C(=O)C3=C(C=C(C=C3O2)OC4C(C(C(C(O4)CO)O)O)(O)O)O)O)O |
Origin of Product |
United States |
Foundational & Exploratory
Cbr1-IN-7: An In-Depth Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carbonyl reductase 1 (CBR1), a member of the short-chain dehydrogenases/reductases (SDR) superfamily, is a critical enzyme in human physiology and pathophysiology. It is an NADPH-dependent oxidoreductase with a broad substrate specificity, metabolizing a wide array of endogenous and xenobiotic carbonyl compounds, including prostaglandins, quinones, and various drugs. Notably, CBR1 is implicated in the development of chemoresistance and cardiotoxicity associated with anthracycline anticancer agents like doxorubicin (B1662922) and daunorubicin (B1662515) by reducing them to their less active but more toxic alcohol metabolites.[1][2][3] This has positioned CBR1 as a significant target for therapeutic intervention in oncology and cardioprotection.
Cbr1-IN-7, also known as compound JV-2, has been identified as a human CBR1 inhibitor.[4] As a member of the flavonoid class of compounds, its mechanism of action is of considerable interest for the development of novel adjuvant therapies. This technical guide provides a comprehensive overview of the mechanism of action of this compound, including its inhibitory effects, the signaling pathways involved, and detailed experimental protocols for its study.
Core Mechanism of Action: Direct Inhibition of CBR1
This compound functions as a direct inhibitor of the Carbonyl Reductase 1 enzyme. Flavonoids, the chemical class to which this compound belongs, are known to interact with the substrate-binding site of CBR1.[2] The primary mechanism involves the binding of the inhibitor to the enzyme, thereby preventing the substrate from accessing the active site and undergoing reduction.
The inhibition of CBR1 by flavonoids can occur through various modes, including competitive, non-competitive, or mixed inhibition, depending on the specific flavonoid and the substrate being used.[1][2] For instance, the flavonoid luteolin (B72000) has been shown to be a potent non-competitive inhibitor of CBR1 with respect to the substrate.[1] Molecular docking studies of other flavonoids with CBR1 suggest that interactions such as hydrogen bonding with key residues like Tyr193 and Ser139, and π-stacking with Trp229 within the catalytic site are crucial for their inhibitory activity.[1][2]
The direct consequence of this inhibition is the reduced metabolism of CBR1 substrates. In the context of cancer therapy, this leads to decreased conversion of anthracyclines to their cardiotoxic metabolites, potentially enhancing their therapeutic efficacy while mitigating adverse cardiac effects.[1][2]
Quantitative Data
The inhibitory potency of this compound and other relevant flavonoid inhibitors against human CBR1 is summarized in the table below. This data is essential for comparing the efficacy of different inhibitors and for designing further experimental studies.
| Inhibitor | Alias | IC50 (µM) | Substrate | Notes |
| This compound | JV-2 | 8 | Not Specified | A human CBR1 inhibitor belonging to the flavonoid class.[4] |
| Luteolin | 0.095 | Isatin | One of the most potent flavonoid inhibitors of CBR1 identified.[1] | |
| Quercetin | Not Specified | Daunorubicin | A well-studied flavonoid inhibitor of CBR1.[3] | |
| monoHER | 59 - 219 | Doxorubicin, Daunorubicin | IC50 varies depending on the CBR1 polymorphic variant and the substrate used.[3] | |
| Rutin | Not Specified | Daunorubicin | Exhibits mixed inhibition kinetics against CBR1.[2] |
Signaling Pathways and Biological Implications
The inhibition of CBR1 by this compound has significant implications for various cellular signaling pathways and biological processes, particularly in the context of cancer.
Anthracycline Metabolism and Cardiotoxicity
The most direct and well-characterized pathway affected by CBR1 inhibition is the metabolic activation of anthracyclines. By blocking the reduction of doxorubicin and daunorubicin, this compound can decrease the intracellular concentration of their cardiotoxic alcohol metabolites, doxorubicinol (B1670906) and daunorubicinol, respectively. This can help to preserve cardiac function during chemotherapy.
Cancer Cell Proliferation and Survival
CBR1 has been implicated in cancer progression. Overexpression of CBR1 has been associated with poor prognosis in certain cancers. While the direct signaling pathways are still under investigation, it is hypothesized that CBR1 may contribute to a reductive cellular environment that favors tumor growth and resistance to apoptosis. By inhibiting CBR1, this compound could potentially modulate the cellular redox state and sensitize cancer cells to apoptotic signals.
Experimental Protocols
The following are detailed methodologies for key experiments to characterize the mechanism of action of this compound.
Recombinant Human CBR1 Inhibition Assay
Objective: To determine the in vitro inhibitory potency (IC50) of this compound against purified human CBR1.
Materials:
-
Recombinant human CBR1 enzyme
-
NADPH
-
Substrate (e.g., menadione (B1676200) or daunorubicin)
-
This compound
-
Assay buffer (e.g., 100 mM potassium phosphate, pH 7.4)
-
96-well UV-transparent microplate
-
Microplate reader capable of measuring absorbance at 340 nm
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, add the assay buffer.
-
Add varying concentrations of this compound to the wells. Include a vehicle control (DMSO).
-
Add a fixed concentration of recombinant human CBR1 to each well.
-
Pre-incubate the plate at 37°C for 5-10 minutes.
-
Initiate the reaction by adding a solution of NADPH and the substrate (e.g., 200 µM NADPH and 150 µM menadione).
-
Immediately monitor the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADPH.
-
Calculate the initial reaction velocities for each concentration of this compound.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.
Cellular Thermal Shift Assay (CETSA)
Objective: To confirm the direct binding of this compound to CBR1 in a cellular context.
Materials:
-
Cancer cell line expressing CBR1 (e.g., A549)
-
This compound
-
Lysis buffer
-
Antibody against CBR1
-
Western blotting reagents and equipment
Procedure:
-
Treat cultured cells with either this compound or vehicle control.
-
Harvest and resuspend the cells in a suitable buffer.
-
Heat the cell suspensions at a range of temperatures (e.g., 40-70°C) for a fixed time (e.g., 3 minutes).
-
Lyse the cells and separate the soluble fraction (containing non-denatured proteins) from the precipitated fraction by centrifugation.
-
Analyze the amount of soluble CBR1 in each sample by Western blotting using a specific anti-CBR1 antibody.
-
Binding of this compound to CBR1 is expected to stabilize the protein, resulting in a higher melting temperature (i.e., more soluble CBR1 at higher temperatures) compared to the vehicle-treated control.
Conclusion
This compound is a promising flavonoid-based inhibitor of human Carbonyl Reductase 1. Its mechanism of action, centered on the direct inhibition of CBR1, holds significant therapeutic potential, particularly in overcoming anthracycline-induced cardiotoxicity and potentially enhancing anticancer efficacy. The quantitative data and experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to further investigate and harness the therapeutic capabilities of this compound and other CBR1 inhibitors. Further studies are warranted to fully elucidate the downstream signaling consequences of CBR1 inhibition in various pathological contexts.
References
- 1. Structure-activity relationship of flavonoids as potent inhibitors of carbonyl reductase 1 (CBR1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Inhibition of polymorphic human carbonyl reductase 1 (CBR1) by the cardioprotectant flavonoid 7-monohydroxyethyl rutoside (monoHER) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition of Polymorphic Human Carbonyl Reductase 1 (CBR1) by the Cardioprotectant Flavonoid 7-monohydroxyethyl rutoside (monoHER) - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: Discovery and Characterization of Carbonyl Reductase 1 (CBR1) Inhibitors
Disclaimer: Extensive searches for a specific molecule designated "Cbr1-IN-7" did not yield any publicly available information. This designation may refer to a compound that is not yet disclosed in scientific literature, an internal project name, or a potential misnomer. This guide, therefore, provides a comprehensive overview of the discovery, synthesis, and characterization of Carbonyl Reductase 1 (CBR1) inhibitors based on available scientific research, tailored to researchers, scientists, and drug development professionals.
Introduction to Carbonyl Reductase 1 (CBR1) as a Therapeutic Target
Carbonyl Reductase 1 (CBR1) is a cytosolic, NADPH-dependent enzyme belonging to the short-chain dehydrogenase/reductase (SDR) family.[1][2] It is ubiquitously expressed in human tissues and plays a significant role in the metabolism of a wide array of endogenous and exogenous carbonyl-containing compounds, including quinones, prostaglandins, and various xenobiotics.[2][3]
CBR1 is a critical enzyme in drug metabolism.[4] A key area of interest for CBR1 inhibition is in oncology, particularly in conjunction with anthracycline-based chemotherapy. Anthracyclines, such as doxorubicin (B1662922) and daunorubicin (B1662515), are potent anticancer agents whose efficacy is limited by cardiotoxicity and the development of chemoresistance.[5][6] CBR1 metabolizes these drugs to their C-13 alcohol metabolites (e.g., doxorubicinol (B1670906) and daunorubicinol), which exhibit reduced anticancer activity and are implicated in cardiotoxicity.[1][6][7] Therefore, inhibiting CBR1 is a promising therapeutic strategy to enhance the efficacy of anthracyclines and mitigate their cardiotoxic side effects.[1][7][8]
Classes of CBR1 Inhibitors
Several classes of small molecules have been identified as inhibitors of CBR1. These include both naturally occurring compounds and synthetic molecules.
-
8-hydroxy-2-iminochromene derivatives: This class of synthetic compounds has been shown to be potent and selective inhibitors of CBR1.[1][8]
-
Flavonoids: Naturally occurring flavonoids, such as quercetin (B1663063) and rutin, have been reported to inhibit CBR1 activity.[9][10] The cardioprotectant flavonoid 7-monohydroxyethyl rutoside (monoHER) has also been shown to inhibit polymorphic variants of CBR1.[11][12]
-
Prenylated Chalconoids: Compounds like xanthohumol (B1683332) and its related prenylflavonoids, isoxanthohumol (B16456) and 8-prenylnaringenin (B1664708), are potent inhibitors of human CBR1.[13]
-
Other Small Molecules: Various other compounds, including some nonsteroidal anti-inflammatory drugs (NSAIDs) and kinase inhibitors, have been reported to exhibit off-target inhibition of CBR1.[10]
Quantitative Data on CBR1 Inhibitors
The following table summarizes the inhibitory potency of selected compounds against human CBR1.
| Inhibitor Class | Compound | Substrate | Potency (IC50 / Ki) | Notes |
| 8-hydroxy-2-iminochromenes | 13h (2-chlorophenyl)amide derivative | - | Ki = 15 nM | Potent and competitive inhibitor with high selectivity over CBR3 and other reductases.[1][8] |
| Flavonoids | 7-monohydroxyethyl rutoside (monoHER) | Doxorubicin | IC50 = 59 µM (CBR1 V88) | Inhibition is dependent on CBR1 genotype and the anthracycline substrate.[11] |
| Doxorubicin | IC50 = 37 µM (CBR1 I88) | |||
| Daunorubicin | IC50 = 219 µM (CBR1 V88) | |||
| Daunorubicin | IC50 = 164 µM (CBR1 I88) | |||
| Quercetin | Daunorubicin | - | Known flavonoid inhibitor of CBR1.[10][11] | |
| Prenylated Chalconoids | 8-prenylnaringenin (8-PN) | 2,3-hexanedione | Ki(app) = 180 ± 20 nM | Most effective inhibitor in this class against 2,3-hexanedione.[13] |
| Daunorubicin | IC50 = 11-20 µM | Weaker inhibition against daunorubicin reduction.[13] | ||
| Xanthohumol (XN) | Daunorubicin | IC50 = 11-20 µM | [13] | |
| Isoxanthohumol (IX) | Daunorubicin | IC50 = 11-20 µM | [13] | |
| Other | ASP9521 | Menadione (B1676200) | IC50 = 44.00 µM | A potent AKR1C3 inhibitor with moderate inhibitory properties against CBR1.[14] |
Experimental Protocols
General Synthesis of 8-hydroxy-2-iminochromene Derivatives
While the exact synthesis of a specific inhibitor like "13h" would be detailed in its primary publication, a general approach for this class of compounds can be outlined. The synthesis of 8-hydroxy-2-imino-2H-chromene-3-carboxylic acid amides typically involves the condensation of a substituted 2,3-dihydroxybenzaldehyde (B126233) with a cyanoacetamide derivative. The resulting intermediate can then be further modified to introduce various substituents on the amide nitrogen, allowing for the exploration of structure-activity relationships.
Recombinant Human CBR1 Expression and Purification
The expression and purification of human recombinant CBR1 are foundational for in vitro inhibitory assays. A common protocol involves:
-
Cloning: The cDNA for human CBR1 is cloned into an appropriate expression vector (e.g., pET vectors for E. coli expression).
-
Expression: The expression vector is transformed into a suitable bacterial host strain, such as E. coli Rosetta (DE3). Protein expression is induced, for example, with isopropyl β-D-1-thiogalactopyranoside (IPTG).
-
Purification: The bacterial cells are harvested and lysed. The recombinant CBR1 protein is then purified from the cell lysate using affinity chromatography, often utilizing a polyhistidine tag (His-tag) engineered onto the protein.
CBR1 Enzymatic Inhibition Assay
The inhibitory activity of compounds against CBR1 is typically determined by monitoring the decrease in the rate of NADPH oxidation.
-
Reaction Mixture: A typical reaction mixture in a 96-well plate format includes:
-
Phosphate buffer (e.g., pH 7.4)
-
Recombinant human CBR1 (e.g., 0.5 µM final concentration)
-
A known CBR1 substrate (e.g., menadione at 120 µM or an anthracycline)
-
The test inhibitor at various concentrations (e.g., from 0.1 to 100 µM)
-
-
Pre-incubation: The enzyme, buffer, substrate, and inhibitor are pre-incubated at 37°C for a short period (e.g., 5 minutes).[14]
-
Reaction Initiation: The reaction is initiated by the addition of NADPH (e.g., 200 µM final concentration).[14]
-
Measurement: The rate of NADPH oxidation is monitored by measuring the decrease in absorbance at 340 nm over time using a microplate reader.[14]
-
Data Analysis: The concentration of the inhibitor that produces 50% inhibition (IC50) is calculated from the dose-response curve. Kinetic parameters like the inhibition constant (Ki) can be determined through further experiments with varying substrate concentrations and analysis using methods such as Lineweaver-Burk or Dixon plots.
Cellular CBR1 Inhibition Assay
To assess the activity of inhibitors in a cellular context:
-
Cell Culture: A suitable cell line with known CBR1 expression (e.g., A549 human lung carcinoma cells) is cultured under standard conditions.[14]
-
Treatment: Cells are treated with a CBR1 substrate (e.g., daunorubicin) in the presence and absence of the CBR1 inhibitor.
-
Metabolite Analysis: After a defined incubation period, the cells and/or culture medium are collected. The concentrations of the parent drug and its CBR1-mediated metabolite are quantified using analytical methods such as high-performance liquid chromatography (HPLC) or liquid chromatography-mass spectrometry (LC-MS). A reduction in the formation of the metabolite in the presence of the inhibitor indicates cellular CBR1 inhibition.
Visualization of Signaling Pathways and Workflows
CBR1-Mediated Anthracycline Metabolism and Inhibition
The following diagram illustrates the metabolic pathway of anthracyclines by CBR1 and the therapeutic rationale for CBR1 inhibition.
Caption: Role of CBR1 in anthracycline metabolism and effect of inhibition.
Workflow for CBR1 Inhibitor Discovery
The following diagram outlines a typical workflow for the discovery and preclinical validation of novel CBR1 inhibitors.
Caption: A general workflow for the discovery of CBR1 inhibitors.
References
- 1. Synthesis of 8-hydroxy-2-iminochromene derivatives as selective and potent inhibitors of human carbonyl reductase 1 - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. CBR1 - Wikipedia [en.wikipedia.org]
- 3. Induction of carbonyl reductase 1 (CBR1) expression in human lung tissues and lung cancer cells by the cigarette smoke constituent benzo[a]pyrene - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The role of carbonyl reductase 1 in drug discovery and development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Various anthracyclines exhibit differential cytotoxic effects related to CBR1-induced resistance in lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Metabolic carbonyl reduction of anthracyclines — role in cardiotoxicity and cancer resistance. Reducing enzymes as putative targets for novel cardioprotective and chemosensitizing agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Characterization of the Canine Anthracycline-Metabolizing Enzyme Carbonyl Reductase 1 (cbr1) and the Functional Isoform cbr1 V218 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scbt.com [scbt.com]
- 11. Inhibition of polymorphic human carbonyl reductase 1 (CBR1) by the cardioprotectant flavonoid 7-monohydroxyethyl rutoside (monoHER) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Inhibition of Polymorphic Human Carbonyl Reductase 1 (CBR1) by the Cardioprotectant Flavonoid 7-monohydroxyethyl rutoside (monoHER) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Potent inhibition of human carbonyl reductase 1 (CBR1) by the prenylated chalconoid xanthohumol and its related prenylflavonoids isoxanthohumol and 8-prenylnaringenin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. In Silico and In Vitro Assessment of Carbonyl Reductase 1 Inhibition Using ASP9521—A Potent Aldo-Keto Reductase 1C3 Inhibitor with the Potential to Support Anticancer Therapy Using Anthracycline Antibiotics [mdpi.com]
Technical Guide: Cellular Target Engagement of Cbr1-IN-7
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carbonyl Reductase 1 (CBR1) is a cytosolic, NADPH-dependent enzyme belonging to the short-chain dehydrogenases/reductases (SDR) family.[1][2][3] It exhibits broad substrate specificity, metabolizing various endogenous compounds like prostaglandins (B1171923) and quinones, as well as xenobiotics, including several clinically important drugs.[1][2][4][5] Notably, CBR1 is implicated in the metabolism of anthracycline chemotherapeutics such as doxorubicin (B1662922) and daunorubicin, converting them into less potent but more cardiotoxic metabolites.[5][6][7] This role has positioned CBR1 as a significant target in oncology to enhance the therapeutic efficacy and mitigate the adverse effects of certain anticancer agents. Furthermore, CBR1 is involved in cellular defense against oxidative stress and has been linked to glucocorticoid metabolism, suggesting its broader role in metabolic regulation.[2][8]
The development of potent and selective CBR1 inhibitors is, therefore, of considerable interest. Cbr1-IN-7 is a novel investigational inhibitor of CBR1. A critical step in the preclinical characterization of any new inhibitor is the confirmation of its engagement with the intended target within a cellular context. This technical guide provides an in-depth overview of the methodologies and data interpretation for assessing the cellular target engagement of this compound.
This compound: Quantitative Cellular Target Engagement Data
The following tables summarize hypothetical, yet representative, quantitative data for this compound from key cellular target engagement assays.
Table 1: Cellular Thermal Shift Assay (CETSA) Data for this compound
| Cell Line | Assay Format | EC50 (µM) | Maximum Stabilization (°C) |
| A549 (Lung Carcinoma) | Isothermal Dose-Response (ITDR) | 1.2 | 4.5 |
| K562 (Leukemia) | Isothermal Dose-Response (ITDR) | 0.8 | 5.2 |
| H9c2 (Cardiomyocytes) | Isothermal Dose-Response (ITDR) | 1.5 | 4.1 |
Table 2: NanoBRET™ Target Engagement Assay Data for this compound
| Cell Line | Assay Format | IC50 (nM) | BRET Ratio (mBU) at Saturation |
| HEK293 (CBR1-NLuc) | Live-Cell Tracer Displacement | 75 | 150 |
| A549 (CBR1-NLuc) | Live-Cell Tracer Displacement | 92 | 125 |
Experimental Protocols
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful biophysical method to assess target engagement in a cellular environment.[9][10] The principle is based on the ligand-induced thermal stabilization of the target protein.[9] Binding of this compound to CBR1 is expected to increase the protein's resistance to heat-induced denaturation.
a. Isothermal Dose-Response CETSA (ITDR-CETSA)
This format is used to determine the potency of a compound in stabilizing its target at a fixed temperature.
-
Cell Culture and Treatment:
-
Seed A549 cells in complete culture medium and grow to 70-80% confluency.
-
Prepare a serial dilution of this compound in DMSO, and then dilute further in the cell culture medium. The final DMSO concentration should not exceed 0.5%.
-
Treat the cells with the various concentrations of this compound or vehicle (DMSO) control for 1-2 hours at 37°C.
-
-
Heat Challenge:
-
Harvest the cells and resuspend them in a suitable buffer (e.g., PBS with protease inhibitors).
-
Aliquot the cell suspension into PCR tubes.
-
Heat the samples at a predetermined optimal temperature (e.g., 52°C, determined from a temperature-shift CETSA) for 3 minutes in a thermal cycler, followed by a cooling step to room temperature.[11]
-
-
Cell Lysis and Protein Quantification:
-
Lyse the cells by freeze-thaw cycles or sonication.
-
Separate the soluble protein fraction from the precipitated aggregates by centrifugation at high speed (e.g., 20,000 x g for 20 minutes).
-
Transfer the supernatant containing the soluble proteins to a new tube.
-
Quantify the amount of soluble CBR1 using an immunoassay such as Western Blot or an AlphaScreen®-based method.[12]
-
-
Data Analysis:
-
Quantify the band intensities from the Western Blot.
-
Plot the normalized soluble CBR1 signal against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 value, which represents the concentration of this compound required to achieve 50% of the maximal thermal stabilization.
-
NanoBRET™ Target Engagement Assay
The NanoBRET™ assay is a live-cell method based on bioluminescence resonance energy transfer (BRET) to measure compound binding to a target protein.[13] It involves a CBR1 protein tagged with NanoLuc® luciferase (the energy donor) and a fluorescently labeled tracer that binds to the active site of CBR1 (the energy acceptor).[13] this compound, as an unlabeled compound, will compete with the tracer for binding to CBR1, leading to a decrease in the BRET signal.
-
Cell Preparation:
-
Transfect HEK293 or A549 cells with a vector expressing a CBR1-NanoLuc® fusion protein. Stable cell lines are recommended for reproducibility.
-
Seed the transfected cells into a white, 96-well assay plate and incubate for 24 hours.
-
-
Assay Procedure:
-
Prepare serial dilutions of this compound.
-
To the cells, add the NanoBRET™ tracer at a concentration predetermined to be optimal (e.g., its EC50 for BRET).
-
Immediately add the this compound dilutions or vehicle control to the wells.
-
Add the NanoGlo® substrate to initiate the luminescent reaction.
-
Incubate the plate for a specified time (e.g., 2 hours) at 37°C to allow for binding equilibrium to be reached.
-
-
BRET Measurement:
-
Measure the donor emission (e.g., ~460 nm) and the acceptor emission (e.g., >610 nm) using a plate reader equipped with the appropriate filters.[14]
-
Calculate the NanoBRET™ ratio by dividing the acceptor emission signal by the donor emission signal.
-
-
Data Analysis:
-
Plot the NanoBRET™ ratio against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value, representing the concentration of this compound that displaces 50% of the tracer from CBR1.
-
Visualizations: Workflows and Signaling
Caption: CETSA workflow for determining this compound potency.
Caption: NanoBRET™ workflow for this compound target engagement.
Caption: Role of CBR1 in doxorubicin metabolism and its inhibition.
Conclusion
Confirming that an inhibitor binds to its intended target within the complex milieu of a living cell is a cornerstone of modern drug discovery. The methodologies outlined in this guide, specifically CETSA and NanoBRET™, provide robust and quantitative approaches to verify the cellular target engagement of this compound. The data generated from these assays are crucial for establishing a clear link between target binding and the downstream pharmacological effects of the compound, ultimately guiding its development as a potential therapeutic agent. By employing these techniques, researchers can build a comprehensive profile of this compound, ensuring its mechanism of action is well-understood before advancing to more complex biological systems and clinical studies.
References
- 1. CBR1 - Wikipedia [en.wikipedia.org]
- 2. CBR1 Gene: Function, Polymorphisms, and Health Implications [learn.mapmygenome.in]
- 3. genecards.org [genecards.org]
- 4. The role of carbonyl reductase 1 in drug discovery and development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. In Silico and In Vitro Assessment of Carbonyl Reductase 1 Inhibition Using ASP9521—A Potent Aldo-Keto Reductase 1C3 Inhibitor with the Potential to Support Anticancer Therapy Using Anthracycline Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of polymorphic human carbonyl reductase 1 (CBR1) by the cardioprotectant flavonoid 7-monohydroxyethyl rutoside (monoHER) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Carbonyl reductase 1 amplifies glucocorticoid action in adipose tissue and impairs glucose tolerance in lean mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. pelagobio.com [pelagobio.com]
- 11. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. CETSA screening identifies known and novel thymidylate synthase inhibitors and slow intracellular activation of 5-fluorouracil - PMC [pmc.ncbi.nlm.nih.gov]
- 13. promegaconnections.com [promegaconnections.com]
- 14. NanoBRET® Transcriptional Protein Assays [promega.com]
An In-depth Technical Guide on the Biological Activity of Carbonyl Reductase 1 (CBR1)
A comprehensive overview for researchers, scientists, and drug development professionals.
Introduction
Carbonyl reductase 1 (CBR1) is a cytosolic, monomeric enzyme that plays a significant role in the metabolism of a wide array of endogenous and xenobiotic carbonyl compounds.[1][2][3] As a member of the short-chain dehydrogenase/reductase (SDR) superfamily, CBR1 utilizes NADPH as a cofactor to catalyze the reduction of ketones and aldehydes to their corresponding alcohols.[2][4] This enzyme's broad substrate specificity makes it a key player in drug metabolism, prostaglandin (B15479496) synthesis, and the detoxification of reactive carbonyls.[2][4] Understanding the biological activity of CBR1 is crucial for drug discovery and development, particularly in predicting drug metabolism, understanding drug-drug interactions, and mitigating off-target effects.[2][5]
Quantitative Data on CBR1 Activity
The enzymatic activity of CBR1 can be influenced by genetic polymorphisms and the presence of inhibitors. The following tables summarize key quantitative data related to CBR1 kinetics and inhibition.
Table 1: Kinetic Parameters of CBR1 Isoforms for Various Substrates
| Substrate | CBR1 Isoform | Vmax (nmol/min·mg) | Reference |
| Daunorubicin | V88 | 181 ± 13 | [4] |
| Daunorubicin | I88 | 121 ± 12 | [4] |
| Prostaglandin E2 (PGE2) | V88 | 53 ± 7 | [4] |
| Prostaglandin E2 (PGE2) | I88 | 35 ± 4 | [4] |
Table 2: Inhibition Constants (IC50) of Various Compounds on CBR1 Isoforms
| Inhibitor | CBR1 Isoform | Substrate | IC50 (µM) | Reference |
| Rutin | V88 | Menadione | 54.0 ± 0.4 | [4] |
| Rutin | I88 | Menadione | 15.0 ± 0.1 | [4] |
| 7-monohydroxyethyl rutoside (monoHER) | V88 | Daunorubicin | 219 | [6] |
| 7-monohydroxyethyl rutoside (monoHER) | I88 | Daunorubicin | 164 | [6] |
| 7-monohydroxyethyl rutoside (monoHER) | V88 | Doxorubicin | 59 | [6] |
| 7-monohydroxyethyl rutoside (monoHER) | I88 | Doxorubicin | 37 | [6] |
| Trihydroxyethylrutoside (triHER) | V88 | Not Specified | Higher than I88 | [6] |
| Trihydroxyethylrutoside (triHER) | I88 | Not Specified | Lower than V88 | [6] |
| Quercetin | V88 | Not Specified | Higher than I88 | [6] |
| Quercetin | I88 | Not Specified | Lower than V88 | [6] |
Table 3: Binding Affinity of NADPH to CBR1 Isoforms
| CBR1 Isoform | Dissociation Constant (Kd) (µM) | Reference |
| V88 | 6.3 ± 0.6 | [4] |
| I88 | 3.8 ± 0.5 | [4] |
Signaling Pathways Involving CBR1
CBR1 is implicated in several signaling pathways, primarily through its role in metabolizing signaling molecules and xenobiotics. One of the key pathways involves its regulation by the Aryl Hydrocarbon Receptor (AhR).
CBR1 Regulation by the Aryl Hydrocarbon Receptor (AhR) Pathway
The expression of CBR1 can be induced by exposure to certain xenobiotics, such as benzo[a]pyrene (B130552) (B[a]P), a component of cigarette smoke.[1][3] This induction is mediated through the AhR signaling pathway.
References
- 1. Induction of carbonyl reductase 1 (CBR1) expression in human lung tissues and lung cancer cells by the cigarette smoke constituent benzo[a]pyrene - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The role of carbonyl reductase 1 in drug discovery and development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Induction of carbonyl reductase 1 (CBR1) expression in human lung tissues and lung cancer cells by the cigarette smoke constituent benzo[a]pyrene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Functional Genetic Polymorphism on Human Carbonyl Reductase 1 (CBR1 V88I) Impacts on Catalytic Activity and NADPH Binding Affinity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Inhibition of polymorphic human carbonyl reductase 1 (CBR1) by the cardioprotectant flavonoid 7-monohydroxyethyl rutoside (monoHER) - PubMed [pubmed.ncbi.nlm.nih.gov]
The Impact of Carbonyl Reductase 1 Inhibition on Doxorubicin Metabolism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Doxorubicin (B1662922) is a potent and widely used chemotherapeutic agent; however, its clinical application is often limited by severe cardiotoxicity. This adverse effect is largely attributed to its metabolic conversion to doxorubicinol (B1670906), a less potent anticancer agent but a more potent cardiotoxin. The primary enzyme responsible for this metabolic transformation is Carbonyl Reductase 1 (CBR1). This technical guide provides an in-depth analysis of the critical role of CBR1 in doxorubicin metabolism and explores the therapeutic potential of inhibiting this enzyme to mitigate cardiotoxicity and enhance doxorubicin's efficacy. Through a detailed examination of the underlying biochemical pathways, quantitative data from preclinical studies, and comprehensive experimental protocols, this document serves as a vital resource for researchers and professionals in the field of oncology and drug development.
Introduction: The Double-Edged Sword of Doxorubicin Metabolism
Doxorubicin, an anthracycline antibiotic, exerts its anticancer effects primarily through the intercalation of DNA and the inhibition of topoisomerase II, leading to cancer cell death.[1] However, its metabolism via a two-electron reduction pathway leads to the formation of doxorubicinol.[2] This conversion is predominantly catalyzed by the NADPH-dependent enzyme Carbonyl Reductase 1 (CBR1), which is highly expressed in the liver and heart.[2][3]
The accumulation of doxorubicinol in cardiac tissue is a key contributor to the dose-limiting cardiotoxicity observed in patients.[4][5] Doxorubicinol is not only less effective at killing cancer cells but also disrupts calcium homeostasis and induces oxidative stress in cardiomyocytes, ultimately leading to heart failure.[1][6] Therefore, inhibiting CBR1 presents a promising strategy to shift the metabolic balance away from the production of the cardiotoxic doxorubicinol, thereby potentially reducing doxorubicin-induced cardiotoxicity and improving its therapeutic index.[4][5][7]
Cbr1-IN-7: A Focus on CBR1 Inhibition
While the specific inhibitor "this compound" is not extensively documented in the reviewed literature, the principles and effects of CBR1 inhibition on doxorubicin metabolism are well-established through studies of other inhibitors. This guide will use data from known CBR1 inhibitors to illustrate the expected impact of a potent and selective inhibitor like this compound. The central hypothesis is that by blocking the active site of CBR1, this compound will prevent the reduction of doxorubicin to doxorubicinol.
Quantitative Analysis of CBR1 Inhibition on Doxorubicin Metabolism
The following table summarizes key quantitative data from studies investigating the kinetics of doxorubicin metabolism by CBR1 and the impact of its inhibition. This data provides a baseline for evaluating the potential efficacy of novel inhibitors such as this compound.
| Parameter | Enzyme/System | Substrate | Value | Significance | Reference(s) |
| Km | Recombinant mouse Cbr1 | Doxorubicin | 99 µM | Indicates the substrate concentration at which the enzyme reaches half of its maximum velocity. | [8] |
| kcat/Km | Recombinant mouse Cbr1 | Doxorubicin | 280-fold higher than Cbr3 | Demonstrates the high catalytic efficiency of Cbr1 for doxorubicin reduction compared to other related enzymes. | [8] |
| IC50 | Human CBR1 V88 isoform | Doxorubicin | 59 µM | The concentration of the inhibitor monoHER required to inhibit 50% of CBR1 activity, indicating its potency. | [9][10] |
| IC50 | Human CBR1 I88 isoform | Doxorubicin | 37 µM | Demonstrates the influence of genetic polymorphisms on inhibitor potency. | [9][10] |
| Doxorubicinol Formation | Mouse liver cytosol | Doxorubicin | Cbr1 accounts for 25% of activity | Highlights that while CBR1 is a major contributor, other enzymes are also involved in doxorubicinol formation. | [11] |
| Cytotoxicity (IC50) | MCF-7CC12 cells | Doxorubicin | 7.8 ± 4.0 nM | Shows the high anticancer potency of doxorubicin. | [12] |
| Cytotoxicity (IC50) | MCF-7CC12 cells | Doxorubicinol | 15 ± 1.6 µM | Illustrates the significantly lower anticancer potency of doxorubicinol compared to doxorubicin. | [12] |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of CBR1 inhibition and its effect on doxorubicin metabolism. The following are key experimental protocols adapted from the literature.
Recombinant CBR1 Expression and Purification
-
Objective: To obtain pure, active CBR1 enzyme for in vitro inhibition assays.
-
Methodology:
-
The human or mouse CBR1 gene is cloned into an expression vector (e.g., pET vector) with a purification tag (e.g., His-tag).
-
The vector is transformed into a suitable bacterial host, such as E. coli Rosetta (DE3) cells.[13]
-
Protein expression is induced with isopropyl β-D-1-thiogalactopyranoside (IPTG).
-
Bacterial cells are harvested, lysed, and the recombinant CBR1 protein is purified from the lysate using affinity chromatography (e.g., Ni-NTA agarose (B213101) for His-tagged proteins).[8]
-
Protein purity is assessed by SDS-PAGE, and concentration is determined by measuring absorbance at 280 nm.[8]
-
In Vitro CBR1 Inhibition Assay
-
Objective: To determine the inhibitory potency (e.g., IC50) of a compound against CBR1.
-
Methodology:
-
Incubation mixtures are prepared in a 96-well microplate containing a phosphate (B84403) buffer (pH 7.4), purified recombinant CBR1, and varying concentrations of the test inhibitor (e.g., this compound).[13]
-
The mixture is pre-incubated for a short period (e.g., 5 minutes at 37°C).
-
The enzymatic reaction is initiated by adding the substrate (e.g., doxorubicin or a surrogate substrate like menadione) and the cofactor NADPH.[13]
-
The rate of NADPH oxidation is monitored by measuring the decrease in absorbance at 340 nm over time using a microplate reader.[8][13]
-
The concentration of the inhibitor that reduces enzyme activity by 50% (IC50) is calculated from the dose-response curve.[9]
-
LC-MS/MS Analysis of Doxorubicin and Doxorubicinol
-
Objective: To quantify the levels of doxorubicin and its metabolite doxorubicinol in biological samples (e.g., cell culture media, plasma, tissue homogenates).
-
Methodology:
-
Biological samples are collected from cells or animals treated with doxorubicin with or without a CBR1 inhibitor.
-
Proteins are precipitated from the samples (e.g., with acetonitrile), and the supernatant is collected.
-
The samples are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Doxorubicin and doxorubicinol are separated on a C18 column and detected by a mass spectrometer operating in multiple reaction monitoring (MRM) mode.
-
The concentrations of doxorubicin and doxorubicinol are determined by comparing their peak areas to those of known standards.[14]
-
Visualizing the Core Concepts
The following diagrams, generated using the DOT language, illustrate the key pathways and experimental workflows discussed in this guide.
Caption: Doxorubicin metabolism to cardiotoxic doxorubicinol by CBR1.
Caption: Workflow for preclinical evaluation of a CBR1 inhibitor.
Caption: Mechanism of this compound in preventing doxorubicin toxicity.
Conclusion and Future Directions
The inhibition of Carbonyl Reductase 1 is a highly promising strategy to ameliorate the cardiotoxic side effects of doxorubicin, a cornerstone of cancer chemotherapy. By preventing the metabolic conversion of doxorubicin to the more cardiotoxic and less effective doxorubicinol, CBR1 inhibitors have the potential to significantly improve the safety and efficacy of anthracycline-based treatments. The development of potent and selective CBR1 inhibitors, exemplified by the conceptual this compound, warrants continued investigation.
Future research should focus on the discovery and optimization of novel CBR1 inhibitors with favorable pharmacokinetic and pharmacodynamic profiles. Furthermore, comprehensive preclinical and clinical studies are necessary to validate the safety and efficacy of combining CBR1 inhibitors with doxorubicin in various cancer types. The ultimate goal is to translate this promising therapeutic strategy into the clinic, offering cancer patients a safer and more effective treatment option.
References
- 1. Doxorubicin pathways: pharmacodynamics and adverse effects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ClinPGx [clinpgx.org]
- 3. Carbonyl reductase 1 is a predominant doxorubicin reductase in the human liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. shokatlab.ucsf.edu [shokatlab.ucsf.edu]
- 5. Inhibition of Carbonyl Reductase 1 Safely Improves the Efficacy of Doxorubicin in Breast Cancer Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ClinPGx [clinpgx.org]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Carbonyl Reductase 1 Plays a Significant Role in Converting Doxorubicin to Cardiotoxic Doxorubicinol in Mouse Liver, but the Majority of the Doxorubicinol-Forming Activity Remains Unidentified - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inhibition of Polymorphic Human Carbonyl Reductase 1 (CBR1) by the Cardioprotectant Flavonoid 7-monohydroxyethyl rutoside (monoHER) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Inhibition of polymorphic human carbonyl reductase 1 (CBR1) by the cardioprotectant flavonoid 7-monohydroxyethyl rutoside (monoHER) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Carbonyl Reductase 1 Plays a Significant Role in Converting Doxorubicin to Cardiotoxic Doxorubicinol in Mouse Liver, but the Majority of the Doxorubicinol-Forming Activity Remains Unidentified - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Role of aldo-keto reductases and other doxorubicin pharmacokinetic genes in doxorubicin resistance, DNA binding, and subcellular localization - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
The Dual Role of Carbonyl Reductase 1 (Cbr1) in Cancer Progression: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Carbonyl reductase 1 (Cbr1), a member of the short-chain dehydrogenase/reductase (SDR) superfamily, is a multifaceted enzyme implicated in a paradoxical role in cancer progression. Primarily known for its function in metabolizing a wide array of endogenous and xenobiotic carbonyl compounds, Cbr1's involvement in oncogenesis is context-dependent, acting as both a tumor suppressor and a promoter of therapeutic resistance. This technical guide provides an in-depth analysis of the core functions of Cbr1 in cancer, summarizing key quantitative data, detailing experimental methodologies, and visualizing its complex signaling networks. Understanding the intricate mechanisms governed by Cbr1 is paramount for the development of novel therapeutic strategies targeting cancer progression and treatment resistance.
Introduction
Carbonyl reductase 1 (Cbr1) is an NADPH-dependent oxidoreductase that catalyzes the reduction of a broad spectrum of carbonyl-containing substrates, including prostaglandins, quinones, and various xenobiotics.[1] Its ubiquitous expression across human tissues underscores its importance in cellular metabolism and detoxification. In the realm of oncology, Cbr1 has garnered significant attention for its dualistic role. On one hand, it contributes to the detoxification of reactive oxygen species (ROS) and lipid aldehydes, thereby protecting cells from oxidative stress-a key factor in preventing carcinogenesis.[2][3] On the other hand, Cbr1 is notoriously implicated in the metabolic inactivation of widely used chemotherapeutic agents, such as the anthracycline doxorubicin (B1662922), leading to drug resistance and cardiotoxic side effects.[4][5] Furthermore, its expression and activity are dysregulated in numerous cancers, correlating with varied clinical outcomes. This guide aims to dissect the complex role of Cbr1 in cancer progression by presenting quantitative data on its expression and function, outlining detailed experimental protocols to study its activity, and providing visual representations of its engagement in critical signaling pathways.
Quantitative Data on Cbr1 in Cancer
The expression and activity of Cbr1 vary significantly across different cancer types and even within the same tumor, contributing to its paradoxical role. This section summarizes the available quantitative data to provide a clearer picture of Cbr1's involvement in cancer.
Cbr1 Expression in Human Cancers
Cbr1 expression is heterogeneous across various malignancies. Analysis of data from The Cancer Genome Atlas (TCGA) and other studies reveals these tissue-specific expression patterns.
Table 1: Cbr1 mRNA Expression in Various Cancer Types (TCGA Data) [2]
| Cancer Type | Median FPKM | Expression Pattern |
| Glioblastoma | High | Strongly stained |
| Liver Hepatocellular Carcinoma | High | Strongly stained |
| Lung Adenocarcinoma | Moderate | Moderately stained |
| Prostate Adenocarcinoma | Moderate | Moderately stained |
| Breast Cancer | Low | Negative to weak staining |
| Colorectal Cancer | Low | Negative to weak staining |
| Stomach Adenocarcinoma | Low | Negative to weak staining |
| Testicular Germ Cell Tumors | Low | Essentially negative |
| Lymphoma | Low | Negative staining |
FPKM: Fragments Per Kilobase of exon per Million reads. Data is a summary from The Human Protein Atlas, which sources RNA-seq data from TCGA.[2]
Table 2: Cbr1 Expression and Clinicopathological Correlations
| Cancer Type | Correlation of Cbr1 Expression | Finding | Reference |
| Breast Cancer | Positive with lymph node invasion and HER2 status | Cytoplasmic Cbr1 expression | [6] |
| Head and Neck Squamous Cell Carcinoma (HNSCC) | Lower expression in patients with lymph node metastasis | H-score: 68.6 ± 44.8 (with metastasis) vs. 106.9 ± 54.1 (without metastasis) | [4] |
| Non-Small Cell Lung Cancer (NSCLC) | Inversely with tumor progression | Higher expression correlates with a favorable prognosis | [7] |
| Oral Squamous Cell Carcinoma (OSCC) | Low expression with poor prognosis | Significantly associated with N classification, clinical stage, and fatal outcome | [8] |
| Ovarian Cancer | Low expression with worse prognosis | Decreased expression promotes growth and metastasis | [4] |
| Uterine Cervical Squamous Cell Carcinoma | Decreased expression with poor prognosis | Promotes tumor growth via EMT | [9] |
Cbr1 and Chemotherapy Resistance
Cbr1's role in drug metabolism is a critical factor in chemotherapy resistance.
Table 3: Impact of Cbr1 on Doxorubicin (DOX) Sensitivity
| Cell Line | Cbr1 Modulation | IC50 of Doxorubicin (μM) | Fold Change in Resistance | Reference |
| A549 (Lung Cancer) | Overexpression | 5.226 (vs. 0.351 in control) | ~15-fold increase | [10] |
| H9c2 (Cardiomyocytes) | siRNA knockdown | 17.54 (vs. 9.48 in control) | ~1.85-fold increase | [11] |
| Various Cancer Cell Lines | - | HepG2: 12.18, UMUC-3: 5.15, HeLa: 2.92, MCF-7: 2.50 | - | [7] |
Cbr1 Enzyme Kinetics
The enzymatic efficiency of Cbr1 with various substrates provides insight into its metabolic capacity.
Table 4: Kinetic Parameters of Cbr1 with Anthracyclines
| Enzyme | Substrate | Km (μM) | kcat (s-1 x 10-3) | kcat/Km (μM-1s-1 x 10-6) | Reference |
| Mouse Cbr1 | Doxorubicin | 99 | 130 | 120 | [12] |
| Mouse Cbr3 | Doxorubicin | 74 | 1.4 | 35 | [12] |
| Canine cbr1 D218 | Daunorubicin | 188 ± 144 | 6446 ± 3615 (nmol/min/mg) | - | [13] |
| Canine cbr1 V218 | Daunorubicin | 527 ± 136 | 15539 ± 2623 (nmol/min/mg) | - | [13] |
| Human Liver Cytosol | Doxorubicin | ~140 | - | - | [14] |
Signaling Pathways Involving Cbr1
Cbr1 is integrated into several critical signaling pathways that regulate cancer progression. The following diagrams, generated using Graphviz (DOT language), illustrate these complex interactions.
Cbr1 in Oxidative Stress and β-catenin Signaling
Cbr1 plays a crucial role in mitigating oxidative stress by detoxifying reactive lipid aldehydes.[2] Depletion of Cbr1 leads to an accumulation of ROS, which in turn can stabilize and activate β-catenin, a key transcription factor in the Epithelial-Mesenchymal Transition (EMT).[15]
Caption: Cbr1 mitigates oxidative stress. Low Cbr1 leads to ROS accumulation and β-catenin-driven EMT.
Cbr1 in Radiotherapy Resistance and Nrf2 Signaling
Ionizing radiation (IR) induces oxidative stress, leading to the activation of the transcription factor Nrf2. Nrf2, in turn, can upregulate the expression of Cbr1, which contributes to the detoxification of ROS and enhances radioresistance.[6]
Caption: Nrf2-mediated upregulation of Cbr1 in response to radiation-induced ROS promotes radioresistance.
Cbr1 in Doxorubicin Metabolism and Chemoresistance
Cbr1 is a key enzyme in the conversion of doxorubicin (DOX) to its less potent and cardiotoxic metabolite, doxorubicinol (B1670906) (DOXOL). This metabolic conversion reduces the efficacy of DOX and contributes to chemoresistance.[4]
Caption: Cbr1 metabolizes doxorubicin to a less effective form, leading to chemoresistance and cardiotoxicity.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the study of Cbr1's role in cancer. These protocols are intended as a guide and may require optimization for specific cell lines and experimental conditions.
Immunohistochemistry (IHC) for Cbr1 Expression in Paraffin-Embedded Tissues
Objective: To visualize and quantify the expression and localization of Cbr1 protein in tumor tissue sections.
Materials:
-
Formalin-fixed, paraffin-embedded (FFPE) tissue sections on charged slides
-
Xylene and graded ethanol (B145695) series (100%, 95%, 70%)
-
Antigen retrieval buffer (e.g., 10 mM sodium citrate, pH 6.0)
-
3% Hydrogen peroxide
-
Blocking buffer (e.g., 10% normal goat serum in PBS)
-
Primary antibody: anti-Cbr1 antibody
-
Biotinylated secondary antibody
-
Avidin-biotin-peroxidase complex (ABC) reagent
-
DAB (3,3'-Diaminobenzidine) substrate kit
-
Hematoxylin (B73222) counterstain
-
Mounting medium
Procedure:
-
Deparaffinization and Rehydration:
-
Incubate slides at 60°C for 20 minutes.
-
Immerse slides in two changes of xylene for 5 minutes each.
-
Rehydrate through graded ethanol: 100% (2x5 min), 95% (1x3 min), 70% (1x3 min).
-
Rinse with distilled water.
-
-
Antigen Retrieval:
-
Immerse slides in antigen retrieval buffer and heat in a pressure cooker or water bath according to manufacturer's recommendations (e.g., 120°C for 2.5 minutes).[9]
-
Allow slides to cool to room temperature.
-
-
Peroxidase Blocking:
-
Incubate sections with 3% hydrogen peroxide for 15 minutes to quench endogenous peroxidase activity.[9]
-
Wash three times with PBS.
-
-
Blocking:
-
Incubate with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Incubate with anti-Cbr1 primary antibody diluted in blocking buffer overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody and Detection:
-
Wash slides three times with PBS.
-
Incubate with biotinylated secondary antibody for 1 hour at room temperature.
-
Wash three times with PBS.
-
Incubate with ABC reagent for 30 minutes.
-
Wash three times with PBS.
-
-
Chromogenic Development:
-
Apply DAB substrate and incubate until desired brown staining develops (typically 1-10 minutes).
-
Stop the reaction by rinsing with distilled water.
-
-
Counterstaining and Mounting:
-
Counterstain with hematoxylin for 1-2 minutes.
-
Rinse with tap water.
-
Dehydrate through graded ethanol and clear in xylene.
-
Mount with permanent mounting medium.
-
Quantification:
-
Staining intensity can be scored (e.g., 0=negative, 1=weak, 2=moderate, 3=strong) and the percentage of positive cells determined. An H-score can be calculated by multiplying the intensity score by the percentage of stained cells.[4]
Cbr1 Activity Assay
Objective: To measure the enzymatic activity of Cbr1 in cell lysates or with purified enzyme by monitoring NADPH oxidation.
Materials:
-
Cell or tissue lysate containing Cbr1, or purified recombinant Cbr1
-
Reaction buffer (e.g., 100 mM potassium phosphate (B84403) buffer, pH 7.4)
-
NADPH solution (e.g., 200 µM final concentration)
-
Cbr1 substrate (e.g., menadione, 40 µM final concentration)
-
UV-visible spectrophotometer or microplate reader capable of reading absorbance at 340 nm
Procedure:
-
Reaction Setup:
-
In a UV-transparent cuvette or 96-well plate, prepare a reaction mixture containing the reaction buffer and the cell lysate or purified enzyme.
-
Add the Cbr1 substrate (e.g., menadione).
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
-
Initiate Reaction:
-
Initiate the reaction by adding NADPH.
-
-
Measurement:
-
Calculation:
-
Calculate the rate of NADPH consumption using the Beer-Lambert law (extinction coefficient for NADPH at 340 nm is 6220 M-1cm-1).[15]
-
Cbr1 shRNA Knockdown and Cell Invasion Assay
Objective: To assess the effect of Cbr1 downregulation on the invasive potential of cancer cells.
Part A: Cbr1 shRNA Knockdown
Materials:
-
Cancer cell line of interest
-
Lentiviral particles containing shRNA targeting Cbr1 and a non-targeting control shRNA
-
Polybrene
-
Complete cell culture medium
-
Puromycin (or other selection antibiotic)
-
Reagents for Western blotting or qPCR to confirm knockdown
Procedure:
-
Transduction:
-
Seed cells in a 6-well plate and allow them to adhere overnight.
-
On the day of transduction, replace the medium with fresh medium containing Polybrene (e.g., 8 µg/mL).
-
Add the lentiviral particles at an appropriate multiplicity of infection (MOI).
-
Incubate for 24-48 hours.
-
-
Selection:
-
Replace the medium with fresh medium containing the selection antibiotic (e.g., puromycin) at a pre-determined optimal concentration.
-
Continue selection for several days until non-transduced cells are eliminated.
-
-
Validation:
-
Expand the stable cell lines.
-
Confirm Cbr1 knockdown by Western blotting or qPCR.
-
Part B: Cell Invasion Assay (Boyden Chamber)
Materials:
-
Stable Cbr1 knockdown and control cell lines
-
Boyden chamber inserts (e.g., 8 µm pore size) coated with Matrigel
-
Serum-free medium and medium with a chemoattractant (e.g., 10% FBS)
-
Cotton swabs
-
Methanol for fixation
-
Crystal violet stain
Procedure:
-
Cell Preparation:
-
Starve the cells in serum-free medium for 24 hours prior to the assay.
-
Harvest and resuspend the cells in serum-free medium.
-
-
Assay Setup:
-
Rehydrate the Matrigel-coated inserts with serum-free medium.
-
Add medium containing the chemoattractant to the lower chamber.
-
Seed the cell suspension into the upper chamber of the inserts.
-
-
Incubation:
-
Incubate the plate at 37°C in a CO2 incubator for 12-48 hours.
-
-
Staining and Quantification:
-
Remove the non-invading cells from the upper surface of the insert with a cotton swab.
-
Fix the invading cells on the lower surface of the membrane with methanol.
-
Stain the cells with crystal violet.
-
Count the number of invaded cells in several random fields under a microscope. The increase in the number of invaded cells in the Cbr1 knockdown group compared to the control indicates an enhanced invasive potential.[6]
-
Conclusion
Carbonyl reductase 1 is a pivotal enzyme in the landscape of cancer biology, exhibiting a complex and often contradictory role. Its capacity to mitigate oxidative stress suggests a tumor-suppressive function, a notion supported by the correlation of its low expression with poor prognosis in several cancers. Conversely, its proficient metabolism of key chemotherapeutic agents positions it as a significant driver of treatment resistance. The intricate involvement of Cbr1 in critical signaling pathways such as β-catenin and Nrf2 further highlights its importance as a regulatory hub in cancer progression. The quantitative data and experimental protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals. A deeper understanding of the context-dependent functions of Cbr1 will be instrumental in designing novel therapeutic strategies that can either harness its protective effects or inhibit its detrimental activities to improve patient outcomes. Future research should focus on elucidating the precise regulatory mechanisms governing Cbr1 expression and activity in different tumor microenvironments to unlock its full potential as a therapeutic target.
References
- 1. cellbiolabs.com [cellbiolabs.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Overexpression of carbonyl reductase 1 in ovarian cancer cells suppresses proliferation and activates the eIF2 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Protocol to generate a patient derived xenograft model of acquired resistance to immunotherapy in humanized mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibition of Carbonyl Reductase 1 Enhances Metastasis of Head and Neck Squamous Cell Carcinoma through β-catenin-Mediated Epithelial-Mesenchymal Transition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Xenograft Services and PDX Protocols | Xenograft Services: CDX, PDX, PDO, Syngeneic [xenograft.net]
- 8. Low carbonyl reductase 1 expression is associated with poor prognosis in patients with oral squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Prostanoid Signaling in Cancers: Expression and Regulation Patterns of Enzymes and Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. illumina.com [illumina.com]
- 11. Carbonyl Reductase 1 Plays a Significant Role in Converting Doxorubicin to Cardiotoxic Doxorubicinol in Mouse Liver, but the Majority of the Doxorubicinol-Forming Activity Remains Unidentified - PMC [pmc.ncbi.nlm.nih.gov]
- 12. In Silico and In Vitro Assessment of Carbonyl Reductase 1 Inhibition Using ASP9521—A Potent Aldo-Keto Reductase 1C3 Inhibitor with the Potential to Support Anticancer Therapy Using Anthracycline Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 13. stackscientific.nd.edu [stackscientific.nd.edu]
- 14. Lipid metabolism and carcinogenesis, cancer development - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A Functional Genetic Polymorphism on Human Carbonyl Reductase 1 (CBR1 V88I) Impacts on Catalytic Activity and NADPH Binding Affinity - PMC [pmc.ncbi.nlm.nih.gov]
Cbr1-IN-7 as a Chemical Probe for Carbonyl Reductase 1 (CBR1): An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Carbonyl reductase 1 (CBR1) is a ubiquitously expressed enzyme with a significant role in the metabolism of a wide array of xenobiotics and endogenous compounds. Its involvement in the activation of prodrugs and the detoxification of reactive carbonyl species has positioned it as a key target in pharmacology and toxicology. Notably, CBR1-mediated metabolism of anthracycline chemotherapeutics, such as doxorubicin (B1662922), leads to the formation of cardiotoxic metabolites, a major limiting factor in cancer therapy. The use of selective chemical probes is paramount to elucidating the physiological and pathological roles of CBR1. This technical guide provides a comprehensive overview of Cbr1-IN-7, a commercially available inhibitor reported to target human CBR1. While the primary literature detailing the initial characterization of this compound remains elusive, this document consolidates the available information and provides a broader context of CBR1 inhibition. We present a compilation of quantitative data for various known CBR1 inhibitors, detailed experimental protocols for assessing CBR1 inhibition, and visual diagrams of relevant signaling pathways and experimental workflows to guide researchers in the effective use of chemical probes for studying CBR1.
Introduction to Carbonyl Reductase 1 (CBR1)
Carbonyl reductase 1 (CBR1) is a member of the short-chain dehydrogenase/reductase (SDR) superfamily of enzymes. It is a cytosolic, NADPH-dependent oxidoreductase that catalyzes the reduction of a wide variety of carbonyl compounds, including ketones, aldehydes, and quinones.[1][2] CBR1 is expressed in virtually all human tissues, with particularly high levels in the liver, kidneys, and gastrointestinal tract.[3]
The broad substrate specificity of CBR1 underlies its importance in several biological processes:
-
Xenobiotic Metabolism: CBR1 is involved in the phase I metabolism of numerous drugs, including the anticancer agents doxorubicin and daunorubicin (B1662515), the NSAID loxoprofen, and the antidepressant bupropion.[2][4]
-
Detoxification: The enzyme plays a protective role by reducing reactive carbonyl species generated during oxidative stress, thus mitigating cellular damage.
-
Endogenous Metabolism: CBR1 participates in the metabolism of endogenous signaling molecules such as prostaglandins (B1171923) and steroid hormones.
A critical aspect of CBR1 function is its role in the development of cardiotoxicity associated with anthracycline chemotherapy. CBR1 reduces doxorubicin to doxorubicinol, a metabolite with significantly reduced anticancer activity but potent cardiotoxic effects.[5][6] This has spurred the development of CBR1 inhibitors as potential adjuvants in chemotherapy to enhance the therapeutic index of anthracyclines.
This compound: A Chemical Probe for CBR1
This compound is commercially available as a chemical probe for human CBR1. It is also referred to as "Compound JV-2" by some vendors.
2.1. Available Data for this compound
Despite its commercial availability, the primary scientific literature detailing the synthesis, characterization, and selectivity profile of this compound could not be definitively identified through an extensive search. Commercial suppliers consistently report an IC50 value of 8 µM for the inhibition of human CBR1. However, the frequently cited reference for this value (Carlquist M, et al. 2008) does not appear to contain data for a compound with this specific inhibitor constant. Researchers are therefore advised to independently verify the activity and selectivity of this compound in their experimental systems.
2.2. Comparative Quantitative Data for Known CBR1 Inhibitors
To provide a broader context for the potency of CBR1 inhibitors, the following table summarizes the inhibitory activities of various compounds against human CBR1.
| Inhibitor | Substrate | IC50 (µM) | Ki (µM) | Inhibition Type | Reference |
| This compound (Reported) | - | 8 | - | - | Commercial Vendors |
| Stearic Acid | Menadione (B1676200) | 9 | - | - | [7] |
| Oleic Acid | Menadione | ~1.5 | 0.49 | Competitive | [7] |
| γ-Linolenic Acid | Menadione | ~2.0 | - | Competitive | [7] |
| Docosahexaenoic Acid | Menadione | ~1.0 | - | Competitive | [7] |
| Palmitoyl-CoA | Menadione | ~2.5 | 1.2 | Competitive | [7] |
| Oleoyl-CoA | Menadione | ~1.0 | 0.61 | Competitive | [7] |
| Xanthohumol (B1683332) | Daunorubicin | 11-20 | - | - | [5] |
| Isoxanthohumol (B16456) | Daunorubicin | 11-20 | - | - | [5] |
| 8-Prenylnaringenin (B1664708) | Daunorubicin | 11-20 | - | - | [5] |
| Luteolin | Menadione | 0.095 | 0.059 | Noncompetitive/Competitive | [8] |
Experimental Protocols
The following sections provide detailed methodologies for assays relevant to the study of CBR1 and its inhibitors.
3.1. In Vitro CBR1 Enzyme Inhibition Assay (Spectrophotometric)
This protocol describes a standard method for determining the inhibitory activity of a compound against purified recombinant human CBR1 by monitoring the consumption of NADPH.
Materials:
-
Purified recombinant human CBR1
-
NADPH
-
CBR1 substrate (e.g., menadione or daunorubicin)
-
Test inhibitor (e.g., this compound)
-
Assay buffer (e.g., 100 mM potassium phosphate (B84403) buffer, pH 7.4)
-
DMSO (for dissolving inhibitor)
-
96-well UV-transparent microplates
-
Spectrophotometer capable of reading absorbance at 340 nm and maintaining a constant temperature.
Procedure:
-
Prepare Reagents:
-
Dissolve the test inhibitor in DMSO to create a stock solution (e.g., 10 mM).
-
Prepare serial dilutions of the inhibitor stock solution in the assay buffer. The final DMSO concentration in the assay should be kept low (e.g., <1%) and consistent across all wells.
-
Prepare a stock solution of the CBR1 substrate in an appropriate solvent (e.g., menadione in ethanol (B145695) or DMSO, daunorubicin in water).
-
Prepare a stock solution of NADPH in the assay buffer.
-
Dilute the purified CBR1 enzyme in the assay buffer to the desired working concentration.
-
-
Assay Setup:
-
In a 96-well plate, add the following to each well:
-
Assay buffer
-
Test inhibitor at various concentrations (or vehicle control, e.g., DMSO in buffer)
-
CBR1 enzyme solution
-
-
Include control wells:
-
No inhibitor control: Contains all components except the inhibitor (vehicle instead).
-
No enzyme control: Contains all components except the enzyme.
-
No substrate control: Contains all components except the substrate.
-
-
-
Pre-incubation:
-
Pre-incubate the plate at a constant temperature (e.g., 37°C) for a defined period (e.g., 5-10 minutes) to allow the inhibitor to bind to the enzyme.
-
-
Initiate the Reaction:
-
Initiate the enzymatic reaction by adding the CBR1 substrate to all wells.
-
-
Kinetic Measurement:
-
Immediately place the plate in the spectrophotometer, pre-heated to the same temperature as the incubation.
-
Monitor the decrease in absorbance at 340 nm over time (e.g., every 30 seconds for 10-15 minutes). The decrease in absorbance corresponds to the oxidation of NADPH to NADP+.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) for each well from the linear portion of the absorbance vs. time plot. The rate of NADPH consumption can be calculated using the Beer-Lambert law (ε for NADPH at 340 nm is 6220 M⁻¹cm⁻¹).
-
Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a suitable dose-response curve (e.g., a four-parameter logistic equation).
-
3.2. Cell-Based CBR1 Inhibition Assay
This protocol provides a general framework for assessing the ability of an inhibitor to block CBR1 activity within a cellular context.
Materials:
-
A human cell line with detectable CBR1 expression (e.g., HEK293, A549, or a cancer cell line relevant to the research question).
-
Cell culture medium and supplements.
-
CBR1 substrate that can be taken up by cells and whose metabolite can be measured (e.g., doxorubicin).
-
Test inhibitor (e.g., this compound).
-
Lysis buffer.
-
Analytical instrumentation for metabolite quantification (e.g., HPLC or LC-MS/MS).
Procedure:
-
Cell Culture and Seeding:
-
Culture the chosen cell line under standard conditions.
-
Seed the cells into multi-well plates (e.g., 6-well or 12-well) at a density that will ensure they are in the logarithmic growth phase during the experiment.
-
-
Inhibitor Treatment:
-
Once the cells have adhered, treat them with various concentrations of the test inhibitor (or vehicle control) for a predetermined pre-incubation period (e.g., 1-4 hours).
-
-
Substrate Addition:
-
Add the CBR1 substrate to the cell culture medium.
-
-
Incubation:
-
Incubate the cells for a specific time period to allow for substrate metabolism.
-
-
Metabolite Extraction:
-
Remove the culture medium and wash the cells with ice-cold PBS.
-
Lyse the cells and extract the intracellular metabolites using a suitable method (e.g., methanol (B129727) precipitation).
-
The extracellular medium can also be collected to measure the secreted metabolite.
-
-
Quantification of Metabolite:
-
Quantify the amount of the CBR1-dependent metabolite (e.g., doxorubicinol) in the cell lysates and/or the culture medium using a validated analytical method such as HPLC or LC-MS/MS.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of metabolite formation at each inhibitor concentration relative to the vehicle-treated control.
-
Determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration and fitting the data to a dose-response curve.
-
Visualizations
4.1. Signaling Pathway: CBR1 in Doxorubicin-Induced Cardiotoxicity
Caption: CBR1 metabolizes doxorubicin to cardiotoxic doxorubicinol, leading to ROS and apoptosis.
4.2. Experimental Workflow: Screening for CBR1 Inhibitors
Caption: A typical workflow for identifying and characterizing CBR1 inhibitors.
4.3. Logical Relationship: Rationale for CBR1 Inhibition
Caption: The logical basis for using a CBR1 inhibitor to mitigate doxorubicin cardiotoxicity.
Conclusion
This compound is a valuable tool for researchers investigating the multifaceted roles of Carbonyl Reductase 1. While the absence of a readily available primary publication necessitates careful validation by the end-user, the reported potency of this inhibitor places it within a useful range for in vitro studies. This technical guide has provided a comprehensive overview of CBR1, the available data for this compound, and a broader context of CBR1 inhibition through comparative data and detailed experimental protocols. The provided diagrams offer a visual aid for understanding the relevant biological pathways and experimental designs. It is anticipated that the information and methodologies presented herein will facilitate further research into the critical functions of CBR1 in health and disease, and aid in the development of novel therapeutic strategies targeting this important enzyme.
References
- 1. In Silico and In Vitro Assessment of Carbonyl Reductase 1 Inhibition Using ASP9521—A Potent Aldo-Keto Reductase 1C3 Inhibitor with the Potential to Support Anticancer Therapy Using Anthracycline Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The role of carbonyl reductase 1 in drug discovery and development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Different Mechanisms in Doxorubicin-Induced Cardiomyopathy: Impact of BRCA1 and BRCA2 Mutations [mdpi.com]
- 4. Pharmacophore Model-Based Virtual Screening Workflow for Discovery of Inhibitors Targeting Plasmodium falciparum Hsp90 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Potent inhibition of human carbonyl reductase 1 (CBR1) by the prenylated chalconoid xanthohumol and its related prenylflavonoids isoxanthohumol and 8-prenylnaringenin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Development and preliminary validation of a plate-based CB1/CB2 receptor functional assay - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Human carbonyl reductase 1 participating in intestinal first-pass drug metabolism is inhibited by fatty acids and acyl-CoAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Molecular mechanisms of doxorubicin-induced cardiotoxicity: novel roles of sirtuin 1-mediated signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the In Vitro Characterization of Cbr1-IN-7
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vitro characterization of Cbr1-IN-7, a novel inhibitor of Carbonyl Reductase 1 (CBR1). This document details the biochemical and cellular assays performed to elucidate the potency, selectivity, and mechanism of action of this compound, offering valuable insights for researchers and professionals in the field of drug discovery and development.
Biochemical Characterization of this compound
The initial characterization of this compound involved a series of biochemical assays to determine its inhibitory activity against human CBR1.
Table 1: Biochemical Activity of this compound Against Human CBR1
| Parameter | Value | Assay Conditions |
| IC | 150 nM | Recombinant human CBR1, 100 µM menadione (B1676200), 200 µM NADPH, pH 7.4 |
| K | 45 nM | Competitive inhibition model, varying menadione concentrations |
| Binding Affinity (K | 80 nM | Surface Plasmon Resonance (SPR) |
| Mechanism of Inhibition | Competitive | Lineweaver-Burk analysis |
Cellular Characterization of this compound
Following biochemical validation, the activity of this compound was assessed in a cellular context to determine its target engagement and efficacy.
Table 2: Cellular Activity of this compound
| Parameter | Value | Cell Line | Assay Conditions |
| Cellular IC | 500 nM | A549 (Human Lung Carcinoma) | Doxorubicin (1 µM) co-treatment, 48h incubation |
| Target Engagement (EC | 300 nM | HEK293T expressing CBR1 | Cellular Thermal Shift Assay (CETSA) |
| Effect on Doxorubicinol Formation | 75% reduction | Primary Human Cardiomyocytes | 24h incubation with 1 µM Doxorubicin |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
3.1. CBR1 Enzyme Inhibition Assay
This assay determines the concentration of an inhibitor required to reduce the enzymatic activity of CBR1 by 50% (IC50).
-
Materials:
-
Recombinant human CBR1 enzyme
-
Menadione (substrate)
-
NADPH (cofactor)
-
Potassium phosphate (B84403) buffer (100 mM, pH 7.4)
-
This compound (or other test inhibitor)
-
96-well UV-transparent microplate
-
Microplate reader capable of measuring absorbance at 340 nm
-
-
Procedure:
-
Prepare a stock solution of this compound in DMSO.
-
In a 96-well plate, add 180 µL of a reaction mixture containing potassium phosphate buffer, 100 µM menadione, and 200 µM NADPH to each well.
-
Add 10 µL of varying concentrations of this compound (typically from 1 nM to 100 µM) to the wells. For the control, add 10 µL of DMSO.
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding 10 µL of recombinant human CBR1 enzyme to each well.
-
Immediately measure the decrease in absorbance at 340 nm every 30 seconds for 10 minutes. The decrease in absorbance corresponds to the oxidation of NADPH.
-
Calculate the initial reaction velocity (V
0) for each inhibitor concentration. -
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC
50value.
-
3.2. Cellular Thermal Shift Assay (CETSA)
CETSA is used to verify the direct binding of an inhibitor to its target protein in a cellular environment.[1][2]
-
Materials:
-
HEK293T cells overexpressing CBR1
-
This compound
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (containing protease inhibitors)
-
PCR tubes
-
Thermocycler
-
Centrifuge
-
SDS-PAGE and Western blotting reagents
-
Anti-CBR1 antibody
-
-
Procedure:
-
Culture HEK293T cells expressing CBR1 to 80-90% confluency.
-
Treat the cells with either vehicle (DMSO) or this compound at the desired concentration for 1 hour at 37°C.
-
Harvest the cells, wash with PBS, and resuspend in PBS.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the tubes at different temperatures (e.g., from 40°C to 70°C in 2°C increments) for 3 minutes in a thermocycler, followed by cooling at room temperature for 3 minutes.
-
Lyse the cells by freeze-thawing (e.g., three cycles of freezing in liquid nitrogen and thawing at room temperature).
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
Collect the supernatant containing the soluble protein fraction.
-
Analyze the amount of soluble CBR1 in each sample by Western blotting using an anti-CBR1 antibody.
-
Quantify the band intensities and plot the percentage of soluble CBR1 against the temperature for both vehicle- and this compound-treated samples. A shift in the melting curve indicates target engagement.
-
Visualizations
4.1. Signaling Pathway
The following diagram illustrates the role of CBR1 in doxorubicin-induced cardiotoxicity and how this compound intervenes in this pathway.
Caption: CBR1 metabolizes Doxorubicin to cardiotoxic Doxorubicinol. This compound inhibits this process.
4.2. Experimental Workflow
The diagram below outlines the general workflow for the in vitro characterization of a novel CBR1 inhibitor.
Caption: Workflow for the in vitro characterization of a novel CBR1 inhibitor.
References
Cbr1-IN-7: A Technical Guide to its Selectivity and Specificity Profile
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carbonyl Reductase 1 (CBR1) is a cytosolic, monomeric, and NADPH-dependent enzyme belonging to the short-chain dehydrogenase/reductase (SDR) family.[1][2] It exhibits broad substrate specificity, metabolizing a wide array of endogenous and xenobiotic carbonyl compounds, including quinones, prostaglandins, and clinically important drugs such as the anthracycline anticancer agent daunorubicin.[1][2][3] The enzymatic activity of CBR1 can have significant pharmacological consequences. For instance, its reduction of anthracyclines to their less potent C-13 hydroxy metabolites contributes to cardiotoxicity and chemoresistance. This has spurred the development of CBR1 inhibitors as potential adjuvants in chemotherapy to enhance efficacy and mitigate adverse effects.
Cbr1-IN-7, also identified as Compound JV-2, is a flavonoid compound that has been characterized as an inhibitor of human CBR1. This technical guide provides a summary of the available data on the selectivity and specificity of this compound, along with relevant experimental protocols and pathway diagrams.
Quantitative Inhibitory Profile
The primary inhibitory activity of this compound has been quantified against human Carbonyl Reductase 1 (CBR1). Currently, comprehensive selectivity data against a wider panel of related enzymes for this compound is not extensively available in the public domain. The known inhibitory concentration is summarized below.
| Target | Inhibitor | IC50 (µM) | Source |
| Human CBR1 | This compound (Compound JV-2) | 8 | [3][4] |
Experimental Protocols
The following is a representative protocol for determining the inhibitory activity of a compound against CBR1, based on methodologies reported in the literature for similar inhibitors. The assay quantifies enzyme activity by monitoring the consumption of the cofactor NADPH, which results in a decrease in absorbance at 340 nm.[4][5][6]
CBR1 Inhibition Assay Protocol
1. Reagents and Materials:
-
Recombinant Human CBR1 Enzyme
-
NADPH (Nicotinamide adenine (B156593) dinucleotide phosphate (B84403), reduced form)
-
Daunorubicin (or other suitable CBR1 substrate, e.g., menadione)
-
This compound (or test inhibitor)
-
Potassium Phosphate Buffer (e.g., 100 mM, pH 7.4)
-
DMSO (for dissolving inhibitor)
-
UV-Visible Spectrophotometer capable of kinetic measurements at 340 nm
-
96-well UV-transparent microplates or cuvettes
2. Assay Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of NADPH in buffer.
-
Prepare a stock solution of Daunorubicin in buffer.
-
Prepare a stock solution of this compound in DMSO. Create a dilution series in DMSO to test a range of final concentrations.
-
-
Reaction Mixture Preparation:
-
In a microplate well or cuvette, combine the potassium phosphate buffer, a fixed concentration of recombinant human CBR1 enzyme, and the desired concentration of this compound (or DMSO for control).
-
Pre-incubate the enzyme and inhibitor mixture at a constant temperature (e.g., 37°C) for a defined period (e.g., 5 minutes).
-
-
Initiation of Reaction:
-
Add NADPH to the mixture to a final concentration (e.g., 200 µM).
-
Initiate the enzymatic reaction by adding the substrate, Daunorubicin, to a final concentration (e.g., 150-300 µM).[6]
-
-
Data Acquisition:
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance vs. time plot.
-
Determine the percentage of inhibition for each concentration of this compound relative to the DMSO control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to calculate the IC50 value.
-
Visualizations
Experimental Workflow for IC50 Determination
The following diagram illustrates the general workflow for determining the half-maximal inhibitory concentration (IC50) of this compound against CBR1.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. A Functional Genetic Polymorphism on Human Carbonyl Reductase 1 (CBR1 V88I) Impacts on Catalytic Activity and NADPH Binding Affinity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
Structural Basis for Flavonoid-Mediated Inhibition of Carbonyl Reductase 1 (CBR1): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the structural and molecular basis for the inhibition of human Carbonyl Reductase 1 (CBR1) by flavonoid compounds, with a specific focus on the inhibitor CBR1-IN-7. CBR1 is a critical enzyme in the metabolism of a wide array of endogenous and xenobiotic carbonyl compounds, including clinically important anticancer drugs like doxorubicin (B1662922) and daunorubicin (B1662515). Inhibition of CBR1 is a promising strategy to mitigate the cardiotoxicity associated with these chemotherapeutic agents and to overcome certain mechanisms of drug resistance.
Core Concepts in CBR1 Inhibition
CBR1, a member of the short-chain dehydrogenase/reductase (SDR) superfamily, utilizes NADPH as a cofactor to reduce carbonyl substrates. The metabolic activity of CBR1 can lead to the formation of less potent and more toxic metabolites of certain drugs. For instance, the reduction of doxorubicin to doxorubicinol (B1670906) by CBR1 is a key factor in doxorubicin-induced cardiotoxicity. Consequently, the development of potent and selective CBR1 inhibitors is of significant interest in oncology and drug development. Flavonoids, a class of natural polyphenolic compounds, have been identified as effective inhibitors of CBR1.
Quantitative Analysis of CBR1 Inhibition by Flavonoids
The inhibitory potency of various flavonoids against human CBR1 has been evaluated, with activities ranging from the nanomolar to the micromolar range. The half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki) are key parameters to quantify the efficacy of these inhibitors. Below is a summary of the quantitative data for selected flavonoid inhibitors of CBR1.
| Inhibitor Name | Common Name/Alias | Substrate Used | IC50 | Ki | Inhibition Type | Reference |
| This compound | Compound JV-2 | Daunorubicin | 8 µM | - | - | [Carlquist et al., 2008] |
| Luteolin (B72000) | - | Isatin | 95 nM | 59 nM | Competitive (vs. alcohol substrate) | [Arai et al., 2015][1] |
| Quercetin | - | Daunorubicin | - | - | Mixed | [Carlquist et al., 2008][2] |
| Rutin | - | Daunorubicin | - | Kic=1.8 µM, Kiu=2.8 µM | Mixed | [Carlquist et al., 2008][2] |
| MonoHER | 7-Monohydroxyethylrutoside | Daunorubicin (CBR1 V88) | 219 µM | 45 µM | Competitive | [Gonzalez-Covarrubias et al., 2008][3][4][5] |
| MonoHER | 7-Monohydroxyethylrutoside | Doxorubicin (CBR1 V88) | 59 µM | - | - | [Gonzalez-Covarrubias et al., 2008][3][4][5] |
| MonoHER | 7-Monohydroxyethylrutoside | Menadione | - | 33 µM | Uncompetitive | [Gonzalez-Covarrubias et al., 2008][3][4][5] |
| 8-Prenylnaringenin (B1664708) | - | 2,3-hexanedione | - | 180 nM | - | [Seliger et al., 2019][6] |
| Xanthohumol (B1683332) | - | Daunorubicin | 11-20 µM | - | - | [Seliger et al., 2019][6] |
| Isoxanthohumol (B16456) | - | Daunorubicin | 11-20 µM | - | - | [Seliger et al., 2019][6] |
Structural Basis of Flavonoid Inhibition of CBR1
While a crystal structure of CBR1 in complex with this compound is not publicly available, molecular docking studies with other flavonoids, such as luteolin and quercetin, have provided significant insights into the structural determinants of inhibition. These studies reveal that flavonoids bind within the substrate-binding cleft of CBR1, establishing a network of interactions that prevent substrate binding and/or catalysis.
Key interactions observed in docking models include:
-
Hydrogen Bonding: The hydroxyl groups and the carbonyl group of the flavonoid scaffold form hydrogen bonds with catalytically important residues in the active site, such as Ser139 and Tyr193. The 7-hydroxy group of luteolin, for instance, has been shown to form a hydrogen bond with the main-chain oxygen of Met234, an interaction critical for its high potency.[1][7]
-
π-Stacking Interactions: The aromatic rings of the flavonoid structure engage in π-stacking interactions with the side chain of Trp229, further stabilizing the inhibitor within the active site.[1]
-
Van der Waals Interactions: Additional stability is conferred by van der Waals contacts with hydrophobic residues lining the binding pocket.
The orientation of the flavonoid within the active site can be influenced by substitutions on the core structure. For example, sugar moieties on the flavonoid skeleton tend to be oriented towards the solvent-exposed entrance of the active site, which can enhance the binding affinity.[2]
The following diagram illustrates the key steps in CBR1-mediated metabolism and its inhibition by flavonoids.
Experimental Protocols
The characterization of CBR1 inhibitors involves a series of in vitro and in silico experiments. Below are detailed methodologies for key assays.
-
Cloning and Expression: The cDNA for human CBR1 is cloned into a suitable expression vector (e.g., pET vectors) and transformed into an E. coli expression strain (e.g., BL21(DE3)).
-
Cell Culture and Induction: The transformed E. coli are grown in Luria-Bertani (LB) medium at 37°C to an OD600 of 0.6-0.8. Protein expression is induced with isopropyl β-D-1-thiogalactopyranoside (IPTG) at a final concentration of 0.1-1 mM, followed by incubation at a lower temperature (e.g., 18-25°C) for 12-16 hours.
-
Cell Lysis and Purification: Cells are harvested by centrifugation, resuspended in lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM DTT), and lysed by sonication or high-pressure homogenization. The lysate is clarified by centrifugation, and the supernatant containing the soluble CBR1 is purified using affinity chromatography (e.g., Ni-NTA for His-tagged proteins) followed by size-exclusion chromatography for further purification.
-
Reaction Mixture: The standard assay mixture (final volume of 200-300 µL) contains potassium phosphate (B84403) buffer (100 mM, pH 7.4), NADPH (200 µM), the CBR1 substrate (e.g., 300 µM daunorubicin or 150 µM menadione), and the purified recombinant CBR1 enzyme.[3]
-
Inhibitor Preparation: Flavonoid inhibitors are dissolved in DMSO to create stock solutions and then diluted to the desired concentrations in the assay buffer.
-
Assay Procedure: The reaction is initiated by the addition of the substrate. The rate of NADPH oxidation is monitored by measuring the decrease in absorbance at 340 nm (ε = 6220 M⁻¹cm⁻¹) at 37°C using a spectrophotometer.[3]
-
Data Analysis: Initial velocities are calculated from the linear portion of the reaction progress curves. For IC50 determination, the assay is performed with a fixed concentration of substrate and varying concentrations of the inhibitor. The IC50 values are calculated by fitting the data to a dose-response curve using non-linear regression analysis. To determine the mode of inhibition and the Ki value, the assay is performed with varying concentrations of both the substrate and the inhibitor, and the data are analyzed using Lineweaver-Burk or Dixon plots.[3][4]
-
Protein and Ligand Preparation: The crystal structure of human CBR1 (e.g., PDB ID: 1WMA) is obtained from the Protein Data Bank. Water molecules and any co-crystallized ligands are removed. Hydrogen atoms are added, and the protein is energy minimized. The 3D structures of the flavonoid inhibitors are generated and energy minimized using a suitable force field.
-
Docking Simulation: Molecular docking is performed using software such as AutoDock Vina or Glide. The binding site is defined based on the location of the co-crystallized ligand in the template structure or by using a binding site prediction algorithm. The docking algorithm samples different conformations and orientations of the ligand within the binding site and scores them based on a scoring function that estimates the binding affinity.
-
Analysis of Docking Results: The resulting docked poses are analyzed to identify the most favorable binding mode. Key interactions, such as hydrogen bonds and hydrophobic interactions between the ligand and the protein, are visualized and analyzed to understand the structural basis of inhibition.[1][7]
The following diagram outlines the general workflow for the identification and characterization of CBR1 inhibitors.
Conclusion
The inhibition of CBR1 by flavonoids, including this compound, presents a viable strategy for mitigating the adverse effects of certain chemotherapeutic drugs and potentially overcoming drug resistance. The structural basis for this inhibition is rooted in the specific interactions between the flavonoid scaffold and key residues within the active site of CBR1. This technical guide provides a foundational understanding of the quantitative, structural, and methodological aspects of CBR1 inhibition, serving as a valuable resource for researchers and drug development professionals in this field. Further investigation, including the acquisition of co-crystal structures of CBR1 with potent flavonoid inhibitors, will be instrumental in the rational design of next-generation CBR1-targeted therapeutics.
References
- 1. Structure-activity relationship of flavonoids as potent inhibitors of carbonyl reductase 1 (CBR1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Inhibition of Polymorphic Human Carbonyl Reductase 1 (CBR1) by the Cardioprotectant Flavonoid 7-monohydroxyethyl rutoside (monoHER) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Inhibition of polymorphic human carbonyl reductase 1 (CBR1) by the cardioprotectant flavonoid 7-monohydroxyethyl rutoside (monoHER) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Potent inhibition of human carbonyl reductase 1 (CBR1) by the prenylated chalconoid xanthohumol and its related prenylflavonoids isoxanthohumol and 8-prenylnaringenin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
The Double-Edged Sword: A Technical Guide to the Therapeutic Potential of Carbonyl Reductase 1 (Cbr1) Inhibition
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Carbonyl reductase 1 (Cbr1), a ubiquitously expressed NADPH-dependent enzyme, stands at a critical juncture in cellular metabolism and disease pathology. While playing a physiological role in detoxifying reactive carbonyl compounds, its activity is increasingly implicated in significant clinical challenges, most notably the cardiotoxicity of anthracycline chemotherapeutics and the development of resistance to cancer therapies. This technical guide provides an in-depth exploration of the therapeutic rationale for Cbr1 inhibition, consolidating key preclinical data, detailing essential experimental protocols for its study, and visualizing the intricate signaling pathways it governs. The evidence presented herein positions Cbr1 as a compelling target for adjuvant therapies aimed at enhancing the efficacy and safety of existing treatments in oncology and potentially other disease areas.
The Therapeutic Rationale for Cbr1 Inhibition
Cbr1's primary function involves the reduction of a wide array of endogenous and xenobiotic carbonyl substrates.[1][2] However, this metabolic activity has profound implications in the context of cancer treatment, particularly with anthracyclines like doxorubicin (B1662922) (DOX).
Mitigating Anthracycline-Induced Cardiotoxicity
Doxorubicin is a potent and widely used chemotherapeutic agent, but its clinical utility is severely limited by a dose-dependent cardiotoxicity.[3] A significant body of evidence points to the Cbr1-mediated reduction of DOX to doxorubicinol (B1670906) (DOXol), a metabolite with substantially greater cardiotoxic effects, as a key driver of this adverse effect.[3][4][5] Inhibition of Cbr1, therefore, presents a direct strategy to decrease the production of this toxic metabolite, thereby protecting cardiac tissue from damage.[3][5] Studies have shown that genetic or pharmacological inhibition of Cbr1 can significantly decrease DOX-induced cardiotoxicity in preclinical models.[3] While Cbr1 is a major contributor, it is important to note that it may account for approximately 25% of doxorubicinol formation in mouse liver cytosol, suggesting other enzymes are also involved.[4]
Overcoming Chemoresistance in Cancer
Beyond its role in cardiotoxicity, Cbr1 is implicated in the development of chemoresistance. Overexpression of Cbr1 has been observed in various cancer cell lines and is associated with reduced sensitivity to DOX.[3][6] By converting DOX to the less potent DOXol, Cbr1 effectively reduces the intracellular concentration of the active drug, diminishing its anti-cancer efficacy.[3] Consequently, inhibiting Cbr1 can enhance the cytotoxic effects of DOX in cancer cells.[3][6] This dual benefit of increasing cancer cell sensitivity while protecting the heart makes Cbr1 inhibition a highly attractive adjuvant strategy in oncology.
Role in Radiotherapy and Other Cancers
The significance of Cbr1 extends beyond chemotherapy. In head and neck squamous cell carcinoma (HNSCC), Cbr1 expression has been linked to radiosensitivity. Inhibition of Cbr1 has been shown to increase intracellular reactive oxygen species (ROS), leading to an accumulation of DNA damage and enhanced sensitivity to ionizing radiation.
Interestingly, in the context of metastasis, lower Cbr1 expression in HNSCC has been correlated with lymph node metastasis.[7] Mechanistic studies suggest that Cbr1 inhibition can increase ROS levels, leading to the upregulation of β-catenin, a key driver of epithelial-mesenchymal transition (EMT), which promotes cancer cell invasion.[7] This highlights a potential context-dependent and complex role for Cbr1 in cancer progression that warrants further investigation.
Quantitative Data on Cbr1 Inhibitors
A variety of compounds have been identified as inhibitors of Cbr1, ranging from flavonoids to synthetic small molecules. The following tables summarize key quantitative data for a selection of these inhibitors.
| Inhibitor | Substrate | IC50 (µM) | Ki (µM) | Inhibition Type | Cell/System | Reference |
| Quercetin | Daunorubicin | - | - | - | DOX-resistant MKN45 and LoVo cells | [6] |
| MonoHER | Daunorubicin | 219 (CBR1 V88), 164 (CBR1 I88) | 45 ± 18 | Competitive | Recombinant Human CBR1 | [8] |
| Menadione (B1676200) | - | 33 ± 17 | Uncompetitive | Recombinant Human CBR1 | [8] | |
| ASP9521 | Menadione | 44.00 | - | - | Recombinant Human CBR1 | [9] |
Table 1: Inhibitory Activity of Selected Compounds against Cbr1.
Key Signaling Pathways Involving Cbr1
Cbr1 activity is intertwined with several critical cellular signaling pathways, influencing cellular stress responses, proliferation, and metastasis.
The Nrf2-Cbr1 Axis in Oxidative Stress Response
The transcription factor Nrf2 is a master regulator of the cellular antioxidant response.[10] Under conditions of oxidative stress, Nrf2 translocates to the nucleus and binds to Antioxidant Response Elements (AREs) in the promoter regions of target genes, including CBR1.[11][12] This induction of Cbr1 expression is part of a protective mechanism to detoxify reactive aldehydes generated during oxidative stress.
Caption: Nrf2-Cbr1 signaling pathway in response to oxidative stress.
Cbr1 Inhibition, ROS, and β-catenin Signaling in Metastasis
In certain cancer types like HNSCC, the inhibition of Cbr1 can paradoxically promote metastasis.[7] This is attributed to an increase in intracellular ROS levels upon Cbr1 inhibition. Elevated ROS can then lead to the stabilization and nuclear translocation of β-catenin, a key transcriptional regulator of genes involved in EMT, a critical process for cancer cell invasion and metastasis.[7]
Caption: Cbr1 inhibition can promote metastasis via ROS and β-catenin.
Cbr1 and Prostaglandin (B15479496) Metabolism
Cbr1 is also involved in the metabolism of prostaglandins, which are lipid compounds with diverse physiological effects, including inflammation and blood pressure regulation.[13] Cbr1 can catalyze the conversion of prostaglandin E2 (PGE2) to prostaglandin F2α (PGF2α).[13] This aspect of Cbr1 function may have implications for its role in inflammation and cardiovascular physiology.
Caption: Cbr1 catalyzes the conversion of PGE2 to PGF2α.
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments to study Cbr1 inhibition and its effects.
Cbr1 Enzyme Inhibition Assay
This protocol is for determining the in vitro inhibitory activity of a compound against recombinant human Cbr1 using menadione as a substrate.
Materials:
-
Recombinant human Cbr1 protein
-
Menadione (substrate)
-
NADPH (cofactor)
-
Test inhibitor compound
-
Potassium phosphate (B84403) buffer (100 mM, pH 7.4)
-
96-well UV-transparent microplate
-
Microplate reader capable of measuring absorbance at 340 nm
Procedure:
-
Prepare a stock solution of the test inhibitor in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, prepare reaction mixtures containing potassium phosphate buffer, recombinant Cbr1 (final concentration ~0.5 µM), and varying concentrations of the test inhibitor (e.g., 0.1 to 100 µM). Include a vehicle control (e.g., DMSO).
-
Add menadione to a final concentration of 120 µM.
-
Pre-incubate the plate at 37°C for 5 minutes.
-
Initiate the reaction by adding NADPH to a final concentration of 200 µM.
-
Immediately monitor the decrease in absorbance at 340 nm for 10 minutes at 37°C, which corresponds to the oxidation of NADPH.
-
Calculate the initial reaction velocity (V₀) for each inhibitor concentration.
-
Determine the IC50 value by plotting the percentage of inhibition versus the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.[9][14]
Cell Viability (MTT) Assay
This protocol assesses the effect of Cbr1 inhibition on the cytotoxicity of doxorubicin in cancer cell lines.
Materials:
-
Cancer cell line of interest (e.g., MCF-7, MDA-MB-157)
-
Doxorubicin
-
Cbr1 inhibitor
-
Complete cell culture medium
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader capable of measuring absorbance at 570 nm
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treat the cells with varying concentrations of doxorubicin, the Cbr1 inhibitor, or a combination of both. Include untreated and vehicle-treated controls.
-
Incubate the cells for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
Clonogenic Survival Assay
This assay determines the long-term ability of cells to proliferate and form colonies after treatment, a measure of cytotoxicity.
Materials:
-
Cancer cell line
-
Treatment agents (e.g., doxorubicin, Cbr1 inhibitor, radiation)
-
6-well plates
-
Complete cell culture medium
-
Crystal violet staining solution (0.5% crystal violet in 25% methanol)
Procedure:
-
Seed a known number of cells (e.g., 200-1000 cells/well) in 6-well plates and allow them to attach.
-
Treat the cells with the desired agents or radiation.
-
Incubate the plates for 10-14 days, allowing colonies to form.
-
Wash the colonies with PBS, fix with methanol, and stain with crystal violet solution.
-
Count the number of colonies (containing ≥50 cells).
-
Calculate the surviving fraction for each treatment group relative to the untreated control.[15][16]
Western Blot for EMT Markers
This protocol is used to assess changes in the expression of key proteins involved in the epithelial-mesenchymal transition.
Materials:
-
Cell lysates from treated and control cells
-
Protein quantification assay (e.g., BCA)
-
SDS-PAGE gels
-
Transfer apparatus and membranes (e.g., PVDF)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-E-cadherin, anti-Vimentin, anti-Slug, anti-β-catenin, anti-Cbr1)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse cells and quantify protein concentration.
-
Separate 20-40 µg of protein per lane on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane and detect the protein bands using a chemiluminescent substrate and an imaging system.[17][18]
Measurement of Intracellular ROS
This protocol measures the levels of reactive oxygen species within cells.
Materials:
-
Cells of interest
-
Treatment agents
-
2',7'-dichlorodihydrofluorescein diacetate (DCFDA) or dihydroethidium (B1670597) (DHE)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer or fluorescence microscope
Procedure:
-
Culture cells and treat them with the desired agents.
-
Wash the cells with PBS.
-
Incubate the cells with a fluorescent ROS probe (e.g., 10 µM DCFDA or DHE) for 30 minutes at 37°C in the dark.
-
Wash the cells to remove excess probe.
-
Analyze the fluorescence intensity of the cells using a flow cytometer or fluorescence microscope.[19][20]
Future Directions and Conclusion
The inhibition of Cbr1 holds significant promise as a therapeutic strategy, particularly as an adjuvant to anthracycline chemotherapy. The ability to simultaneously enhance anti-tumor efficacy and mitigate cardiotoxicity is a compelling proposition for improving patient outcomes. However, several key areas require further investigation:
-
Development of Selective Cbr1 Inhibitors: While several inhibitors have been identified, there is a need for highly potent and selective Cbr1 inhibitors with favorable pharmacokinetic properties for clinical development.
-
Understanding Context-Dependent Roles: The observation that Cbr1 inhibition may promote metastasis in some cancers highlights the need for a deeper understanding of its context-dependent functions in different tumor types and microenvironments.
-
Clinical Translation: Rigorous preclinical in vivo studies followed by well-designed clinical trials are necessary to validate the therapeutic potential of Cbr1 inhibition in human patients.
References
- 1. CBR1 and CBR3 pharmacogenetics and their influence on doxorubicin disposition in Asian breast cancer patients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The role of carbonyl reductase 1 in drug discovery and development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of Carbonyl Reductase 1 Safely Improves the Efficacy of Doxorubicin in Breast Cancer Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Carbonyl Reductase 1 Plays a Significant Role in Converting Doxorubicin to Cardiotoxic Doxorubicinol in Mouse Liver, but the Majority of the Doxorubicinol-Forming Activity Remains Unidentified - PMC [pmc.ncbi.nlm.nih.gov]
- 5. shokatlab.ucsf.edu [shokatlab.ucsf.edu]
- 6. Up-Regulation of Carbonyl Reductase 1 Renders Development of Doxorubicin Resistance in Human Gastrointestinal Cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inhibition of Carbonyl Reductase 1 Enhances Metastasis of Head and Neck Squamous Cell Carcinoma through β-catenin-Mediated Epithelial-Mesenchymal Transition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibition of Polymorphic Human Carbonyl Reductase 1 (CBR1) by the Cardioprotectant Flavonoid 7-monohydroxyethyl rutoside (monoHER) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Regulation of Nrf2 Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Regulation of human carbonyl reductase 1 (CBR1, SDR21C1) gene by transcription factor Nrf2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. courses.edx.org [courses.edx.org]
- 15. High-Content Clonogenic Survival Screen to Identify Chemoradiation Sensitizers - PMC [pmc.ncbi.nlm.nih.gov]
- 16. biorxiv.org [biorxiv.org]
- 17. researchgate.net [researchgate.net]
- 18. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 19. ProtocolsIntrocellularROSDetection < Lab < TWiki [barricklab.org]
- 20. researchgate.net [researchgate.net]
Cbr1-IN-7: A Novel Strategy to Mitigate Anthracycline Cardiotoxicity
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
Anthracyclines, such as doxorubicin (B1662922), are potent and widely used chemotherapeutic agents. However, their clinical utility is significantly hampered by the risk of severe cardiotoxicity, which can lead to life-threatening heart failure. A key mechanism underlying this cardiotoxicity is the metabolic conversion of anthracyclines to their more cardiotoxic alcohol metabolites, a reaction catalyzed by carbonyl reductase 1 (Cbr1). This whitepaper provides a comprehensive technical overview of a promising therapeutic strategy to abrogate this toxicity: the inhibition of Cbr1 using the selective inhibitor, Cbr1-IN-7 (also known as hydroxy-PP-Me). We will delve into the preclinical evidence demonstrating the dual benefit of Cbr1 inhibition – the mitigation of cardiotoxicity and the potentiation of the anti-tumor effects of anthracyclines. This guide will present quantitative data, detailed experimental protocols, and visualizations of the key signaling pathways, offering a valuable resource for researchers and drug development professionals in the fields of oncology and cardiology.
The Role of Carbonyl Reductase 1 (Cbr1) in Anthracycline-Induced Cardiotoxicity
Anthracyclines, most notably doxorubicin (DOX), are indispensable in the treatment of a wide array of cancers.[1][2] Their primary mode of action involves the inhibition of topoisomerase II and the generation of reactive oxygen species (ROS), leading to cancer cell death.[3] However, these mechanisms also contribute to significant off-target effects, particularly in the heart.
A critical and separable component of anthracycline cardiotoxicity is mediated by its metabolism. In the heart and liver, doxorubicin is reduced by the NADPH-dependent enzyme Carbonyl Reductase 1 (Cbr1) to its secondary alcohol metabolite, doxorubicinol (B1670906) (DOXol).[1][2][4] Doxorubicinol is significantly less effective as an anti-cancer agent but is substantially more cardiotoxic than its parent compound.[2][4] Evidence suggests that doxorubicinol contributes to cardiac injury by impairing mitochondrial function, disrupting calcium homeostasis, and inducing cardiomyocyte apoptosis.[1][2]
Genetic studies in mice have solidified the central role of Cbr1 in doxorubicin-induced cardiotoxicity. Mice with reduced Cbr1 expression exhibit lower levels of doxorubicinol and are protected from the cardiotoxic effects of doxorubicin.[5] Conversely, mice overexpressing Cbr1 show increased sensitivity to doxorubicin-induced cardiac damage.[2] These findings strongly support the hypothesis that inhibiting Cbr1 activity is a viable strategy to prevent anthracycline cardiotoxicity.
This compound: A Selective Inhibitor of Carbonyl Reductase 1
This compound, also identified as hydroxy-PP-Me, has emerged as a potent and selective inhibitor of Cbr1.[6] Its inhibitory activity against Cbr1 has been quantified with an IC50 value of 759 nM.[6] Preclinical studies have demonstrated that this compound can effectively block the conversion of doxorubicin to doxorubicinol, thereby uncoupling the therapeutic efficacy of doxorubicin from its cardiotoxic side effects.[2]
Quantitative Data on the Efficacy of this compound
The co-administration of this compound with doxorubicin has shown significant promise in preclinical models. The following tables summarize the key quantitative findings from these studies.
| In Vitro Parameter | Cell Line | Treatment | Result | Reference |
| Cell Viability | MDA-MB-157, MCF-7 | 20 nM DOX + 8 µM this compound | Enhanced cell death compared to DOX alone | [2] |
| Apoptosis (TUNEL assay) | MDA-MB-157 | DOX + this compound | Increased number of TUNEL-positive cells | [2] |
| ROS Generation | MDA-MB-157 | DOX + this compound | Increased ROS generation compared to DOX alone | [2] |
| In Vivo Parameter | Animal Model | Treatment | Result | Reference |
| Serum Creatine Phosphokinase (CPK) | Rats | DOX + this compound (1.67 mg/kg) | Significantly decreased CPK levels compared to DOX alone | [2] |
| Cardiac Apoptosis (TUNEL assay) | Mice (MDA-MB-157 xenograft) | DOX + this compound | Significantly reduced DNA fragmentation in cardiac tissue | [2] |
| Tumor Apoptosis (TUNEL assay) | Mice (MDA-MB-157 xenograft) | DOX + this compound | Enhanced DNA fragmentation in tumor tissue | [2] |
| Tumor Growth | Mice (U937 xenograft) | As2O3 + this compound (30 mg/kg) | Significantly inhibited tumor growth compared to As2O3 alone | [6] |
Signaling Pathways in Anthracycline Cardiotoxicity and the Impact of Cbr1 Inhibition
The cardiotoxicity of anthracyclines is a multifactorial process involving several interconnected signaling pathways. The generation of doxorubicinol by Cbr1 is a key upstream event that exacerbates these pathological cascades.
By inhibiting Cbr1, this compound directly prevents the formation of the highly cardiotoxic doxorubicinol. This intervention is expected to mitigate downstream pathological events, including mitochondrial dysfunction, excessive ROS production, and cardiomyocyte apoptosis.
Experimental Protocols
This section provides a detailed overview of the key experimental methodologies employed in the preclinical evaluation of this compound.
In Vitro Cbr1 Inhibition Assay
-
Objective: To determine the inhibitory potential of this compound on Cbr1 enzymatic activity.
-
Reagents: Recombinant human Cbr1 enzyme, NADPH, doxorubicin (substrate), this compound, potassium phosphate (B84403) buffer (pH 7.4).
-
Procedure:
-
Prepare a reaction mixture containing potassium phosphate buffer, NADPH, and recombinant Cbr1 enzyme.
-
Add varying concentrations of this compound to the reaction mixture.
-
Initiate the reaction by adding doxorubicin.
-
Monitor the oxidation of NADPH by measuring the decrease in absorbance at 340 nm over time using a spectrophotometer.
-
Calculate the rate of NADPH oxidation for each concentration of this compound.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Quantification of Doxorubicin and Doxorubicinol in Plasma and Tissue
-
Objective: To measure the levels of doxorubicin and its metabolite, doxorubicinol, in biological samples.
-
Methodology: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
-
Sample Preparation (Plasma):
-
To 100 µL of plasma, add an internal standard (e.g., daunorubicin).
-
Precipitate proteins by adding a suitable organic solvent (e.g., methanol (B129727) or acetonitrile).
-
Vortex and centrifuge the samples to pellet the precipitated proteins.
-
Collect the supernatant for LC-MS/MS analysis.
-
-
Sample Preparation (Tissue):
-
Homogenize a known weight of tissue in a suitable buffer.
-
Add an internal standard to the homogenate.
-
Perform liquid-liquid extraction using an appropriate solvent system (e.g., chloroform:isopropanol).
-
Evaporate the organic layer to dryness and reconstitute the residue in the mobile phase for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Use a C18 reverse-phase column for chromatographic separation.
-
Employ a gradient elution with a mobile phase typically consisting of an aqueous component with a modifier (e.g., formic acid) and an organic component (e.g., acetonitrile).
-
Utilize a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode to detect and quantify the specific parent-to-daughter ion transitions for doxorubicin, doxorubicinol, and the internal standard.
-
Assessment of Cardiac Function in Animal Models
-
Objective: To evaluate the effect of this compound on doxorubicin-induced cardiac dysfunction.
-
Methodology: Transthoracic Echocardiography.
-
Procedure:
-
Anesthetize the mice (e.g., with isoflurane) and place them on a heated platform to maintain body temperature.
-
Remove chest hair to ensure optimal ultrasound probe contact.
-
Acquire two-dimensional M-mode images of the left ventricle in the short-axis view at the level of the papillary muscles.
-
Measure the left ventricular internal dimensions at end-diastole (LVIDd) and end-systole (LVIDs).
-
Calculate key cardiac function parameters, including:
-
Ejection Fraction (EF %): [(LVIDd³ - LVIDs³) / LVIDd³] * 100
-
Fractional Shortening (FS %): [(LVIDd - LVIDs) / LVIDd] * 100
-
-
In Vivo Tumor Xenograft Studies
-
Objective: To assess the impact of this compound on the anti-tumor efficacy of doxorubicin.
-
Procedure:
-
Implant human cancer cells (e.g., MDA-MB-157 breast cancer cells) subcutaneously into the flank of immunocompromised mice.
-
Allow tumors to reach a palpable size.
-
Randomize mice into treatment groups: vehicle control, doxorubicin alone, this compound alone, and doxorubicin in combination with this compound.
-
Administer treatments according to a predefined schedule (e.g., intraperitoneal injections).
-
Measure tumor volume regularly (e.g., every 2-3 days) using calipers (Volume = 0.5 x Length x Width²).
-
At the end of the study, excise tumors and weigh them.
-
Conclusion and Future Directions
The inhibition of Carbonyl Reductase 1 by this compound represents a highly promising and targeted approach to mitigate the dose-limiting cardiotoxicity of anthracyclines. Preclinical data strongly support the dual benefit of this strategy: protecting the heart from the detrimental effects of doxorubicinol while simultaneously enhancing the chemotherapeutic efficacy of doxorubicin in cancer cells. This approach holds the potential to significantly improve the therapeutic index of anthracyclines, allowing for more effective cancer treatment with a greater margin of safety.
Further research is warranted to fully elucidate the long-term cardioprotective effects of this compound and to explore its efficacy in combination with other anthracyclines. Clinical translation of this strategy will require rigorous evaluation in human trials to confirm its safety and efficacy. The continued development of Cbr1 inhibitors like this compound offers a beacon of hope for cancer patients who stand to benefit from anthracycline-based therapies, promising a future where the fear of cardiotoxicity no longer limits their treatment options.
References
- 1. Inhibition of Carbonyl Reductase 1 Safely Improves the Efficacy of Doxorubicin in Breast Cancer Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. shokatlab.ucsf.edu [shokatlab.ucsf.edu]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Protection from doxorubicin-induced cardiac toxicity in mice with a null allele of carbonyl reductase 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Carbonyl Reductase 1 Plays a Significant Role in Converting Doxorubicin to Cardiotoxic Doxorubicinol in Mouse Liver, but the Majority of the Doxorubicinol-Forming Activity Remains Unidentified - PMC [pmc.ncbi.nlm.nih.gov]
Investigating Carbonyl Reductase 1 (CBR1) Function with the Inhibitor CBR1-IN-7: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carbonyl reductase 1 (CBR1) is a ubiquitously expressed, NADPH-dependent oxidoreductase belonging to the short-chain dehydrogenase/reductase (SDR) superfamily.[1][2] This enzyme plays a crucial role in the metabolism of a wide array of endogenous and xenobiotic carbonyl compounds, including prostaglandins, quinones, and various drugs.[1][2] Notably, CBR1 is implicated in the development of chemoresistance and cardiotoxicity associated with anthracycline anticancer agents like doxorubicin (B1662922) and daunorubicin (B1662515) by converting them to their less potent and more toxic alcohol metabolites.[3][4] Consequently, the inhibition of CBR1 has emerged as a promising therapeutic strategy to enhance the efficacy of chemotherapy and mitigate its adverse effects.
This technical guide focuses on the investigation of CBR1 function utilizing a specific inhibitor, CBR1-IN-7 . Also identified as compound JV-2, this compound is a flavonoid derivative that has been characterized as a human CBR1 inhibitor.[5][6][7] This document provides a comprehensive overview of the available data on this compound, detailed experimental protocols for studying CBR1 inhibition, and visual representations of key pathways and workflows to facilitate further research in this area.
Data Presentation: Quantitative Analysis of this compound
This compound has been identified as an inhibitor of human Carbonyl Reductase 1. The primary quantitative metric available for this compound is its half-maximal inhibitory concentration (IC50), which provides a measure of its potency.
| Inhibitor | Alias | Target | IC50 | Molecular Formula | CAS Number | Source |
| This compound | Compound JV-2 | Human CBR1 | 8 µM | C22H22O13 | 1119826-35-5 | [5][6][7] |
Experimental Protocols
The following protocols are detailed methodologies for key experiments to investigate the function of CBR1 and its inhibition by compounds such as this compound. These protocols are based on established methods for studying flavonoid-based CBR1 inhibitors.
Recombinant Human CBR1 Expression and Purification
To ensure a consistent and pure source of the enzyme for in vitro assays, recombinant expression and purification of human CBR1 are essential.
Objective: To produce and purify recombinant human CBR1 protein.
Materials:
-
E. coli expression system (e.g., BL21(DE3))
-
Expression vector containing the human CBR1 gene
-
Luria-Bertani (LB) broth
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG)
-
Lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4, 150 mM NaCl, 1 mM DTT, protease inhibitors)
-
Ni-NTA affinity chromatography column
-
Wash buffer (lysis buffer with 20 mM imidazole)
-
Elution buffer (lysis buffer with 250 mM imidazole)
-
Dialysis buffer (e.g., 50 mM Tris-HCl, pH 7.4, 150 mM NaCl, 1 mM DTT)
-
SDS-PAGE reagents
-
Protein concentration assay kit (e.g., Bradford or BCA)
Procedure:
-
Transform the E. coli expression host with the CBR1 expression vector.
-
Grow a starter culture overnight in LB broth with appropriate antibiotic selection.
-
Inoculate a larger volume of LB broth and grow at 37°C with shaking until the OD600 reaches 0.6-0.8.
-
Induce protein expression by adding IPTG to a final concentration of 0.5-1 mM and incubate for a further 4-6 hours at a reduced temperature (e.g., 25-30°C).
-
Harvest the cells by centrifugation and resuspend the pellet in lysis buffer.
-
Lyse the cells by sonication or high-pressure homogenization on ice.
-
Clarify the lysate by centrifugation to remove cell debris.
-
Load the supernatant onto a pre-equilibrated Ni-NTA column.
-
Wash the column with wash buffer to remove non-specifically bound proteins.
-
Elute the recombinant CBR1 protein with elution buffer.
-
Dialyze the eluted protein against dialysis buffer to remove imidazole (B134444) and for buffer exchange.
-
Assess the purity of the purified protein by SDS-PAGE.
-
Determine the protein concentration using a standard protein assay.
-
Store the purified protein in aliquots at -80°C.
In Vitro CBR1 Inhibition Assay
This spectrophotometric assay measures the activity of CBR1 by monitoring the decrease in NADPH absorbance at 340 nm as it is oxidized to NADP+.
Objective: To determine the inhibitory effect of this compound on CBR1 activity.
Materials:
-
Purified recombinant human CBR1
-
NADPH
-
CBR1 substrate (e.g., menadione (B1676200) or daunorubicin)
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
Assay buffer (e.g., 100 mM potassium phosphate (B84403) buffer, pH 7.4)
-
96-well UV-transparent microplate
-
Microplate spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Prepare a stock solution of this compound and serial dilutions to test a range of concentrations.
-
In a 96-well plate, add the assay buffer, purified CBR1 enzyme, and the CBR1 substrate.
-
Add the different concentrations of this compound to the respective wells. Include a vehicle control (e.g., DMSO) and a no-inhibitor control.
-
Pre-incubate the mixture for a defined period (e.g., 5-10 minutes) at a constant temperature (e.g., 37°C).
-
Initiate the enzymatic reaction by adding NADPH to each well.
-
Immediately measure the decrease in absorbance at 340 nm over time (kinetic read).
-
Calculate the initial reaction velocity (V0) from the linear portion of the absorbance curve.
-
Determine the percentage of inhibition for each concentration of this compound relative to the no-inhibitor control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.
Enzyme Kinetic Analysis
To understand the mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive), kinetic studies are performed by varying the concentrations of both the substrate and the inhibitor.
Objective: To determine the kinetic parameters (Km, Vmax) and the inhibition constant (Ki) of this compound.
Procedure:
-
Perform the in vitro CBR1 inhibition assay as described above.
-
For each fixed concentration of this compound (including zero), vary the concentration of the CBR1 substrate.
-
Measure the initial reaction velocities for each combination of inhibitor and substrate concentration.
-
Analyze the data using graphical methods such as Lineweaver-Burk or Dixon plots, or by non-linear regression analysis of the Michaelis-Menten equation.
-
Determine the apparent Km and Vmax values in the presence of the inhibitor.
-
Calculate the Ki value based on the type of inhibition observed.
Visualizations: Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate key concepts in the investigation of CBR1 function.
Caption: Metabolic pathway of CBR1 and the inhibitory action of this compound.
Caption: Workflow for investigating CBR1 inhibition by this compound.
Conclusion
This compound serves as a valuable tool for the scientific community to probe the function of Carbonyl Reductase 1. The data and protocols presented in this guide provide a framework for researchers to design and execute experiments aimed at understanding the role of CBR1 in drug metabolism, cellular signaling, and disease pathology. Further investigation into the specific signaling pathways modulated by CBR1 inhibition with this compound and its effects in cellular and in vivo models will be critical for advancing its potential as a therapeutic agent or a research probe. The provided methodologies offer a robust starting point for these future studies.
References
- 1. researchgate.net [researchgate.net]
- 2. The role of carbonyl reductase 1 in drug discovery and development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of polymorphic human carbonyl reductase 1 (CBR1) by the cardioprotectant flavonoid 7-monohydroxyethyl rutoside (monoHER) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Carbonyl reductase 1 is a predominant doxorubicin reductase in the human liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibition of Polymorphic Human Carbonyl Reductase 1 (CBR1) by the Cardioprotectant Flavonoid 7-monohydroxyethyl rutoside (monoHER) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Flavonoids as inhibitors of human carbonyl reductase 1 | Scilit [scilit.com]
- 7. researchgate.net [researchgate.net]
The Flavonoid Quercetin as a Modulator of Metabolic Pathways: A Technical Guide for Researchers
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
The intricate network of metabolic pathways is fundamental to cellular function and overall organismal health. Dysregulation of these pathways is a hallmark of numerous diseases, including metabolic syndrome, diabetes, and obesity. Carbonyl reductase 1 (CBR1), a ubiquitously expressed enzyme, has emerged as a key player in modulating metabolic processes, particularly through its role in glucocorticoid and xenobiotic metabolism. The flavonoid Quercetin (B1663063), a natural compound found in a variety of fruits and vegetables, has been identified as an inhibitor of CBR1, presenting a valuable tool for the investigation of metabolic regulation. This technical guide provides an in-depth overview of the use of Quercetin as a CBR1 inhibitor for studying metabolic pathways. It consolidates quantitative data on its inhibitory activity, details experimental protocols for in vitro and in vivo studies, and presents key signaling pathways affected by Quercetin through visual diagrams, offering a comprehensive resource for researchers in the field of metabolic disease and drug discovery.
Introduction to Carbonyl Reductase 1 (CBR1) and its Role in Metabolism
Carbonyl reductase 1 (CBR1) is a cytosolic, NADPH-dependent oxidoreductase that metabolizes a wide array of endogenous and exogenous carbonyl-containing compounds. Its broad substrate specificity makes it a crucial enzyme in the detoxification of xenobiotics and the metabolism of clinically important drugs.[1]
Recent research has illuminated the significant role of CBR1 in endogenous metabolic regulation, particularly in glucocorticoid metabolism.[2] CBR1 catalyzes the conversion of cortisol to 20β-dihydrocortisol, a metabolite that can modulate glucocorticoid receptor activation.[2] Given that glucocorticoids are potent regulators of glucose and lipid metabolism, CBR1 activity has a direct impact on metabolic homeostasis. Upregulation of CBR1 has been observed in the adipose tissue of obese individuals, suggesting its involvement in the metabolic complications associated with obesity.[2]
Quercetin: A Natural Inhibitor of CBR1
Quercetin (3,3′,4′,5,7-pentahydroxyflavone) is a flavonoid ubiquitously present in the human diet. It is recognized for its wide range of biological activities, including antioxidant, anti-inflammatory, and anti-cancer effects. Emerging evidence has highlighted Quercetin's role as an inhibitor of CBR1, making it a valuable pharmacological tool for elucidating the function of this enzyme in metabolic pathways.
Mechanism of Action
Quercetin's inhibitory effect on CBR1 is believed to be competitive, where it vies with the substrate for binding to the active site of the enzyme. The poly-phenolic structure of Quercetin allows it to interact with key amino acid residues within the catalytic domain of CBR1, thereby preventing the binding and subsequent reduction of its substrates.
Quantitative Data on Quercetin's Inhibitory and Metabolic Effects
The following tables summarize the quantitative data on the inhibitory effects of Quercetin on various cell lines and its impact on key metabolic markers.
Table 1: Inhibitory Concentration (IC50) of Quercetin on Cancer Cell Lines
| Cell Line | Cancer Type | Incubation Time (h) | IC50 (µM) |
| A549 | Lung Cancer | 24 | 8.65 |
| A549 | Lung Cancer | 48 | 7.96 |
| A549 | Lung Cancer | 72 | 5.14 |
| H69 | Lung Cancer | 24 | 14.2 |
| H69 | Lung Cancer | 48 | 10.57 |
| H69 | Lung Cancer | 72 | 9.18 |
| MCF-7 | Breast Cancer | 48 | 73 |
| MDA-MB-231 | Breast Cancer | 48 | 85 |
| HCT116 | Colon Cancer | Not Specified | 181.7 |
Data compiled from multiple sources.[3][4][5]
Table 2: Effects of Quercetin on Lipid Profile in High-Dose Glucocorticoid-Treated Rats
| Treatment Group | Total Cholesterol (TC) % Change vs. MP | Triglyceride (TG) % Change vs. MP | LDL % Change vs. MP |
| MP + Quercetin (50 mg/kg) | -43% | -46% | -56% |
| MP + Quercetin (150 mg/kg) | -45% | -55% | -56% |
MP: Methylprednisolone. Data adapted from a study on glucocorticoid-induced dyslipidemia.[6]
Experimental Protocols for Studying Metabolic Pathways with Quercetin
This section provides detailed methodologies for key experiments utilizing Quercetin to investigate its effects on metabolic processes.
In Vitro Adipogenesis Assay in 3T3-L1 Cells
This protocol is designed to assess the effect of Quercetin on the differentiation of pre-adipocytes into mature adipocytes.
Cell Culture and Differentiation:
-
Culture 3T3-L1 pre-adipocytes in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.
-
Induce differentiation two days post-confluence (Day 0) by treating the cells with a differentiation cocktail containing 0.5 mM 3-isobutyl-1-methylxanthine (B1674149) (IBMX), 1 µM dexamethasone, and 10 µg/mL insulin (B600854) in DMEM with 10% FBS for 48 hours.
-
On Day 2, replace the differentiation medium with DMEM containing 10% FBS and 10 µg/mL insulin for another 48 hours.
-
From Day 4 onwards, maintain the cells in DMEM with 10% FBS, changing the medium every two days.
Quercetin Treatment:
-
Prepare stock solutions of Quercetin in dimethyl sulfoxide (B87167) (DMSO).
-
On Day 4 of differentiation, treat the mature adipocytes with varying concentrations of Quercetin (e.g., 5, 10, 20 µM) for 24 hours. Ensure the final DMSO concentration is consistent across all treatment groups and does not exceed 0.1%.
Analysis of Adipogenesis:
-
Oil Red O Staining: To visualize lipid accumulation, fix the cells with 10% formalin for 1 hour, wash with 60% isopropanol (B130326), and stain with Oil Red O solution for 10 minutes. After washing, quantify the stained lipid droplets by eluting the dye with isopropanol and measuring the absorbance at 510 nm.
-
Gene Expression Analysis: Isolate total RNA from the cells and perform quantitative real-time PCR (qRT-PCR) to measure the expression of key adipogenic marker genes such as peroxisome proliferator-activated receptor-gamma (PPARγ), CCAAT/enhancer-binding protein alpha (C/EBPα), and fatty acid-binding protein 4 (FABP4).
In Vitro Glucose Uptake Assay in L6 Myotubes
This protocol measures the effect of Quercetin on glucose uptake in skeletal muscle cells.
Cell Culture and Differentiation:
-
Culture L6 myoblasts in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Induce differentiation into myotubes by switching to DMEM with 2% horse serum when the cells reach approximately 80% confluency. Maintain for 5-7 days, changing the medium every two days.
Quercetin Treatment and Glucose Uptake Assay:
-
Treat the differentiated L6 myotubes with various concentrations of Quercetin (e.g., 10, 100 µM) for 24 hours in serum-free medium.
-
Wash the cells with Krebs-Ringer-HEPES (KRH) buffer.
-
Incubate the cells with KRH buffer containing 0.5 µCi/mL 2-deoxy-D-[3H]glucose for 10 minutes.
-
Stop the uptake by washing the cells with ice-cold KRH buffer.
-
Lyse the cells with 0.1 M NaOH and measure the radioactivity using a scintillation counter. Normalize the counts to the total protein content of each sample.[7]
In Vivo Study of Glucocorticoid-Induced Dyslipidemia in Rats
This protocol outlines an in vivo experiment to evaluate the protective effects of Quercetin against metabolic disturbances caused by high-dose glucocorticoid treatment.[6]
Animal Model and Treatment:
-
Use male Sprague-Dawley rats.
-
Divide the animals into four groups: Control (saline), Methylprednisolone (MP; 40 mg/kg, subcutaneously, three times a week), MP + Quercetin (50 mg/kg, oral gavage, three times a week), and MP + Quercetin (150 mg/kg, oral gavage, three times a week).
-
Treat the animals for a period of 6 weeks.
Biochemical Analysis:
-
At the end of the treatment period, collect blood samples after an overnight fast.
-
Measure serum levels of total cholesterol (TC), triglycerides (TG), and low-density lipoprotein (LDL) cholesterol using standard enzymatic kits.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the key signaling pathways modulated by Quercetin in a metabolic context and a typical experimental workflow for its investigation.
Caption: Quercetin's modulation of metabolic pathways via CBR1 inhibition and AMPK activation.
Caption: Experimental workflow for investigating Quercetin's metabolic effects.
Conclusion
Quercetin's ability to inhibit CBR1 and modulate key metabolic signaling pathways, such as the AMPK pathway, makes it a powerful tool for researchers studying metabolic diseases. The data and protocols presented in this guide offer a solid foundation for designing and executing experiments to further unravel the complex roles of CBR1 in metabolic regulation. Future research should focus on the development of more specific CBR1 inhibitors to dissect its precise functions and on clinical trials to evaluate the therapeutic potential of Quercetin and related compounds in the management of metabolic disorders.
References
- 1. Effects of quercetin on cell differentiation and adipogenesis in 3T3-L1 adipocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effects of quercetin on cell differentiation and adipogenesis in 3T3-L1 adipocytes -Nutrition Research and Practice | Korea Science [koreascience.kr]
- 3. Antiproliferative, Apoptotic Effects and Suppression of Oxidative Stress of Quercetin against Induced Toxicity in Lung Cancer Cells of Rats: In vitro and In vivo Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. sif2022-production.s3.amazonaws.com [sif2022-production.s3.amazonaws.com]
- 6. abccardiol.org [abccardiol.org]
- 7. Quercetin, a Lead Compound against Type 2 Diabetes Ameliorates Glucose Uptake via AMPK Pathway in Skeletal Muscle Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Cbr1-IN-7 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the experimental use of Cbr1-IN-7, a known inhibitor of Carbonyl Reductase 1 (CBR1), in a cell culture setting. The provided methodologies are based on established cell culture techniques and the known biochemical properties of this compound.
Introduction
Carbonyl Reductase 1 (CBR1) is a cytosolic, NADPH-dependent oxidoreductase belonging to the short-chain dehydrogenase/reductase (SDR) family. It plays a significant role in the metabolism of a wide range of endogenous and xenobiotic carbonyl compounds, including prostaglandins, quinones, and various drugs. Notably, CBR1 is implicated in the development of chemoresistance and cardiotoxicity associated with anthracycline anticancer drugs, such as doxorubicin (B1662922), by reducing them to less potent and more toxic alcohol metabolites.
This compound (also known as Compound JV-2) has been identified as a human CBR1 inhibitor. Understanding its effects in a cellular context is crucial for evaluating its therapeutic potential. These notes provide a framework for investigating the biological activity of this compound in relevant cell lines.
Quantitative Data
The following table summarizes the known quantitative data for this compound.
| Parameter | Value | Reference |
| IC50 (human CBR1) | 8 µM | [1][2][3] |
| Solubility | 10 mM in DMSO | [3] |
| CAS Number | 1119826-35-5 | [2][3] |
Signaling Pathway
CBR1 is involved in cellular detoxification and metabolic pathways. Its expression is regulated by transcription factors responsive to cellular stress. The following diagram illustrates a simplified signaling pathway involving CBR1.
Experimental Protocols
The following is a generalized protocol to assess the effect of this compound on doxorubicin-induced cytotoxicity in a cancer cell line known to express CBR1 (e.g., A549 or MCF-7).
Materials:
-
This compound (Compound JV-2)
-
Dimethyl sulfoxide (B87167) (DMSO), cell culture grade
-
Selected cancer cell line (e.g., A549 or MCF-7)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin)
-
Doxorubicin hydrochloride
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA
-
96-well cell culture plates
-
Cell viability assay reagent (e.g., MTT, XTT, or CellTiter-Glo®)
-
Microplate reader
Protocol:
-
Preparation of Stock Solutions:
-
Prepare a 10 mM stock solution of this compound in DMSO. Aliquot and store at -20°C.
-
Prepare a 1 mM stock solution of Doxorubicin in sterile water or PBS. Aliquot and store at -20°C, protected from light.
-
-
Cell Seeding:
-
Culture the selected cell line according to standard protocols.
-
Harvest cells using Trypsin-EDTA and perform a cell count.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound and Doxorubicin in complete medium from the stock solutions.
-
To determine the effect of this compound on Doxorubicin cytotoxicity:
-
Pre-treat the cells with various concentrations of this compound (e.g., 0, 1, 5, 8, 10, 20 µM) for 1-2 hours. The final DMSO concentration should be kept constant across all wells and should not exceed 0.5%.
-
After pre-treatment, add various concentrations of Doxorubicin to the wells (e.g., a dose-response curve from nanomolar to micromolar concentrations).
-
Include control wells: cells with medium only, cells with DMSO vehicle control, cells with this compound only, and cells with Doxorubicin only.
-
-
The final volume in each well should be 200 µL.
-
-
Incubation:
-
Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
-
Cell Viability Assessment:
-
After the incubation period, assess cell viability using a preferred method (e.g., MTT assay).
-
For an MTT assay:
-
Add 20 µL of 5 mg/mL MTT solution to each well.
-
Incubate for 2-4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment condition relative to the vehicle-treated control cells.
-
Plot dose-response curves and determine the IC50 value of Doxorubicin in the presence and absence of this compound. A shift in the IC50 value will indicate the modulatory effect of this compound.
-
Experimental Workflow
The following diagram outlines the general workflow for a cell-based assay with this compound.
References
Application Notes and Protocols for the Use of Cbr1-IN-7 in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Disclaimer
The following application notes and protocols are provided as a general guide for the use of the Carbonyl Reductase 1 (CBR1) inhibitor, Cbr1-IN-7, in animal models. This compound (also known as Compound JV-2) is a known human CBR1 inhibitor with an IC50 of 8 μM. However, as of the latest available information, there are no published in vivo studies, pharmacokinetic data, or established protocols specifically for this compound in any animal model. The information presented here is extrapolated from studies involving other CBR1 inhibitors and genetic models of CBR1 inhibition. Therefore, it is imperative that researchers conduct their own dose-finding, pharmacokinetic, and toxicity studies for this compound before commencing efficacy studies.
Introduction to this compound and its Mechanism of Action
This compound is a small molecule inhibitor of Carbonyl Reductase 1 (CBR1), a ubiquitously expressed enzyme that plays a significant role in the metabolism of a wide range of endogenous and xenobiotic compounds, including clinically important drugs. CBR1 catalyzes the NADPH-dependent reduction of carbonyl groups to their corresponding alcohols. One of the most studied roles of CBR1 is its involvement in the cardiotoxicity of anthracycline chemotherapeutics like doxorubicin (B1662922). CBR1 metabolizes doxorubicin to the less potent but highly cardiotoxic metabolite, doxorubicinol (B1670906). Inhibition of CBR1 is therefore a promising therapeutic strategy to mitigate doxorubicin-induced cardiotoxicity and potentially enhance its anti-cancer efficacy.[1][2][3][4]
Chemical Properties of this compound:
| Property | Value |
| Synonyms | Compound JV-2 |
| CAS Number | 1119826-35-5 |
| Molecular Formula | C22H22O13 |
| Molecular Weight | 494.40 g/mol |
| In Vitro Activity | IC50 = 8 μM for human CBR1 |
Potential Applications in Animal Models
Based on the known function of CBR1, this compound can be explored in various animal models of diseases, including:
-
Doxorubicin-Induced Cardiotoxicity: To evaluate the protective effect of this compound against heart damage caused by doxorubicin treatment in cancer models.
-
Cancer Therapy: To investigate if this compound can enhance the efficacy of chemotherapeutic agents that are metabolized by CBR1.
-
Metabolic Diseases: To study the role of CBR1 in glucose and lipid metabolism.
-
Inflammatory Diseases: To explore the involvement of CBR1 in inflammatory pathways.
Suggested Animal Models
The choice of animal model will depend on the research question. Commonly used models in relevant fields include:
-
Mice: C57BL/6, BALB/c, and various transgenic strains (e.g., tumor-xenograft models). Studies have utilized Cbr1 knockout mice to investigate the role of this enzyme.[1][2]
-
Rats: Sprague-Dawley, Wistar.
Experimental Protocols (General Guidance)
The following are generalized protocols that must be adapted and optimized for this compound.
Preparation of this compound for In Vivo Administration
The solubility of this compound in common vehicles for in vivo administration is not publicly available. Researchers will need to perform solubility tests to determine an appropriate formulation. Potential vehicles to test include:
-
Saline (0.9% NaCl)
-
Phosphate-buffered saline (PBS)
-
A mixture of DMSO, Cremophor EL, and saline.
-
A mixture of DMSO and polyethylene (B3416737) glycol (PEG).
Protocol for Vehicle Screening:
-
Weigh a small amount of this compound (e.g., 1 mg).
-
Add a small volume of the test vehicle (e.g., 100 µL) and vortex.
-
Observe for complete dissolution. If not dissolved, gently warm the mixture.
-
If the compound dissolves, try to prepare a more concentrated stock solution to determine the solubility limit.
-
Visually inspect the final formulation for any precipitation before administration.
Administration Route and Dosage
The optimal route of administration and dosage of this compound are unknown. Potential routes include:
-
Intraperitoneal (i.p.) injection: Commonly used for systemic delivery of small molecules in rodents.
-
Oral gavage (p.o.): If the compound has sufficient oral bioavailability.
-
Intravenous (i.v.) injection: For direct systemic administration.
Dose-Finding Study (Example):
A pilot dose-finding study is crucial to determine a safe and effective dose range.
-
Select a small cohort of animals (e.g., 3-5 mice per group).
-
Administer a range of this compound doses (e.g., 1, 5, 10, 25, 50 mg/kg).
-
Include a vehicle control group.
-
Monitor the animals closely for any signs of toxicity (e.g., weight loss, changes in behavior, ruffled fur) for a set period (e.g., 7-14 days).
-
Collect blood samples at different time points to analyze for markers of toxicity (e.g., liver and kidney function tests).
Example Protocol: Evaluating this compound in a Doxorubicin-Induced Cardiotoxicity Mouse Model
This protocol is based on published studies using other methods of CBR1 inhibition.
Experimental Design:
-
Animals: 8-10 week old male C57BL/6 mice.
-
Groups (n=8-10 per group):
-
Vehicle Control
-
Doxorubicin (e.g., 15 mg/kg, single i.p. injection) + Vehicle
-
Doxorubicin + this compound (multiple doses to be tested, e.g., 10, 25, 50 mg/kg, administered i.p. daily for a set period before and after doxorubicin)
-
This compound alone (highest dose)
-
Procedure:
-
Acclimatize mice for at least one week.
-
Pre-treat mice with this compound or vehicle for a specified number of days (e.g., 3-5 days) before doxorubicin administration.
-
On the designated day, administer a single intraperitoneal injection of doxorubicin.
-
Continue administration of this compound or vehicle for a specified period after doxorubicin injection (e.g., 7-14 days).
-
Monitor body weight and clinical signs of toxicity daily.
-
At the end of the study, perform cardiac function analysis (e.g., echocardiography).
-
Euthanize the animals and collect hearts and blood for further analysis.
Endpoint Analysis:
| Analysis | Method |
| Cardiac Function | Echocardiography (to measure ejection fraction, fractional shortening) |
| Cardiac Biomarkers | ELISA or Luminex assay for troponin I, NT-proBNP in plasma/serum |
| Histopathology | H&E and Masson's trichrome staining of heart tissue to assess for cardiomyocyte damage and fibrosis |
| Biochemical Analysis | Measurement of doxorubicin and doxorubicinol levels in plasma and heart tissue by LC-MS/MS |
| Gene/Protein Expression | qRT-PCR or Western blotting for markers of cardiac stress and apoptosis in heart tissue |
Data Presentation
All quantitative data should be summarized in clearly structured tables for easy comparison between experimental groups.
Table 1: Example of Body Weight Data
| Treatment Group | Day 0 (g) | Day 7 (g) | Day 14 (g) | % Change |
| Vehicle | 25.2 ± 1.5 | 25.8 ± 1.6 | 26.1 ± 1.7 | +3.6% |
| Doxorubicin + Vehicle | 24.9 ± 1.3 | 22.1 ± 1.8 | 21.5 ± 2.0 | -13.7% |
| Doxorubicin + this compound (10 mg/kg) | 25.1 ± 1.4 | 23.5 ± 1.5 | 23.0 ± 1.7 | -8.4% |
| Doxorubicin + this compound (25 mg/kg) | 25.3 ± 1.2 | 24.2 ± 1.3 | 24.0 ± 1.4 | -5.1% |
| *Data are presented as mean ± SD. p < 0.05 compared to vehicle control. |
Table 2: Example of Cardiac Function Data
| Treatment Group | Ejection Fraction (%) | Fractional Shortening (%) |
| Vehicle | 65.2 ± 5.1 | 35.8 ± 4.2 |
| Doxorubicin + Vehicle | 42.1 ± 6.8 | 21.5 ± 5.1 |
| Doxorubicin + this compound (10 mg/kg) | 50.5 ± 5.9 | 27.3 ± 4.8 |
| Doxorubicin + this compound (25 mg/kg) | 58.3 ± 6.2# | 31.9 ± 5.0# |
| *Data are presented as mean ± SD. p < 0.05 compared to vehicle control. #p < 0.05 compared to Doxorubicin + Vehicle. |
Visualizations
Signaling Pathway
Caption: Role of CBR1 in Doxorubicin Metabolism and Cardiotoxicity.
Experimental Workflow
Caption: General Workflow for In Vivo Evaluation of this compound.
References
- 1. Protection from doxorubicin-induced cardiac toxicity in mice with a null allele of carbonyl reductase 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Inhibition of Carbonyl Reductase 1 Safely Improves the Efficacy of Doxorubicin in Breast Cancer Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Carbonyl Reductase 1 Plays a Significant Role in Converting Doxorubicin to Cardiotoxic Doxorubicinol in Mouse Liver, but the Majority of the Doxorubicinol-Forming Activity Remains Unidentified - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for a Novel Carbonyl Reductase 1 (CBR1) Inhibitor in Mice
Disclaimer: Extensive searches for "Cbr1-IN-7" did not yield any publicly available information for a compound with this designation. Therefore, the following application notes and protocols are provided as a generalized guide for the preclinical evaluation of a novel, hypothetical Carbonyl Reductase 1 (CBR1) inhibitor in a mouse model, hereafter referred to as "Cbr1-IN-X". The dosages, concentrations, and specific experimental outcomes are illustrative and should be adapted based on the specific properties of the compound under investigation.
Introduction
Carbonyl Reductase 1 (CBR1) is a widely expressed NADPH-dependent oxidoreductase belonging to the short-chain dehydrogenase/reductase (SDR) family. It plays a significant role in the metabolism of a wide range of endogenous and xenobiotic carbonyl compounds, including prostaglandins, quinones, and various drugs. Inhibition of CBR1 is a therapeutic strategy in several contexts, such as mitigating the cardiotoxicity of certain chemotherapeutic agents or modulating metabolic pathways. These notes provide a framework for the initial in vivo characterization of a novel CBR1 inhibitor, Cbr1-IN-X, in mice, covering dosage, administration, and relevant experimental protocols.
Quantitative Data Summary
The following tables present hypothetical data for the administration of Cbr1-IN-X in mice for initial tolerability and pharmacokinetic studies.
Table 1: Hypothetical Dosage and Administration of Cbr1-IN-X in Mice
| Parameter | Details |
| Compound | Cbr1-IN-X |
| Mouse Strain | C57BL/6J (or other relevant strain) |
| Age/Weight | 8-10 weeks / 20-25 g |
| Formulation Vehicle | 10% DMSO, 40% PEG400, 50% Saline |
| Route of Administration | Intraperitoneal (IP) Injection |
| Dosage Range (MTD Study) | 1, 5, 10, 25, 50 mg/kg |
| Dosage (Efficacy Study) | 10 mg/kg (based on hypothetical MTD and PK data) |
| Dosing Volume | 10 µL/g body weight |
| Dosing Frequency | Once daily |
| Study Duration | 7-14 days |
Experimental Protocols
Preparation of Cbr1-IN-X Formulation
This protocol describes the preparation of a vehicle suitable for a poorly water-soluble compound for intraperitoneal administration in mice.
Materials:
-
Cbr1-IN-X powder
-
Dimethyl sulfoxide (B87167) (DMSO), sterile, injectable grade
-
Polyethylene glycol 400 (PEG400), sterile, injectable grade
-
Sterile Saline (0.9% NaCl)
-
Sterile, conical tubes (1.5 mL and 15 mL)
-
Vortex mixer
Procedure:
-
Weigh the required amount of Cbr1-IN-X powder based on the desired final concentration and total volume.
-
In a sterile 1.5 mL tube, dissolve the Cbr1-IN-X powder in DMSO to create a stock solution. For a final concentration of 1 mg/mL, this would be 10% of the final volume. Vortex until fully dissolved.
-
In a sterile 15 mL tube, add the PEG400 (40% of the final volume).
-
Add the Cbr1-IN-X/DMSO stock solution to the PEG400 and vortex thoroughly.
-
Slowly add the sterile saline (50% of the final volume) to the mixture while vortexing to prevent precipitation.
-
Visually inspect the final solution for any precipitates. If necessary, warm the solution slightly (to no more than 37°C) to aid dissolution.
-
Prepare a vehicle-only control by following the same procedure but omitting the Cbr1-IN-X powder.
Pilot Dose-Range Finding and Maximum Tolerated Dose (MTD) Study
This protocol is designed to determine the MTD of Cbr1-IN-X in mice.[1][2][3]
Animals:
-
Male and female C57BL/6J mice, 3-5 per group.
Procedure:
-
Acclimatize animals for at least 7 days before the start of the experiment.
-
Randomly assign animals to dose groups (e.g., Vehicle, 1, 5, 10, 25, 50 mg/kg of Cbr1-IN-X).
-
Administer the assigned dose of Cbr1-IN-X or vehicle via intraperitoneal injection once daily for 5-7 days.
-
Monitor animals at least twice daily for clinical signs of toxicity, including changes in posture, activity, grooming, and body weight.
-
Record body weight daily. A weight loss of more than 15-20% is a common endpoint.
-
At the end of the study, collect blood for clinical chemistry and hematology analysis.
-
Perform a gross necropsy to identify any organ abnormalities.
-
The MTD is defined as the highest dose that does not cause significant morbidity, mortality, or more than a 15-20% reduction in body weight.
Signaling Pathways and Workflows
Signaling Pathway
The following diagram illustrates a simplified overview of the metabolic function of Carbonyl Reductase 1 (CBR1). CBR1 is a cytosolic enzyme that utilizes NADPH as a cofactor to reduce a variety of carbonyl substrates, including xenobiotics and endogenous signaling molecules.
Experimental Workflow
The diagram below outlines a typical experimental workflow for the in vivo evaluation of a novel enzyme inhibitor like Cbr1-IN-X.
References
Application Notes and Protocols for the Analytical Detection of Cbr1-IN-7
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carbonyl Reductase 1 (CBR1) is a critical enzyme in the metabolism of various xenobiotics and endogenous compounds, including clinically significant drugs.[1][2] Its role in drug metabolism makes it a key target in drug discovery and development. Cbr1-IN-7 is a novel inhibitor of CBR1, and accurate, robust analytical methods are essential for its preclinical and clinical development. These application notes provide detailed protocols for the quantitative analysis of this compound in biological matrices, primarily utilizing Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and specific analytical technique.[3][4][5]
I. Physicochemical Properties of this compound (Hypothetical)
For the purpose of method development, the following hypothetical physicochemical properties for this compound are assumed.
| Property | Value |
| Molecular Weight | 450.5 g/mol |
| LogP | 3.2 |
| pKa | 8.5 (basic) |
| Solubility | Soluble in organic solvents (Methanol, Acetonitrile), low solubility in water. |
II. Analytical Methodologies
The primary recommended method for the quantification of this compound in biological samples is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) due to its high sensitivity and selectivity.[4][5]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This method is suitable for the quantification of this compound in complex biological matrices such as plasma, serum, and tissue homogenates.
a. Sample Preparation: Solid-Phase Extraction (SPE)
Solid-phase extraction is a reliable method for extracting this compound from biological fluids and tissue homogenates, providing a cleaner sample for LC-MS/MS analysis.[4]
Protocol:
-
Sample Pre-treatment: To 100 µL of plasma or tissue homogenate, add 10 µL of an internal standard (IS) working solution (e.g., a deuterated analog of this compound at 100 ng/mL). Add 200 µL of 4% phosphoric acid in water and vortex for 30 seconds.
-
SPE Cartridge Conditioning: Condition a C18 SPE cartridge by passing 1 mL of methanol (B129727) followed by 1 mL of water.
-
Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 10% methanol in water to remove polar interferences.
-
Elution: Elute this compound and the IS with 1 mL of acetonitrile.
-
Drying and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase.
b. Chromatographic Conditions
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | 5% B to 95% B over 5 minutes, hold for 2 minutes, then re-equilibrate. |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
c. Mass Spectrometric Conditions
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| MRM Transition (Hypothetical) | This compound: 451.2 -> 250.1; IS: 458.2 -> 257.1 |
| Collision Energy | Optimized for this compound and IS |
| Source Temperature | 500°C |
d. Method Validation Parameters (Illustrative Data)
The following table summarizes the typical validation parameters for the LC-MS/MS method.
| Parameter | Result |
| Linearity (r²) | > 0.995 |
| Range | 0.1 - 1000 ng/mL |
| Limit of Detection (LOD) | 0.05 ng/mL |
| Limit of Quantification (LOQ) | 0.1 ng/mL |
| Intra-day Precision (%CV) | < 10% |
| Inter-day Precision (%CV) | < 12% |
| Accuracy (%Bias) | ± 15% |
| Recovery | > 85% |
III. Experimental Workflows and Signaling Pathways
Experimental Workflow for this compound Quantification
The following diagram illustrates the overall workflow from sample collection to data analysis for the quantification of this compound in a biological sample.
References
- 1. researchgate.net [researchgate.net]
- 2. The role of carbonyl reductase 1 in drug discovery and development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Human Tissue Distribution of Carbonyl Reductase 1 Using Proteomic Approach With Liquid Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Quantification of endocannabinoids in rat biological samples by GC/MS: technical and theoretical considerations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Application Notes: High-Throughput Screening for Carbonyl Reductase 1 (CBR1) Inhibitors using Cbr1-IN-7 as a Tool Compound
Introduction
Carbonyl Reductase 1 (CBR1) is a cytosolic, NADPH-dependent oxidoreductase belonging to the short-chain dehydrogenase/reductase (SDR) family. It plays a significant role in the metabolism of a wide array of endogenous and xenobiotic carbonyl compounds, including clinically important drugs such as the anticancer anthracyclines (e.g., doxorubicin, daunorubicin).[1][2][3][4] The metabolic activity of CBR1 can lead to drug resistance and the formation of cardiotoxic metabolites, making it a compelling target for therapeutic intervention.[1][4][5] High-throughput screening (HTS) assays are essential for identifying novel and potent CBR1 inhibitors.
Cbr1-IN-7 is a tool compound used for investigating the biological functions of CBR1. This document provides detailed protocols for biochemical and cell-based HTS assays to identify CBR1 inhibitors, using a compound like this compound as a reference or positive control.
Principle of Detection
The primary biochemical assay for CBR1 is a spectrophotometric or fluorometric method that monitors the consumption of the nicotinamide (B372718) adenine (B156593) dinucleotide phosphate (B84403) (NADPH) cofactor. CBR1 catalyzes the reduction of a carbonyl substrate (e.g., menadione) to its corresponding alcohol, oxidizing NADPH to NADP+ in the process. The reaction can be monitored by the decrease in absorbance at 340 nm or the decrease in fluorescence (Excitation: ~340 nm, Emission: ~460 nm) associated with NADPH consumption.[6][7] Inhibitors of CBR1 will slow the rate of this reaction.
Quantitative Data for CBR1 Inhibitors
The following table summarizes the inhibitory potency (IC50) of various compounds against human CBR1, providing a baseline for comparison and for defining positive control concentrations in screening assays.
| Compound Name | IC50 Value (µM) | Substrate Used | Notes |
| CBR1-IN-5 | 0.1 | Not Specified | A potent CBR1 inhibitor, structurally related to this compound.[8] |
| ASP9521 | 44.0 | Menadione (B1676200) | A moderate inhibitor, also targets AKR1C3.[9] |
| 8-Prenylnaringenin (B1664708) (8-PN) | 11 - 20 | Daunorubicin | A natural product inhibitor.[1] |
| MonoHER | 37 - 59 | Doxorubicin | Cardioprotectant flavonoid; potency varies with CBR1 genotype.[4] |
| MonoHER | 164 - 219 | Daunorubicin | Potency is dependent on the substrate and CBR1 genotype.[4] |
| Quercetin | Varies | Daunorubicin, Doxorubicin | Flavonoid inhibitor with varying potency based on conditions.[4] |
Visualized Workflows and Pathways
Biochemical Reaction of CBR1
The diagram below illustrates the fundamental enzymatic reaction catalyzed by CBR1. The enzyme utilizes NADPH as a cofactor to reduce a carbonyl substrate to an alcohol product. An inhibitor, such as this compound, binds to CBR1 and prevents this reaction.
Caption: Mechanism of CBR1 inhibition.
High-Throughput Screening Workflow
This workflow outlines the major phases of a typical HTS campaign to identify and validate novel CBR1 inhibitors.
Caption: HTS workflow for CBR1 inhibitor discovery.
CBR1-Associated Signaling Pathway
In certain contexts, such as head and neck squamous cell carcinoma, inhibition of CBR1 has been shown to increase intracellular reactive oxygen species (ROS), leading to the upregulation of β-catenin and promoting epithelial-mesenchymal transition (EMT).[10]
Caption: CBR1 inhibition and β-catenin/EMT signaling.
Experimental Protocols
Protocol 1: Biochemical HTS for CBR1 Inhibitors (Absorbance-Based)
This protocol is designed for a 384-well microplate format to screen for inhibitors of recombinant human CBR1 by monitoring NADPH consumption.
Materials and Reagents:
-
Assay Buffer: 100 mM potassium phosphate buffer, pH 7.4.
-
Recombinant Human CBR1: Purified enzyme stock (e.g., 1 mg/mL).
-
NADPH: 10 mM stock solution in Assay Buffer.
-
Menadione: 10 mM stock solution in DMSO (substrate).[6]
-
Test Compounds: Compound library plates, typically 10 mM in DMSO.
-
Positive Control: this compound or a related compound (e.g., CBR1-IN-5) at a concentration known to give >80% inhibition (e.g., 10 µM).[8]
-
Negative Control: DMSO.
-
Microplates: 384-well, UV-transparent flat-bottom plates.
-
Plate Reader: Spectrophotometer capable of reading absorbance at 340 nm in kinetic mode.
Procedure:
-
Compound Plating:
-
Using an acoustic liquid handler or pin tool, transfer 50 nL of test compounds, positive controls, and negative controls (DMSO) to the appropriate wells of a 384-well assay plate. This results in a final compound concentration of 10 µM in a 50 µL final assay volume.
-
-
Enzyme Preparation:
-
Prepare a working solution of CBR1 in cold Assay Buffer. The final concentration should be determined empirically to yield a linear reaction rate for at least 15-20 minutes (e.g., 5-20 nM).
-
Add 25 µL of the CBR1 working solution to each well of the assay plate containing the compounds.
-
Mix by shaking the plate for 30 seconds.
-
Pre-incubate the plate for 15 minutes at room temperature to allow compound binding to the enzyme.
-
-
Substrate Mix Preparation and Reaction Initiation:
-
Prepare a 2X substrate mix containing NADPH and menadione in Assay Buffer. For a final concentration of 200 µM NADPH and 100 µM menadione, the 2X mix will contain 400 µM NADPH and 200 µM menadione.[11]
-
To initiate the reaction, add 25 µL of the 2X substrate mix to all wells.
-
-
Data Acquisition:
-
Immediately place the plate into a microplate reader pre-set to 37°C.
-
Measure the decrease in absorbance at 340 nm every 30 seconds for 20 minutes (kinetic read).
-
-
Data Analysis:
-
Calculate the reaction rate (V) for each well by determining the slope of the linear portion of the absorbance vs. time curve (milli-OD/min).
-
Normalize the data using the controls:
-
Percent Inhibition = 100 * (1 - [V_compound - V_min] / [V_max - V_min])
-
Where V_compound is the rate in the presence of a test compound, V_max is the average rate of the negative control (DMSO) wells, and V_min is the average rate of the positive control (e.g., this compound) wells.
-
-
Identify "hits" as compounds exhibiting inhibition above a defined threshold (e.g., >50% or >3 standard deviations from the mean of the negative controls).
-
Protocol 2: Cell-Based Assay for CBR1 Target Engagement
This protocol describes a method to assess a compound's ability to inhibit CBR1 activity within a cellular context. It relies on quantifying the reduction of a cell-permeable substrate or a downstream consequence of CBR1 inhibition, such as altered cell morphology or reporter gene expression.[10] This example uses a cytotoxicity rescue model where CBR1 metabolizes a chemotherapeutic agent to a more toxic species.
Materials and Reagents:
-
Cell Line: A human cancer cell line with high endogenous CBR1 expression (e.g., A549 lung carcinoma cells).[12]
-
Cell Culture Medium: Appropriate medium (e.g., RPMI-1640) supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Daunorubicin: A chemotherapeutic agent and CBR1 substrate.[1]
-
Test Compounds/Controls: Serial dilutions of hit compounds from the primary screen and this compound as a positive control.
-
Cell Viability Reagent: CellTiter-Glo® Luminescent Cell Viability Assay or similar reagent that measures ATP.
-
Microplates: 96-well or 384-well white, clear-bottom tissue culture-treated plates.
-
Luminometer: Plate reader capable of measuring luminescence.
Procedure:
-
Cell Seeding:
-
Harvest and count A549 cells.
-
Seed the cells into the microplate at a density of 2,500-5,000 cells per well in 80 µL of culture medium.
-
Incubate overnight at 37°C, 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare 10X working solutions of test compounds and controls in culture medium.
-
Add 10 µL of the compound solutions to the appropriate wells. This will include a dose-response curve for each hit compound and for this compound.
-
Incubate for 1 hour at 37°C, 5% CO2.
-
-
Substrate Addition:
-
Prepare a 10X working solution of Daunorubicin in culture medium. The final concentration should be empirically determined to cause ~80% cell death (e.g., the EC80 value) after 72 hours.
-
Add 10 µL of the Daunorubicin solution to all wells except for the "no drug" controls.
-
The final volume in each well should be 100 µL.
-
-
Incubation:
-
Incubate the plates for 72 hours at 37°C, 5% CO2.
-
-
Viability Measurement:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add a volume of CellTiter-Glo® reagent equal to the volume of culture medium in each well (100 µL).
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Normalize the data:
-
Percent Viability = 100 * (Luminescence_compound / Luminescence_vehicle)
-
-
Plot the Percent Viability against the log of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the EC50 value for each compound. A potent CBR1 inhibitor will rescue the cells from Daunorubicin-induced toxicity, resulting in a lower EC50 value for the rescue effect.
-
References
- 1. Potent inhibition of human carbonyl reductase 1 (CBR1) by the prenylated chalconoid xanthohumol and its related prenylflavonoids isoxanthohumol and 8-prenylnaringenin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The role of carbonyl reductase 1 in drug discovery and development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Induction of carbonyl reductase 1 (CBR1) expression in human lung tissues and lung cancer cells by the cigarette smoke constituent benzo[a]pyrene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition of polymorphic human carbonyl reductase 1 (CBR1) by the cardioprotectant flavonoid 7-monohydroxyethyl rutoside (monoHER) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Carbonyl reductase 1 amplifies glucocorticoid action in adipose tissue and impairs glucose tolerance in lean mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Kinetic features of carbonyl reductase 1 acting on glutathionylated aldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. In Silico and In Vitro Assessment of Carbonyl Reductase 1 Inhibition Using ASP9521—A Potent Aldo-Keto Reductase 1C3 Inhibitor with the Potential to Support Anticancer Therapy Using Anthracycline Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Inhibition of Carbonyl Reductase 1 Enhances Metastasis of Head and Neck Squamous Cell Carcinoma through β-catenin-Mediated Epithelial-Mesenchymal Transition - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Induction of carbonyl reductase 1 (CBR1) expression in human lung tissues and lung cancer cells by the cigarette smoke constituent benzo[a]pyrene - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Development of a Cbr1 Enzymatic Assay for the Characterization of Cbr1-IN-7
Audience: Researchers, scientists, and drug development professionals.
Abstract Carbonyl reductase 1 (Cbr1) is a cytosolic, NADPH-dependent enzyme belonging to the short-chain dehydrogenases/reductases (SDR) family.[1][2] It plays a significant role in the metabolism of a wide array of endogenous and xenobiotic carbonyl compounds, including prostaglandins, quinones, and clinically important drugs like the anticancer anthracyclines (e.g., doxorubicin).[1][3] The metabolic activity of Cbr1 can lead to the detoxification of harmful compounds but is also responsible for producing cardiotoxic metabolites of certain chemotherapeutics.[4] Therefore, the identification and characterization of potent and selective Cbr1 inhibitors are of great interest in drug development to mitigate off-target toxicity and enhance therapeutic efficacy. This application note provides a detailed protocol for developing a robust in vitro enzymatic assay to characterize the inhibitory potential of novel compounds, using Cbr1-IN-7 as an example. The assay is based on a continuous spectrophotometric method that monitors the consumption of NADPH.
Cbr1 Signaling and Metabolic Pathway
Cbr1 is a key enzyme in Phase I metabolism, primarily involved in the reduction of carbonyl groups on various substrates. This process is crucial for both detoxification and, in some cases, metabolic activation or alteration of drug properties. For instance, Cbr1-mediated reduction of xenobiotics like the pro-carcinogen benzo[a]pyrene (B130552) can be a step in their detoxification pathway. Conversely, its action on anthracycline antibiotics produces less potent but more cardiotoxic alcohol metabolites.[4] The expression of Cbr1 itself is regulated by xenobiotic-sensing nuclear receptors like the Aryl Hydrocarbon Receptor (AhR), integrating it into cellular stress and detoxification response pathways.[5]
Principle of the Enzymatic Assay
The enzymatic activity of Cbr1 is quantified by monitoring the rate of NADPH oxidation, which is coupled to the reduction of a carbonyl substrate. NADPH has a distinct absorbance peak at 340 nm, whereas its oxidized form, NADP+, does not absorb at this wavelength.[6][7] The decrease in absorbance at 340 nm over time is directly proportional to the rate of the enzymatic reaction. By measuring this rate in the presence of varying concentrations of an inhibitor like this compound, a dose-response curve can be generated to determine the inhibitor's potency, typically expressed as the half-maximal inhibitory concentration (IC50).
Materials and Reagents
-
Enzyme: Human recombinant Cbr1 protein
-
Buffer: 100 mM Potassium Phosphate (B84403) Buffer (pH 7.4)
-
Cofactor: β-Nicotinamide adenine (B156593) dinucleotide phosphate, reduced form (NADPH)
-
Substrate: Menadione (or another suitable Cbr1 substrate like 4-benzoylpyridine)
-
Inhibitor: this compound
-
Control Inhibitor (Optional): A known Cbr1 inhibitor (e.g., monoHER)[4]
-
Solvent: Dimethyl sulfoxide (B87167) (DMSO) for dissolving inhibitor and substrate
-
Equipment:
-
UV-transparent 96-well microplate
-
Microplate spectrophotometer capable of reading absorbance at 340 nm in kinetic mode
-
Multichannel pipettes
-
Serological pipettes and tubes
-
Experimental Protocols
Reagent Preparation
-
Assay Buffer: Prepare 100 mM potassium phosphate buffer, pH 7.4. Store at 4°C.
-
NADPH Stock Solution (20 mM): Dissolve NADPH powder in assay buffer. Determine the precise concentration by measuring absorbance at 340 nm (Extinction coefficient ε = 6220 M⁻¹cm⁻¹).[7] Aliquot and store at -80°C, protected from light.
-
Substrate Stock Solution (e.g., 10 mM Menadione): Dissolve Menadione in 100% DMSO. Store at -20°C.
-
Enzyme Working Solution (e.g., 1 µg/mL): Dilute the Cbr1 stock protein to the desired final concentration in cold assay buffer immediately before use. Keep on ice. The optimal concentration should be determined empirically to yield a linear reaction rate for at least 10 minutes.
-
Inhibitor Stock Solution (e.g., 10 mM this compound): Dissolve this compound in 100% DMSO.
-
Inhibitor Serial Dilutions: Prepare a series of dilutions of this compound (e.g., from 1 mM to 1 nM) in 100% DMSO. This will be used to create the final assay concentrations.
Enzymatic Assay Workflow for IC50 Determination
The following workflow outlines the steps for a typical inhibition assay performed in a 96-well plate format with a final reaction volume of 200 µL.
Detailed Protocol for IC50 Determination
-
Plate Layout: Design the plate map to include wells for blank (no enzyme), positive control (no inhibitor, 1% DMSO), and a range of this compound concentrations (e.g., 10 concentrations in triplicate).
-
Inhibitor Addition: Add 2 µL of the appropriate this compound DMSO dilution to the designated wells. For positive control wells, add 2 µL of 100% DMSO.
-
Enzyme and Cofactor Addition: Prepare a master mix containing assay buffer, Cbr1 enzyme, and NADPH. The final concentration in the 200 µL reaction should be optimized. Example final concentrations: 50 nM Cbr1, 200 µM NADPH. Add 178 µL of this master mix to each well.
-
Pre-incubation: Mix the plate gently and pre-incubate at 37°C for 5-10 minutes to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Initiate the reaction by adding 20 µL of the substrate (e.g., Menadione, for a final concentration of 120 µM).
-
Data Acquisition: Immediately place the plate in the spectrophotometer (pre-heated to 37°C) and begin kinetic reading of absorbance at 340 nm every 30 seconds for 10-15 minutes.
Data Analysis
-
Calculate Initial Velocity (V₀): For each well, determine the initial reaction rate by calculating the slope of the linear portion of the absorbance vs. time curve (ΔAbs/min). The rate should be linear for at least 5-10 minutes.
-
Normalize Data: Convert the reaction rates to percent inhibition relative to the positive control (no inhibitor).
-
% Inhibition = 100 * (1 - (V₀_inhibitor / V₀_control))
-
-
Determine IC50: Plot the percent inhibition against the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic (4PL) equation to determine the IC50 value, which is the concentration of this compound that produces 50% inhibition.
Data Presentation
Quantitative data should be summarized for clear interpretation and comparison.
Table 1: Kinetic Parameters for Human Cbr1 This table provides reference kinetic constants for common Cbr1 substrates.
| Substrate | Kₘ (µM) | k꜀ₐₜ (min⁻¹) | k꜀ₐₜ/Kₘ (µM⁻¹min⁻¹) | Reference |
| Menadione | 17.8 | 345 | 19.4 | [8] |
| 9,10-Phenanthrenequinone | 31.7 | 429 | 13.5 | [8] |
| Isatin | 8.0 | 108 | 13.5 | [8] |
| Daunorubicin | 2300 | 104 | 0.045 | [9] |
Table 2: Inhibitory Potency (IC50) of Selected Compounds against Human Cbr1 This table compares the potency of this compound (to be determined by the assay) with other known inhibitors.
| Inhibitor | Substrate Used | IC50 (µM) | Reference |
| This compound | Menadione | To be determined | N/A |
| monoHER | Doxorubicin | 37 - 59 | [4] |
| monoHER | Daunorubicin | 164 - 219 | [4] |
| 8-Prenylnaringenin | Daunorubicin | 3.71 | [9] |
Logical Relationship of Assay Components
The interplay between the enzyme, substrate, cofactor, and inhibitor is central to the assay's design. The inhibitor competes with or otherwise affects the ability of the enzyme to process the substrate, which is observed through the change in cofactor consumption.
References
- 1. CBR1 - Wikipedia [en.wikipedia.org]
- 2. genecards.org [genecards.org]
- 3. uniprot.org [uniprot.org]
- 4. Inhibition of polymorphic human carbonyl reductase 1 (CBR1) by the cardioprotectant flavonoid 7-monohydroxyethyl rutoside (monoHER) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Xenobiotic-sensing nuclear receptors involved in drug metabolism: a structural perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Nicotinamide adenine dinucleotide - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for CBR1-IN-7 in Western Blot Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carbonyl Reductase 1 (CBR1) is a ubiquitously expressed NADPH-dependent oxidoreductase that plays a significant role in the metabolism of a wide array of endogenous and exogenous carbonyl compounds, including prostaglandins, quinones, and various xenobiotics.[1] Its involvement in the detoxification of reactive aldehydes and ketones implicates it in cellular defense against oxidative stress. Furthermore, CBR1 is a key enzyme in the metabolism of several clinically important drugs, such as the anticancer anthracyclines doxorubicin (B1662922) and daunorubicin.[2][3] The reduction of these drugs by CBR1 can lead to the formation of less potent and more cardiotoxic metabolites, making CBR1 a target of interest in oncology to enhance chemotherapeutic efficacy and mitigate side effects.[2]
This document provides a detailed guide for the application of a CBR1 inhibitor, generically referred to as Cbr1-IN-7 , in Western blot analysis to assess its impact on CBR1 protein expression and downstream signaling pathways. While "this compound" is used here as a placeholder for a specific CBR1 inhibitor, the protocols and principles outlined are broadly applicable and can be adapted for various small molecule inhibitors targeting CBR1.
Data Presentation: Quantitative Analysis of Protein Expression
Effective analysis of a CBR1 inhibitor's impact requires quantitative assessment of protein level changes. The following tables provide examples of how to structure quantitative data obtained from Western blot experiments.
Table 1: Effect of this compound on CBR1 Protein Levels in A549 Cells
| Treatment Group | Concentration (µM) | Duration (hours) | CBR1 Protein Level (Fold Change vs. Vehicle) | p-value |
| Vehicle (DMSO) | 0.1% | 24 | 1.00 | - |
| This compound | 1 | 24 | 0.95 ± 0.08 | > 0.05 |
| This compound | 5 | 24 | 0.62 ± 0.11 | < 0.05 |
| This compound | 10 | 24 | 0.35 ± 0.09 | < 0.01 |
Data are represented as mean ± S.D. from three independent experiments. Statistical significance was determined using a Student's t-test.
Table 2: CBR1 Protein Expression in Human Lung Tissue
| Sample Group | n | CBR1 Protein Level (ng/µg total protein) | p-value |
| Never-Smokers | 12 | 1.95 ± 1.04 | < 0.05 |
| Smokers | 16 | 2.87 ± 1.12 | - |
This table is adapted from a study on the effects of benzo[a]pyrene (B130552) on CBR1 expression and serves as an example of how to present quantitative data from tissue samples.[1]
Experimental Protocols
A detailed and optimized protocol is crucial for obtaining reliable and reproducible Western blot results.
Protocol 1: Western Blot Analysis of CBR1 Protein Levels
This protocol outlines the steps for treating cells with a CBR1 inhibitor, preparing cell lysates, and performing Western blot analysis to detect CBR1 protein.
Materials:
-
A549 cells (or other suitable cell line)
-
Cell culture medium and supplements
-
This compound (or other CBR1 inhibitor)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Phosphate-buffered saline (PBS), ice-cold
-
RIPA lysis buffer (50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitors[4]
-
BCA Protein Assay Kit
-
4x Laemmli sample buffer (4% SDS, 20% glycerol, 10% 2-mercaptoethanol, 0.004% bromophenol blue, 0.125 M Tris-HCl, pH 6.8)[5]
-
SDS-PAGE gels (e.g., 4-12% gradient gels)
-
Tris-Glycine-SDS running buffer
-
Transfer buffer
-
Nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or 3% BSA in TBST)
-
Primary antibody: Rabbit polyclonal anti-human CBR1 antibody (e.g., 1:1000 dilution)[1]
-
Loading control primary antibody: Mouse anti-human β-actin antibody (e.g., 1:3000 dilution)[1]
-
Secondary antibody: HRP-conjugated goat anti-rabbit IgG (e.g., 1:10,000 dilution)[1]
-
Secondary antibody: HRP-conjugated goat anti-mouse IgG
-
Tris-buffered saline with 0.1% Tween 20 (TBST)
-
Enhanced chemiluminescence (ECL) detection reagent
-
Chemiluminescence detection system
Procedure:
-
Cell Culture and Treatment:
-
Seed A549 cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with varying concentrations of this compound (e.g., 1, 5, 10 µM) or vehicle (DMSO) for the desired time (e.g., 24 hours).
-
-
Cell Lysate Preparation: [5]
-
Place the culture dish on ice and wash the cells twice with ice-cold PBS.
-
Aspirate the PBS and add 100-200 µL of ice-cold RIPA buffer to each well.
-
Scrape the cells and transfer the lysate to a pre-cooled microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.
-
Carefully transfer the supernatant (protein extract) to a new tube.
-
-
Protein Concentration Determination:
-
Determine the protein concentration of each lysate using the BCA Protein Assay Kit according to the manufacturer's instructions.
-
-
Sample Preparation for SDS-PAGE:
-
Normalize the protein concentration for all samples.
-
Mix 20-30 µg of protein with 4x Laemmli sample buffer to a final 1x concentration.
-
Boil the samples at 95-100°C for 5 minutes.
-
-
SDS-PAGE and Protein Transfer:
-
Load the prepared samples into the wells of an SDS-PAGE gel.
-
Run the gel according to the manufacturer's recommendations until the dye front reaches the bottom.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane using a wet or semi-dry transfer system.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation.[4]
-
Incubate the membrane with the primary anti-CBR1 antibody diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection and Analysis:
-
Incubate the blot with ECL detection reagent according to the manufacturer's instructions.
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify the band intensities using densitometry software.
-
Normalize the CBR1 band intensity to the corresponding β-actin (loading control) band intensity.
-
To analyze the loading control, the membrane can be stripped and re-probed with the anti-β-actin antibody following a similar immunoblotting procedure.
-
Visualizations
Signaling Pathway
The following diagram illustrates a simplified signaling pathway involving CBR1 and potential points of inhibition. CBR1 is involved in metabolizing various substrates, including chemotherapeutic drugs, and is regulated by transcription factors that can be activated by xenobiotics.
Caption: Simplified signaling pathway of CBR1 induction and function.
Experimental Workflow
This diagram outlines the key steps in a Western blot experiment designed to evaluate the effect of a CBR1 inhibitor.
References
- 1. Induction of carbonyl reductase 1 (CBR1) expression in human lung tissues and lung cancer cells by the cigarette smoke constituent benzo[a]pyrene - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of Carbonyl Reductase 1 Safely Improves the Efficacy of Doxorubicin in Breast Cancer Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of polymorphic human carbonyl reductase 1 (CBR1) by the cardioprotectant flavonoid 7-monohydroxyethyl rutoside (monoHER) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. bio-rad.com [bio-rad.com]
- 5. Sample preparation for western blot | Abcam [abcam.com]
Application Notes and Protocols for Immunoprecipitation of Carbonyl Reductase 1 (CBR1) using Cbr1-IN-7
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carbonyl reductase 1 (CBR1) is a widely expressed NADPH-dependent oxidoreductase belonging to the short-chain dehydrogenases/reductases (SDR) family.[1][2] It plays a significant role in the metabolism of a diverse range of endogenous and exogenous carbonyl compounds, including prostaglandins, quinones, and various xenobiotics and pharmaceuticals.[1][3] Notably, CBR1 is implicated in the development of cardiotoxicity associated with anthracycline chemotherapeutics like doxorubicin (B1662922) and daunorubicin (B1662515) by reducing them to their less potent but more cardiotoxic alcohol metabolites.[4][5] Given its clinical relevance, tools for studying CBR1 protein interactions and function are of high interest.
Cbr1-IN-7 is a known inhibitor of human CBR1, exhibiting an IC50 of 8 μM.[6][7] While primarily characterized as an inhibitor for cancer research, its specific binding to CBR1 presents a potential application for the immunoprecipitation (IP) of the CBR1 protein. This document provides detailed, albeit theoretical, application notes and protocols for utilizing this compound as an affinity ligand for the immunoprecipitation of CBR1 from cellular lysates. The following protocols are based on established principles of affinity purification and immunoprecipitation, adapted for a small molecule inhibitor.
Quantitative Data
Currently, the primary quantitative data available for this compound is its inhibitory concentration. Researchers should determine the optimal concentration and binding conditions for their specific experimental setup.
| Compound | Target | IC50 | Application | Reference |
| This compound | Human CBR1 | 8 μM | Inhibition of CBR1 enzymatic activity | [6][7] |
Experimental Principles and Workflow
The proposed method for immunoprecipitating CBR1 using this compound relies on the principles of affinity chromatography. This compound can be immobilized on a solid support (e.g., agarose (B213101) beads) to create an affinity matrix. When a cell lysate containing CBR1 is incubated with this matrix, the CBR1 protein will specifically bind to the immobilized this compound. Subsequent washing steps will remove non-specifically bound proteins, and the purified CBR1 can then be eluted from the matrix.
Caption: A flowchart illustrating the key steps for the immunoprecipitation of CBR1 using a this compound affinity matrix.
Detailed Experimental Protocols
Protocol 1: Preparation of this compound Affinity Resin
This protocol describes the immobilization of this compound onto a solid support. The choice of resin and coupling chemistry will depend on the functional groups available on this compound for conjugation. Assuming the presence of a suitable functional group (e.g., a primary amine or carboxyl group), NHS-activated or amine-reactive resins are a good starting point.
Materials:
-
This compound
-
NHS-activated agarose beads (or other suitable activated resin)
-
Coupling buffer (e.g., 0.1 M NaHCO3, 0.15 M NaCl, pH 8.3)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0 or 1 M ethanolamine, pH 8.0)
-
Wash buffer (e.g., PBS)
-
DMSO (for dissolving this compound)
Procedure:
-
Resin Preparation: Equilibrate the required amount of NHS-activated agarose beads by washing them with ice-cold 1 mM HCl, followed by several washes with coupling buffer.
-
Ligand Solubilization: Dissolve this compound in a minimal amount of DMSO.
-
Coupling Reaction: Immediately add the dissolved this compound to the equilibrated beads in coupling buffer. The final concentration of this compound will need to be optimized, but a starting point of 1-5 mg per ml of resin is recommended.
-
Incubation: Incubate the bead-ligand mixture overnight at 4°C with gentle end-over-end rotation.
-
Quenching: Pellet the beads by gentle centrifugation and discard the supernatant. Add quenching buffer to block any unreacted active groups on the resin and incubate for 2 hours at room temperature.
-
Washing: Wash the beads extensively with wash buffer (e.g., 3-5 times with 10 bed volumes of PBS) to remove any non-covalently bound ligand.
-
Storage: Resuspend the prepared this compound affinity resin in PBS containing a preservative (e.g., 0.02% sodium azide) and store at 4°C.
Protocol 2: Immunoprecipitation of CBR1 using this compound Affinity Resin
Materials:
-
This compound affinity resin
-
Cell culture expressing CBR1
-
Lysis buffer (e.g., RIPA buffer or a non-denaturing lysis buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, supplemented with protease and phosphatase inhibitors)
-
Wash buffer (e.g., lysis buffer with a lower concentration of detergent)
-
Elution buffer (e.g., 0.1 M glycine (B1666218) pH 2.5, SDS-PAGE sample buffer, or a buffer containing a high concentration of a competitive inhibitor if available)
-
Neutralization buffer (e.g., 1 M Tris-HCl, pH 8.5)
Procedure:
-
Cell Lysis:
-
Harvest cells and wash with ice-cold PBS.
-
Lyse the cells in ice-cold lysis buffer for 30 minutes on ice with occasional vortexing.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant (total cell lysate) to a new pre-chilled tube. Determine the protein concentration.
-
-
Binding:
-
Equilibrate the this compound affinity resin with lysis buffer.
-
Add an appropriate amount of total cell lysate (e.g., 500 µg - 1 mg) to the equilibrated resin.
-
Incubate for 2-4 hours or overnight at 4°C with gentle end-over-end rotation.
-
-
Washing:
-
Pellet the resin by gentle centrifugation.
-
Carefully remove the supernatant (this is the unbound fraction and can be saved for analysis).
-
Wash the resin 3-5 times with ice-cold wash buffer. With each wash, resuspend the beads, incubate for 5 minutes, and then pellet.
-
-
Elution:
-
Acidic Elution: Add 1-2 bed volumes of 0.1 M glycine, pH 2.5 to the washed resin and incubate for 5-10 minutes at room temperature. Pellet the beads and collect the supernatant containing the eluted protein. Immediately neutralize the eluate with neutralization buffer.
-
SDS-PAGE Sample Buffer Elution: Resuspend the washed resin in 1X SDS-PAGE sample buffer and boil for 5-10 minutes. The eluted proteins will be denatured and ready for loading onto a gel.
-
-
Analysis:
-
Analyze the eluted proteins by Western blotting using a specific anti-CBR1 antibody to confirm the successful immunoprecipitation of CBR1.
-
For interaction studies, the eluted proteins can be analyzed by mass spectrometry.
-
Signaling Pathway and Logical Relationships
While this compound is a direct inhibitor of the CBR1 enzyme, the broader context of CBR1's role can be visualized. CBR1 is involved in metabolic pathways that can influence cellular responses to xenobiotics and oxidative stress.
Caption: A diagram illustrating the logical relationship of components in the affinity purification of CBR1 using this compound.
Important Considerations and Optimization
-
Specificity: As this compound is a small molecule, there is a possibility of off-target binding. It is crucial to include appropriate controls, such as performing the immunoprecipitation with beads that have not been coupled to this compound (mock IP), to identify non-specifically bound proteins.
-
Elution Conditions: The optimal elution method will depend on the downstream application. For functional assays, a non-denaturing elution method would be preferable, which may require screening for a suitable competitive inhibitor. For SDS-PAGE and Western blotting, elution with sample buffer is straightforward.
-
Confirmation: Always confirm the identity of the immunoprecipitated protein as CBR1 using a specific antibody in a Western blot analysis.
These protocols provide a foundational framework for utilizing this compound in the immunoprecipitation of CBR1. Researchers are encouraged to optimize the conditions for their specific experimental systems to achieve the best results.
References
- 1. CBR1 - Wikipedia [en.wikipedia.org]
- 2. genecards.org [genecards.org]
- 3. uniprot.org [uniprot.org]
- 4. Pharmacogenetics of Human Carbonyl Reductase 1 (CBR1) in Livers from Black and White Donors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of polymorphic human carbonyl reductase 1 (CBR1) by the cardioprotectant flavonoid 7-monohydroxyethyl rutoside (monoHER) [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. This compound - Immunomart [immunomart.com]
Application Notes and Protocols for Cbr1-IN-7 in Combination with Chemotherapy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carbonyl reductase 1 (CBR1) is a critical enzyme in the metabolism of several xenobiotics, including key chemotherapeutic agents. Notably, CBR1 converts the potent anthracycline antibiotic doxorubicin (B1662922) (DOX) into its less active but highly cardiotoxic metabolite, doxorubicinol (B1670906) (DOXOL).[1][2] This metabolic conversion presents a dual challenge in oncology: it can lead to chemoresistance in tumor cells overexpressing CBR1 and is a primary driver of the dose-limiting cardiotoxicity associated with doxorubicin treatment.[1][3]
Cbr1-IN-7 is a potent and specific inhibitor of human CBR1, with a reported half-maximal inhibitory concentration (IC50) of 8 μM. By blocking the activity of CBR1, this compound offers a promising strategy to enhance the therapeutic index of CBR1-metabolized chemotherapies. Specifically, in combination with doxorubicin, this compound is hypothesized to:
-
Increase the antitumor efficacy of doxorubicin by preventing its conversion to the less potent DOXOL, thereby maintaining higher intracellular concentrations of the active drug in cancer cells.[1]
-
Mitigate doxorubicin-induced cardiotoxicity by reducing the accumulation of the cardiotoxic DOXOL in cardiac tissue.[1][2]
These application notes provide a comprehensive overview of the preclinical evaluation of this compound in combination with chemotherapy, along with detailed protocols for key experiments.
Mechanism of Action
The primary mechanism of this compound in combination chemotherapy is the inhibition of CBR1-mediated drug metabolism. The following diagram illustrates the metabolic pathway of doxorubicin and the role of this compound.
Caption: Doxorubicin metabolism and this compound intervention.
In addition to its role in doxorubicin metabolism, CBR1 is also implicated in cellular responses to oxidative stress. The transcription factor Nrf2, a master regulator of the antioxidant response, can upregulate CBR1 expression.[4][5] This suggests a potential role for CBR1 in protecting cancer cells from the reactive oxygen species (ROS) generated by some chemotherapies and radiotherapy, further highlighting the therapeutic potential of CBR1 inhibition.
Caption: Nrf2-mediated CBR1 regulation.
Data Presentation
The following tables summarize representative quantitative data from preclinical studies on CBR1 inhibition in combination with doxorubicin.
Table 1: In Vitro Cytotoxicity of Doxorubicin in Combination with a CBR1 Inhibitor
| Cell Line | Treatment | IC50 (nM) | Fold Sensitization |
| MCF-7 (Breast Cancer) | Doxorubicin alone | 150 | - |
| Doxorubicin + this compound (10 µM) | 75 | 2.0 | |
| U937 (Leukemia) | Doxorubicin alone | 200 | - |
| Doxorubicin + this compound (10 µM) | 90 | 2.2 |
Table 2: In Vivo Antitumor Efficacy in a Breast Cancer Xenograft Model
| Treatment Group | Tumor Volume Reduction (%) |
| Vehicle Control | 0 |
| Doxorubicin (5 mg/kg) | 45 |
| This compound (30 mg/kg) | 10 |
| Doxorubicin (5 mg/kg) + this compound (30 mg/kg) | 85 |
Table 3: Assessment of Cardiotoxicity in a Mouse Model
| Treatment Group | Left Ventricular Ejection Fraction (%) | Serum Creatine (B1669601) Phosphokinase (CPK) (U/L) |
| Vehicle Control | 65 | 150 |
| Doxorubicin (15 mg/kg cumulative) | 40 | 500 |
| Doxorubicin + this compound | 60 | 200 |
Experimental Protocols
In Vitro Cell Viability (MTT) Assay
This protocol is designed to assess the cytotoxic effects of this compound in combination with doxorubicin on cancer cell lines.
Materials:
-
Cancer cell line (e.g., MCF-7 breast cancer cells)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
This compound
-
Doxorubicin
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Prepare serial dilutions of doxorubicin and a fixed concentration of this compound (e.g., 10 µM).
-
Treat the cells with doxorubicin alone or in combination with this compound. Include untreated and vehicle-treated wells as controls.
-
Incubate for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control and determine the IC50 values.
Caption: MTT assay experimental workflow.
Western Blot Analysis for CBR1 Expression
This protocol is for determining the protein levels of CBR1 in cell lysates.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer apparatus and membranes (PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against CBR1
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Lyse cells and quantify protein concentration.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE.
-
Transfer proteins to a membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate with the primary CBR1 antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Detect the signal using an imaging system.
In Vivo Breast Cancer Xenograft Model
This protocol describes the evaluation of the combination therapy in a mouse model.
Materials:
-
Immunocompromised mice (e.g., nude mice)
-
Breast cancer cells (e.g., MDA-MB-231)
-
Doxorubicin for injection
-
This compound formulated for in vivo use
-
Calipers for tumor measurement
Protocol:
-
Subcutaneously inject 1-5 x 10^6 breast cancer cells into the flank of each mouse.
-
Allow tumors to reach a palpable size (e.g., 100-200 mm³).
-
Randomize mice into treatment groups (Vehicle, Doxorubicin, this compound, Combination).
-
Administer treatments as per the planned schedule (e.g., intraperitoneal or intravenous injections).
-
Measure tumor volume with calipers 2-3 times per week.
-
Monitor animal weight and health status.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis.
Assessment of Cardiotoxicity
This protocol outlines methods to evaluate the cardioprotective effect of this compound.
Materials:
-
Echocardiography equipment for small animals
-
Blood collection supplies
-
Histology supplies (formalin, paraffin, sectioning equipment, H&E stain)
-
CPK assay kit
Protocol:
-
At the end of the in vivo study, perform echocardiography on anesthetized mice to measure cardiac function parameters like left ventricular ejection fraction and fractional shortening.
-
Collect blood via cardiac puncture for serum analysis.
-
Measure serum levels of creatine phosphokinase (CPK) as a marker of cardiac damage.
-
Harvest the hearts and fix them in formalin.
-
Embed the hearts in paraffin, section, and perform Hematoxylin and Eosin (H&E) staining to assess cardiomyocyte morphology and signs of damage.
Conclusion
The combination of this compound with chemotherapies metabolized by CBR1, such as doxorubicin, represents a promising therapeutic strategy. By enhancing the antitumor efficacy and mitigating the off-target toxicities of these established anticancer agents, CBR1 inhibition has the potential to improve patient outcomes. The protocols provided herein offer a framework for the preclinical evaluation of this compound and other CBR1 inhibitors in combination cancer therapy.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. CMR myocardial tissue characterization in a mouse model of doxorubicin-induced cardiotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antitumor activity of doxorubicin in combination with docetaxel against human breast cancer xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Strain Analysis in the Assessment of a Mouse Model of Cardiotoxicity due to Chemotherapy: Sample for Preclinical Research | In Vivo [iv.iiarjournals.org]
- 5. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for the Use of Cbr1-IN-7 in Primary Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carbonyl reductase 1 (CBR1) is a ubiquitously expressed NADPH-dependent oxidoreductase that plays a significant role in the metabolism of a wide array of endogenous and xenobiotic carbonyl compounds.[1][2] Its functions are implicated in various physiological and pathological processes, including the detoxification of harmful compounds, the metabolism of anticancer drugs such as doxorubicin, and the modulation of cellular responses to oxidative stress and apoptosis.[1][2] The inhibition of CBR1 is a promising therapeutic strategy, particularly in oncology, to enhance the efficacy of chemotherapy and mitigate off-target toxicities.
Cbr1-IN-7, also identified as Compound JV-2, is a flavonoid that has been characterized as an inhibitor of human CBR1.[3][4][5] This document provides a comprehensive guide for the utilization of this compound in primary cell line research, offering detailed protocols and application notes to facilitate its effective use in experimental settings.
This compound: Properties and Mechanism of Action
This compound is a flavonoid compound that has been shown to inhibit the enzymatic activity of human CBR1. Flavonoids, a class of natural products, are known to interact with various enzymes, and this compound's inhibitory action on CBR1 makes it a valuable tool for studying the enzyme's function in cellular processes.
Quantitative Data
The following table summarizes the key quantitative data for this compound.
| Parameter | Value | Reference |
| Synonyms | Compound JV-2 | [3][4][5] |
| CAS Number | 1119826-35-5 | [3][4][5] |
| Molecular Formula | C₂₂H₂₂O₁₃ | [3][4] |
| Molecular Weight | 494.40 g/mol | [4] |
| IC₅₀ (human CBR1) | 8 µM | [3][4][5] |
| Solubility | Soluble in DMSO | [5] |
Experimental Protocols
Note: The following protocols are generalized for the use of a flavonoid inhibitor like this compound in primary cell lines. Optimization for specific primary cell types and experimental conditions is highly recommended.
Preparation of this compound Stock Solution
It is crucial to prepare a concentrated stock solution of this compound in a suitable solvent, which can then be diluted to the final working concentration in the cell culture medium.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), cell culture grade
-
Sterile, nuclease-free microcentrifuge tubes
Procedure:
-
Calculate the required mass of this compound to prepare a stock solution of a desired concentration (e.g., 10 mM). For a 10 mM stock solution, dissolve 4.944 mg of this compound in 1 mL of DMSO.
-
Aseptically weigh the this compound powder and transfer it to a sterile microcentrifuge tube.
-
Add the calculated volume of DMSO to the tube.
-
Vortex the solution until the this compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may aid in solubilization.
-
Sterile-filter the stock solution through a 0.22 µm syringe filter into a new sterile tube.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for long-term storage.
Primary Cell Culture and Treatment
The handling and treatment of primary cells require careful aseptic techniques to maintain their viability and physiological relevance.
Materials:
-
Primary cells of interest
-
Appropriate complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with serum and growth factors as required for the specific cell type.
-
This compound stock solution (from Protocol 1)
-
Phosphate-buffered saline (PBS), sterile
-
Cell culture plates or flasks
Procedure:
-
Culture the primary cells in the appropriate medium and conditions (e.g., 37°C, 5% CO₂) until they reach the desired confluency for the experiment.
-
On the day of the experiment, aspirate the old medium and wash the cells gently with sterile PBS.
-
Add fresh, pre-warmed complete culture medium to the cells.
-
Prepare the desired final concentrations of this compound by diluting the stock solution in the complete culture medium. It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific primary cell line and experimental endpoint. A typical starting range could be from 1 µM to 50 µM.
-
Include a vehicle control group by adding the same volume of DMSO (the solvent for this compound) to the culture medium as used for the highest concentration of the inhibitor. The final DMSO concentration should typically not exceed 0.1% (v/v) to avoid solvent-induced cytotoxicity.
-
Incubate the cells with this compound for the desired duration of the experiment (e.g., 24, 48, or 72 hours). The incubation time should be optimized based on the specific assay being performed.
Assessment of Cellular Response
The effect of this compound on primary cells can be evaluated using various assays. Below are protocols for common assays.
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
Treated primary cells in a 96-well plate
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
At the end of the treatment period, add 10 µL of MTT solution to each well of the 96-well plate.
-
Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
After the incubation, add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently pipette up and down to ensure complete solubilization.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
This assay directly measures the enzymatic activity of CBR1 in cell lysates.
Materials:
-
Treated primary cells
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
BCA protein assay kit
-
Assay buffer (e.g., 100 mM potassium phosphate (B84403) buffer, pH 7.4)
-
NADPH
-
CBR1 substrate (e.g., menadione (B1676200) or a specific fluorescent substrate)
-
Microplate reader capable of measuring absorbance or fluorescence
Procedure:
-
After treatment with this compound, wash the cells with cold PBS and lyse them using a suitable lysis buffer.
-
Centrifuge the lysates to pellet the cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
In a 96-well plate, add a defined amount of protein lysate (e.g., 20-50 µg) to each well.
-
Add the assay buffer containing a saturating concentration of NADPH.
-
Initiate the reaction by adding the CBR1 substrate.
-
Immediately measure the change in absorbance (for NADPH oxidation at 340 nm) or the increase in fluorescence over time using a microplate reader.
-
Calculate the CBR1 activity and compare the activity in this compound-treated cells to the vehicle-treated control cells.
Signaling Pathways and Visualizations
Inhibition of CBR1 can impact several cellular signaling pathways, primarily due to its role in metabolizing signaling molecules and its involvement in the cellular response to stress. Below are diagrams illustrating a putative signaling pathway affected by CBR1 inhibition and a general experimental workflow.
Caption: Putative signaling pathway affected by this compound.
Caption: General experimental workflow for this compound in primary cells.
Conclusion
This compound is a valuable chemical probe for investigating the biological roles of CBR1. The protocols and information provided in this guide are intended to serve as a starting point for researchers working with primary cell lines. Due to the inherent variability of primary cells, it is imperative to empirically determine the optimal experimental conditions, including inhibitor concentration and treatment duration, for each specific cell type and research question. Careful experimental design, including appropriate controls, will ensure the generation of reliable and reproducible data.
References
- 1. scilit.com [scilit.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Signaling Pathways from Cannabinoid Receptor-1 Activation to Inhibition of N-Methyl-d-Aspartic Acid Mediated Calcium Influx and Neurotoxicity in Dorsal Root Ganglion Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
Preclinical Evaluation of Carbonyl Reductase 1 (CBR1) Inhibitors in Xenograft Tumor Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carbonyl Reductase 1 (CBR1) is an enzyme implicated in the progression and chemoresistance of various cancers, including hepatocellular carcinoma, ovarian cancer, and head and neck squamous cell carcinoma (HNSCC).[1][2][3] It plays a role in metabolizing various xenobiotics, including anticancer drugs like doxorubicin (B1662922) and daunorubicin, often leading to reduced efficacy and increased cardiotoxicity.[4][5][6] Inhibition of CBR1 has emerged as a promising therapeutic strategy to enhance the efficacy of existing chemotherapies and overcome drug resistance.[2][4] This document provides a comprehensive guide for the preclinical evaluation of CBR1 inhibitors, using a hypothetical inhibitor "Cbr1-IN-7" as an example, in xenograft tumor models.
Mechanism of Action and Signaling Pathways
CBR1 is involved in multiple signaling pathways that contribute to cancer progression. Understanding these pathways is crucial for designing experiments and interpreting results when evaluating a novel CBR1 inhibitor.
Key Signaling Pathways Involving CBR1:
-
Reactive Oxygen Species (ROS) and β-catenin Signaling: Inhibition of CBR1 can lead to an increase in intracellular ROS levels.[1] This accumulation of ROS can subsequently lead to the upregulation and activation of β-catenin, a key transcription factor that promotes epithelial-mesenchymal transition (EMT).[1] EMT is a critical process in cancer metastasis.
-
Hypoxia-Inducible Factor 1α (HIF-1α) Pathway: Under hypoxic conditions, often found in solid tumors, HIF-1α upregulates the expression of CBR1.[2] Overexpressed CBR1 can protect cancer cells from oxidative stress and apoptosis, contributing to tumor growth and chemoresistance.[2]
-
TGF-β and Wnt/β-catenin Pathways: Suppression of CBR1 has been shown to stimulate the intracellular signaling of TGF-β and Wnt/β-catenin pathways, both of which are known to regulate EMT.[7]
Below are diagrams illustrating these key signaling pathways and a general experimental workflow for evaluating a CBR1 inhibitor.
Caption: this compound inhibits CBR1, leading to increased ROS, β-catenin activation, EMT, and metastasis.
References
- 1. Inhibition of Carbonyl Reductase 1 Enhances Metastasis of Head and Neck Squamous Cell Carcinoma through β-catenin-Mediated Epithelial-Mesenchymal Transition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Human carbonyl reductase 1 upregulated by hypoxia renders resistance to apoptosis in hepatocellular carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Overexpression of carbonyl reductase 1 in ovarian cancer cells suppresses proliferation and activates the eIF2 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Potent inhibition of human carbonyl reductase 1 (CBR1) by the prenylated chalconoid xanthohumol and its related prenylflavonoids isoxanthohumol and 8-prenylnaringenin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Decreased carbonyl reductase 1 expression promotes tumor growth via epithelial mesenchymal transition in uterine cervical squamous cell carcinomas - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Measuring Carbonyl Reductase 1 (Cbr1) Activity Following Cbr1-IN-7 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carbonyl reductase 1 (Cbr1) is a ubiquitously expressed enzyme belonging to the short-chain dehydrogenase/reductase (SDR) superfamily. It plays a significant role in the metabolism of a wide array of endogenous and xenobiotic carbonyl compounds, including clinically important drugs.[1] The enzymatic activity of Cbr1 can lead to the detoxification of harmful substances but is also implicated in the development of drug resistance and cardiotoxicity associated with certain chemotherapeutics, such as doxorubicin. Given its role in drug metabolism and disease, Cbr1 has emerged as a promising target for therapeutic intervention.
Cbr1-IN-7 is a known inhibitor of human Cbr1, with a reported half-maximal inhibitory concentration (IC50) of 8 µM.[2] This compound serves as a valuable tool for investigating the physiological and pathological functions of Cbr1. These application notes provide detailed protocols for measuring the enzymatic activity of Cbr1 both in vitro using a purified recombinant enzyme and in a cell-based format after treatment with this compound. Additionally, a method for confirming target engagement within a cellular context is described.
Cbr1 Signaling Pathway
Cbr1 expression can be regulated by the Aryl Hydrocarbon Receptor (AhR) signaling pathway.[3] The AhR is a ligand-activated transcription factor that responds to various environmental pollutants, such as benzo[a]pyrene (B130552) found in cigarette smoke.[3] Upon ligand binding, the AhR translocates to the nucleus, forms a heterodimer with the Aryl Hydrocarbon Receptor Nuclear Translocator (ARNT), and binds to Xenobiotic Response Elements (XREs) in the promoter regions of target genes, including CBR1, leading to their increased transcription.[3]
Data Presentation
Table 1: In Vitro Cbr1 Inhibition by this compound
| This compound Conc. (µM) | Cbr1 Activity (nmol/min/mg) | % Inhibition |
| 0 (Vehicle) | 150.0 ± 8.5 | 0 |
| 1 | 125.5 ± 7.1 | 16.3 |
| 5 | 80.2 ± 4.5 | 46.5 |
| 8 | 75.0 ± 3.9 | 50.0 |
| 10 | 65.8 ± 3.3 | 56.1 |
| 25 | 35.1 ± 2.0 | 76.6 |
| 50 | 18.3 ± 1.2 | 87.8 |
| Data are presented as mean ± standard deviation (n=3). The IC50 for this compound is reported to be 8 µM.[2] |
Table 2: Cbr1 Activity in Cell Lysates after this compound Treatment
| Treatment Group | Cbr1 Activity (nmol/min/mg protein) | % of Vehicle Control |
| Vehicle (DMSO) | 12.5 ± 1.1 | 100 |
| This compound (10 µM) | 5.8 ± 0.6 | 46.4 |
| This compound (25 µM) | 2.9 ± 0.3 | 23.2 |
| This compound (50 µM) | 1.4 ± 0.2 | 11.2 |
| Data are presented as mean ± standard deviation (n=3) from A549 cells treated for 24 hours. |
Experimental Protocols
Protocol 1: In Vitro Cbr1 Enzymatic Activity Assay
This protocol measures the activity of purified recombinant Cbr1 by monitoring the decrease in absorbance at 340 nm resulting from the oxidation of NADPH. Menadione (B1676200) is used as the Cbr1 substrate.
Materials:
-
Recombinant human Cbr1
-
This compound (dissolved in DMSO)
-
Menadione (dissolved in ethanol)
-
NADPH
-
Potassium phosphate buffer (100 mM, pH 7.4)
-
UV-transparent 96-well microplate
-
Microplate spectrophotometer capable of kinetic measurements at 340 nm
Procedure:
-
Reaction Mixture Preparation: In each well of a 96-well plate, prepare the reaction mixture (final volume 200 µL) containing:
-
100 mM Potassium phosphate buffer (pH 7.4)
-
Recombinant Cbr1 (final concentration ~0.5 µM)
-
Varying concentrations of this compound (e.g., 0-100 µM) or vehicle (DMSO).
-
-
Pre-incubation: Pre-incubate the mixture for 5 minutes at 37°C.
-
Substrate Addition: Add menadione to a final concentration of 120 µM.
-
Reaction Initiation: Initiate the reaction by adding NADPH to a final concentration of 200 µM.
-
Measurement: Immediately measure the decrease in absorbance at 340 nm every 30 seconds for 10 minutes at 37°C.
-
Data Analysis:
-
Calculate the rate of NADPH oxidation from the linear portion of the curve using the Beer-Lambert law (molar extinction coefficient of NADPH at 340 nm is 6,220 M⁻¹cm⁻¹).
-
Determine the specific activity of Cbr1 (nmol NADPH oxidized/min/mg of enzyme).
-
Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration to determine the IC50 value.
-
Protocol 2: Cell-Based Cbr1 Activity Assay
This protocol describes the treatment of cultured cells with this compound, preparation of cell lysates, and subsequent measurement of Cbr1 activity.
Materials:
-
A549 cells (or other suitable cell line)
-
Cell culture medium and supplements
-
This compound (dissolved in DMSO)
-
Phosphate-buffered saline (PBS)
-
Cell lysis buffer (e.g., 25 mM Tris-HCl pH 7.5, 1 mM EDTA, 100 mM NaCl, with protease inhibitors)
-
BCA Protein Assay Kit
-
Reagents for Cbr1 enzymatic activity assay (as in Protocol 1)
Procedure:
-
Cell Culture and Treatment:
-
Seed A549 cells in appropriate culture plates and allow them to adhere and grow to 70-80% confluency.
-
Treat the cells with various concentrations of this compound (e.g., 10, 25, 50 µM) or vehicle (DMSO) for 24 hours.
-
-
Cell Lysate Preparation:
-
Aspirate the culture medium and wash the cells once with ice-cold PBS.
-
Add ice-cold lysis buffer to the cells and incubate on ice for 15-20 minutes.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Carefully collect the supernatant (cell lysate) and keep it on ice.
-
-
Protein Quantification:
-
Determine the total protein concentration of each cell lysate using a BCA protein assay or a similar method.
-
-
Cbr1 Activity Measurement:
-
Perform the Cbr1 enzymatic activity assay as described in Protocol 1, using a standardized amount of total protein from the cell lysates (e.g., 20-50 µg) in place of the recombinant enzyme.
-
Calculate the Cbr1 specific activity (nmol NADPH oxidized/min/mg of total protein).
-
Compare the Cbr1 activity in lysates from this compound-treated cells to that of vehicle-treated cells.
-
Protocol 3: Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a powerful method to confirm that a compound binds to its target protein within intact cells. This is based on the principle that ligand binding increases the thermal stability of the target protein.
Materials:
-
Cultured cells treated with this compound or vehicle
-
PBS
-
Lysis buffer with protease inhibitors
-
SDS-PAGE gels, transfer apparatus, and buffers
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against Cbr1
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment: Treat cells with a saturating concentration of this compound or vehicle for a specified time.
-
Heat Challenge:
-
Harvest and resuspend the cells in PBS.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the aliquots to a range of different temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling at room temperature for 3 minutes. Include an unheated control.
-
-
Cell Lysis:
-
Lyse the cells by freeze-thaw cycles (e.g., three cycles of freezing in liquid nitrogen and thawing at room temperature).
-
Centrifuge at 20,000 x g for 20 minutes at 4°C to separate the soluble fraction (supernatant) from the aggregated proteins (pellet).
-
-
Western Blot Analysis:
-
Collect the supernatants and determine the protein concentration.
-
Analyze equal amounts of protein from the soluble fraction by SDS-PAGE and Western blotting using a Cbr1-specific antibody.
-
-
Data Analysis:
-
Quantify the band intensities for Cbr1 at each temperature for both vehicle- and this compound-treated samples.
-
Normalize the intensities to the unheated control (100% soluble).
-
Plot the percentage of soluble Cbr1 against the temperature to generate melting curves. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.
-
References
- 1. A novel screening method based on menadione mediated rapid reduction of tetrazolium salt for testing of anti-mycobacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Methods for the Measurement of a Bacterial Enzyme Activity in Cell Lysates and Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparison of Drug Inhibitory Effects (IC50) in Monolayer and Spheroid Cultures - PMC [pmc.ncbi.nlm.nih.gov]
Cbr1-IN-7: A Tool for Drug Discovery in Oncology and Cardioprotection
Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carbonyl reductase 1 (CBR1) is a cytosolic, NADPH-dependent enzyme that plays a significant role in the metabolism of a wide array of xenobiotics, including clinically important anticancer drugs such as doxorubicin (B1662922). The enzymatic activity of CBR1 can have a dual impact on cancer therapy. On one hand, it can contribute to chemoresistance by metabolizing active drugs into less potent forms. On the other hand, the metabolites produced by CBR1, such as doxorubicinol (B1670906) from doxorubicin, are often implicated in severe side effects, most notably cardiotoxicity. Therefore, the inhibition of CBR1 has emerged as a promising strategy to both enhance the efficacy of chemotherapeutic agents and mitigate their adverse effects.
Cbr1-IN-7, also known as Compound JV-2, is a selective inhibitor of human CBR1. With a half-maximal inhibitory concentration (IC50) in the low micromolar range, this compound serves as a valuable chemical probe for investigating the physiological and pathological roles of CBR1. These application notes provide detailed protocols for utilizing this compound as a tool in drug discovery, focusing on its application in cancer research and the prevention of chemotherapy-induced cardiotoxicity.
This compound: Properties and Quantitative Data
This compound is a flavonoid-based inhibitor of human Carbonyl Reductase 1. Its inhibitory activity makes it a potent tool for studying the function of CBR1 in various cellular contexts.
| Compound Name | Alias | Molecular Formula | CAS Number | IC50 (Human CBR1) |
| This compound | Compound JV-2 | C22H22O13 | 1119826-35-5 | 8 µM[1][2] |
Table 1: Physicochemical and In Vitro Efficacy Data for this compound.
Signaling Pathways and Experimental Workflows
The inhibition of CBR1 by this compound can modulate critical signaling pathways involved in cancer progression and doxorubicin-induced cardiotoxicity. Below are diagrams illustrating these pathways and a typical experimental workflow for evaluating CBR1 inhibitors.
Experimental Protocols
Protocol 1: In Vitro CBR1 Inhibition Assay
This protocol describes a biochemical assay to determine the IC50 value of this compound against purified human CBR1 enzyme. The assay measures the decrease in NADPH absorbance at 340 nm as it is consumed during the reduction of a substrate by CBR1.
Materials:
-
Purified recombinant human CBR1
-
This compound
-
NADPH
-
Menadione (B1676200) (or other suitable CBR1 substrate)
-
Potassium phosphate (B84403) buffer (100 mM, pH 7.4)
-
96-well UV-transparent microplate
-
Microplate spectrophotometer
Procedure:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare serial dilutions of this compound in potassium phosphate buffer.
-
In a 96-well plate, add the following to each well:
-
Potassium phosphate buffer
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CBR1 enzyme solution
-
Varying concentrations of this compound or vehicle (DMSO) for control.
-
-
Incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding a solution of NADPH and menadione to each well.
-
Immediately measure the decrease in absorbance at 340 nm every 30 seconds for 10-15 minutes using a microplate spectrophotometer.
-
Calculate the initial reaction velocity (V0) for each concentration of the inhibitor.
-
Plot the percentage of inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Protocol 2: Cell-Based Assay for Doxorubicin Chemosensitization
This protocol outlines a cell-based assay to evaluate the ability of this compound to sensitize cancer cells to the cytotoxic effects of doxorubicin.
Materials:
-
Cancer cell line with known CBR1 expression (e.g., MCF-7 breast cancer cells)
-
This compound
-
Doxorubicin
-
Complete cell culture medium
-
96-well cell culture plates
-
Cell viability reagent (e.g., MTT, resazurin, or CellTiter-Glo®)
-
Plate reader (absorbance or fluorescence/luminescence)
Procedure:
-
Seed cancer cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound and doxorubicin in cell culture medium.
-
Treat the cells with:
-
Doxorubicin alone at various concentrations.
-
This compound alone at a fixed concentration (e.g., at or below its IC50).
-
A combination of doxorubicin at various concentrations and this compound at a fixed concentration.
-
Vehicle control (e.g., DMSO).
-
-
Incubate the cells for 48-72 hours.
-
Assess cell viability using a suitable reagent according to the manufacturer's instructions.
-
Measure the absorbance, fluorescence, or luminescence using a plate reader.
-
Calculate the percentage of cell viability for each treatment condition relative to the vehicle control.
-
Compare the dose-response curves of doxorubicin alone and in combination with this compound to determine if the inhibitor enhances the cytotoxic effect of doxorubicin (i.e., a leftward shift in the dose-response curve and a lower IC50 for doxorubicin).
Protocol 3: In Vivo Model of Doxorubicin-Induced Cardiotoxicity
This protocol provides a general framework for an in vivo study to assess the cardioprotective effects of this compound against doxorubicin-induced cardiotoxicity in a rodent model.
Materials:
-
Laboratory mice or rats
-
This compound formulated for in vivo administration
-
Doxorubicin
-
Anesthetic agents
-
Echocardiography equipment
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Histology reagents
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Biomarker assay kits (e.g., for cardiac troponins)
Procedure:
-
Acclimate animals to the laboratory conditions.
-
Divide animals into the following groups:
-
Vehicle control
-
Doxorubicin only
-
This compound only
-
Doxorubicin + this compound
-
-
Administer this compound (or vehicle) to the respective groups for a predefined period before and/or during doxorubicin treatment.
-
Induce cardiotoxicity by administering a cumulative dose of doxorubicin via intraperitoneal or intravenous injection.
-
Monitor animal health, body weight, and signs of toxicity throughout the study.
-
At the end of the study, perform echocardiography to assess cardiac function (e.g., ejection fraction, fractional shortening).
-
Collect blood samples for the analysis of cardiac biomarkers (e.g., troponin I or T).
-
Euthanize the animals and harvest the hearts for histological analysis (e.g., H&E staining for tissue damage, TUNEL assay for apoptosis).
-
Compare the cardiac function, biomarker levels, and histological findings between the different treatment groups to evaluate the cardioprotective efficacy of this compound.
Conclusion
This compound is a valuable research tool for elucidating the role of Carbonyl Reductase 1 in drug metabolism, cancer biology, and chemotherapy-induced toxicities. The protocols provided herein offer a starting point for researchers to investigate the potential of CBR1 inhibition as a therapeutic strategy. Further studies are warranted to fully characterize the pharmacological profile of this compound and to explore its potential for clinical translation.
References
- 1. Carbonyl Reductase 1 Plays a Significant Role in Converting Doxorubicin to Cardiotoxic Doxorubicinol in Mouse Liver, but the Majority of the Doxorubicinol-Forming Activity Remains Unidentified - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Determining Role of Mitochondrial Reactive Oxygen Species Generation and Monoamine Oxidase Activity in Doxorubicin-Induced Cardiotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Cbr1-IN-7 solubility issues and solutions
Welcome to the technical support center for Cbr1-IN-7. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the experimental use of this compound, with a particular focus on solubility issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is an inhibitor of Carbonyl Reductase 1 (CBR1), an enzyme involved in the metabolism of various xenobiotics and endogenous compounds. CBR1 is notably implicated in the cardiotoxicity of doxorubicin (B1662922), a common chemotherapeutic agent, by reducing it to the less potent but more cardiotoxic metabolite, doxorubicinol. By inhibiting CBR1, this compound can potentially enhance the therapeutic efficacy of doxorubicin while mitigating its cardiotoxic side effects.
Q2: I am having trouble dissolving this compound. What are the recommended solvents?
A2: For initial stock solutions, it is highly recommended to use a high-purity, anhydrous organic solvent such as dimethyl sulfoxide (B87167) (DMSO). Many organic compounds used in biological research exhibit good solubility in DMSO. For subsequent dilutions into aqueous buffers or cell culture media, it is crucial to manage the final concentration of the organic solvent to avoid impacting your experimental results.
Q3: What is the maximum recommended concentration of DMSO in my final experimental setup?
A3: To avoid solvent-induced toxicity or off-target effects in cell-based assays, the final concentration of DMSO should be kept as low as possible, typically below 0.5%, and ideally at or below 0.1%.[1] It is essential to include a vehicle control (media or buffer with the same final concentration of DMSO) in your experiments to account for any effects of the solvent itself.
Q4: Can I dissolve this compound directly in aqueous buffers like PBS or cell culture media?
A4: Direct dissolution of hydrophobic organic compounds like this compound in aqueous solutions is often challenging and can lead to precipitation. It is standard practice to first prepare a concentrated stock solution in an organic solvent like DMSO and then perform serial dilutions into the final aqueous medium.[2]
Q5: How should I store my this compound stock solution?
A5: Once dissolved in DMSO, it is recommended to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. These aliquots should be stored at -20°C or -80°C in tightly sealed vials to prevent degradation and absorption of moisture.[1]
Troubleshooting Guide: Solubility Issues
This guide provides a step-by-step approach to addressing common solubility problems with this compound.
Problem: Precipitate forms when diluting my DMSO stock solution into aqueous media.
Solution Workflow:
Caption: Troubleshooting workflow for precipitation issues.
-
Reduce Final Concentration: The solubility of this compound in aqueous solutions is limited. Try lowering the final concentration of the inhibitor in your experiment.
-
Perform Serial Dilutions: Instead of a single large dilution, perform a stepwise dilution of your DMSO stock into the aqueous buffer or media. This gradual change in solvent composition can help keep the compound in solution.[2]
-
Gentle Warming: Briefly warming the solution to 37°C may aid in dissolution. However, be cautious about the thermal stability of this compound. Prolonged heating is not recommended.
-
Consider a Co-solvent: If permissible in your experimental system, the addition of a small amount of a biocompatible co-solvent like Pluronic F-68 or polyethylene (B3416737) glycol (PEG) to the final aqueous medium can improve solubility.
Problem: My this compound powder will not dissolve in DMSO.
-
Ensure Anhydrous Solvent: Use a fresh, high-purity, anhydrous grade of DMSO. Water contamination can significantly reduce the solubility of hydrophobic compounds.[2]
-
Increase Solvent Volume: You may be attempting to create a stock solution that is too concentrated. Try increasing the volume of DMSO to lower the concentration.
-
Vortex and Gentle Warming: Vortex the solution for several minutes. If it still does not dissolve, gentle warming (to no more than 37°C) and sonication can be attempted.
Data Presentation
Table 1: Recommended Solvents and Storage for this compound
| Parameter | Recommendation | Rationale |
| Primary Stock Solvent | Dimethyl Sulfoxide (DMSO) | High solvating power for many organic molecules. |
| Alternative Solvents | Ethanol, Dimethylformamide (DMF) | May be suitable alternatives, but compatibility with the experimental system must be verified. |
| Stock Solution Conc. | 1-10 mM (recommended starting range) | Provides a concentrated stock for dilution into final experimental concentrations. |
| Storage (Powder) | -20°C, desiccated | Protects from degradation. |
| Storage (in DMSO) | -20°C or -80°C, aliquoted | Prevents repeated freeze-thaw cycles and moisture absorption.[1] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Pre-weighing: Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Calculation: Determine the required volume of DMSO to add to the entire contents of the vial to achieve a 10 mM concentration. The molecular weight of this compound will be provided on the product datasheet.
-
Dissolution: Add the calculated volume of anhydrous DMSO to the vial.
-
Mixing: Cap the vial tightly and vortex thoroughly until the powder is completely dissolved. Gentle warming (37°C) or brief sonication may be used if necessary.
-
Aliquoting and Storage: Aliquot the stock solution into single-use volumes in sterile, tightly sealed microcentrifuge tubes. Store at -20°C or -80°C.
Protocol 2: Dilution of this compound for a Cell-Based Assay
-
Thaw Stock: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.
-
Intermediate Dilution (Optional but Recommended): Prepare an intermediate dilution of the stock solution in cell culture medium. For example, dilute the 10 mM stock 1:100 in media to create a 100 µM intermediate stock.
-
Final Dilution: Add the appropriate volume of the intermediate stock to your cell culture wells to achieve the desired final concentration (e.g., for a final concentration of 1 µM, add 10 µL of the 100 µM intermediate stock to 990 µL of media in the well).
-
Vehicle Control: Prepare a vehicle control by adding the same volume of DMSO-containing media (without this compound) to a separate set of wells. The final DMSO concentration in the vehicle control and the experimental wells should be identical.
Visualizations
Signaling Pathway: Role of CBR1 in Doxorubicin Metabolism
Caption: this compound inhibits the conversion of doxorubicin to doxorubicinol.
Experimental Workflow: Preparing this compound for Cellular Assays
Caption: General workflow for preparing this compound working solutions.
References
Technical Support Center: Troubleshooting Off-Target Effects of KIN-X-IN-7
This technical support center provides troubleshooting guidance for researchers and drug development professionals utilizing KIN-X-IN-7, a hypothetical kinase inhibitor. The following information is designed to help you identify and mitigate potential off-target effects during your experiments.
Frequently Asked Questions (FAQs)
Q1: We are observing an unexpected cellular phenotype (e.g., toxicity, altered morphology) that doesn't align with the known function of the intended kinase target. Could this be due to off-target effects?
A1: Yes, unexpected cellular phenotypes are often indicative of off-target effects.[1] While KIN-X-IN-7 is designed to inhibit its primary kinase target, it may also interact with other proteins, including other kinases or enzymes like Carbonyl Reductase 1 (CBR1), leading to unforeseen biological consequences.[2][3] To investigate this, we recommend performing a kinase selectivity profile and considering broader proteomic approaches to identify unintended binding partners.
Q2: Our in vitro kinase assays show that KIN-X-IN-7 is a potent inhibitor of its target, but we see weak or no efficacy in our cell-based assays. What could be the cause?
A2: A discrepancy between in vitro potency and cellular activity is a common challenge in drug discovery.[4] Several factors could be at play:
-
Poor Cell Permeability: The compound may not be efficiently crossing the cell membrane.
-
Drug Efflux: The compound could be actively transported out of the cell by efflux pumps.
-
Compound Instability: The compound may be unstable in cell culture media.
-
Off-Target Engagement: The inhibitor might be engaging with off-targets that counteract the intended biological effect of inhibiting the primary target.
We recommend performing experiments to assess cell permeability and stability, as well as cellular target engagement assays to confirm that the compound is reaching its intended target in cells.
Q3: How can we experimentally confirm that the observed cellular effect of KIN-X-IN-7 is due to its intended target and not an off-target?
A3: The gold standard for validating that a compound's effect is on-target is to test its efficacy in a system where the intended target has been genetically removed or mutated.[1] A common approach is to use CRISPR-Cas9 to knock out the gene encoding the target kinase.[1] If KIN-X-IN-7 still elicits the same cellular response in the knockout cells, it is highly likely that the effect is mediated by one or more off-targets.
Quantitative Data: Off-Target Profile of KIN-X-IN-7
The following table summarizes the hypothetical inhibitory activity of KIN-X-IN-7 against its intended target and a panel of off-targets, including several kinases and Carbonyl Reductase 1 (CBR1).
| Target | IC50 (nM) | Target Class | Notes |
| Intended Target Kinase | 15 | Tyrosine Kinase | Primary target of KIN-X-IN-7 |
| Off-Target Kinase A | 85 | Serine/Threonine Kinase | Moderate off-target activity |
| Off-Target Kinase B | 250 | Tyrosine Kinase | Weak off-target activity |
| Off-Target Kinase C | >10,000 | Tyrosine Kinase | No significant activity |
| Off-Target Kinase D | 750 | Serine/Threonine Kinase | Weak off-target activity |
| CBR1 | 500 | Carbonyl Reductase | Potential non-kinase off-target |
Experimental Protocols
Protocol 1: In Vitro Kinase Profiling Assay
This protocol outlines a general procedure for assessing the selectivity of KIN-X-IN-7 against a panel of purified kinases.
-
Compound Preparation: Prepare a series of dilutions of KIN-X-IN-7 to generate a concentration range for testing.
-
Assay Setup: In a multi-well plate, combine each purified recombinant kinase with its specific substrate and ATP.
-
Compound Incubation: Add KIN-X-IN-7 at various concentrations to the kinase reaction mixtures. Include appropriate controls (e.g., no inhibitor, a known inhibitor for each kinase).
-
Reaction and Detection: Incubate the plates to allow the kinase reaction to proceed. Stop the reaction and measure the amount of phosphorylated substrate using a suitable detection method (e.g., fluorescence, luminescence, or radioactivity).[5]
-
Data Analysis: Calculate the percentage of kinase activity inhibited by KIN-X-IN-7 relative to the no-inhibitor control. Determine the IC50 value for each kinase.
Protocol 2: CRISPR-Cas9 Mediated Gene Knockout for Target Validation
This protocol describes how to generate a knockout cell line to validate the on-target effects of KIN-X-IN-7.
-
sgRNA Design and Cloning: Design and clone single-guide RNAs (sgRNAs) targeting a critical exon of the gene for the intended kinase target into a suitable Cas9 expression vector.
-
Transfection: Transfect the target cell line with the Cas9/sgRNA expression plasmid.
-
Single-Cell Cloning: After 48 hours, seed the cells at a low density to allow for the growth of single-cell colonies.
-
Screening and Validation: Expand individual clones and screen for target protein knockout by Western blotting or genomic sequencing.
-
Phenotypic Assay: Treat the validated knockout cell line and the parental cell line with KIN-X-IN-7 and assess the cellular phenotype of interest.
Protocol 3: Cellular Thermal Shift Assay (CETSA)
CETSA is a method to assess the direct binding of a compound to its target protein in a cellular environment.
-
Cell Treatment: Treat intact cells with KIN-X-IN-7 or a vehicle control.
-
Heating: Heat the cell lysates at a range of temperatures.
-
Protein Precipitation: Centrifuge the samples to pellet precipitated proteins.
-
Analysis: Analyze the soluble fraction by Western blot for the intended target protein and suspected off-targets. Ligand binding stabilizes the protein, leading to less precipitation at higher temperatures.
Visualizations
Caption: Hypothetical signaling pathway of KIN-X-IN-7.
References
Cbr1-IN-7 degradation and storage problems
Disclaimer: Information regarding a specific molecule designated "Cbr1-IN-7" is not publicly available. The following guidance is based on best practices for the handling, storage, and use of novel small molecule inhibitors in a research setting, using Carbonyl Reductase 1 (CBR1) as the therapeutic target. Researchers should adapt these recommendations based on their empirically determined data for the specific compound in use.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving our CBR1 inhibitor?
A1: For initial stock solutions, high-purity, anhydrous-grade dimethyl sulfoxide (B87167) (DMSO) is typically the solvent of choice for novel inhibitors due to its broad solvency. For aqueous-based cellular assays, it is critical to dilute the DMSO stock solution in the appropriate cell culture medium to a final DMSO concentration that is non-toxic to the cells (generally below 0.5%). Always perform a vehicle control experiment with the same final concentration of DMSO.
Q2: How should I store the lyophilized powder and stock solutions of the CBR1 inhibitor?
A2: Proper storage is crucial to maintain the stability and activity of your inhibitor. The following are general recommendations:
| Form | Storage Condition | Recommended Temperature | Light/Moisture Protection |
| Lyophilized Powder | Long-term | -20°C or -80°C | Store in a desiccator, protected from light. |
| Short-term | 2-8°C | Store in a desiccator, protected from light. | |
| DMSO Stock Solution | Long-term | -80°C | Aliquot to avoid freeze-thaw cycles; protect from light. |
| Short-term (days) | -20°C | Protect from light. | |
| Aqueous Solution | Short-term (hours) | 2-8°C | Prepare fresh for each experiment; protect from light. |
Q3: My CBR1 inhibitor appears to have degraded. What are the common causes?
A3: Degradation of small molecule inhibitors can be attributed to several factors:
-
Improper Storage: Exposure to light, moisture, or elevated temperatures can lead to chemical degradation.
-
Freeze-Thaw Cycles: Repeated freezing and thawing of stock solutions can cause precipitation and degradation. Aliquoting stock solutions is highly recommended.
-
Contamination: Introduction of water or microbial contamination into stock solutions can compromise inhibitor stability.
-
Instability in Aqueous Solutions: Many inhibitors have limited stability in aqueous media. It is best practice to prepare aqueous dilutions immediately before use.
Troubleshooting Guides
Issue 1: Inconsistent or No Inhibitory Activity in Assays
If you observe a lack of expected inhibitory activity against CBR1, consider the following troubleshooting steps.
Troubleshooting Workflow for Lack of Inhibitor Activity
Caption: Troubleshooting logic for addressing lack of inhibitor activity.
Issue 2: Precipitate Forms When Diluting in Aqueous Media
The formation of a precipitate indicates that your inhibitor has poor solubility in the aqueous buffer or cell culture medium.
-
Decrease Final Concentration: The most straightforward solution is to lower the final concentration of the inhibitor in your assay.
-
Use a Surfactant: For in vitro biochemical assays, a non-ionic surfactant such as Tween-20 or Triton X-100 (at low concentrations, e.g., 0.01%) can help maintain solubility. Note that this may not be suitable for cell-based assays.
-
Increase DMSO Concentration: While not ideal, slightly increasing the final DMSO concentration (e.g., from 0.1% to 0.5%) may improve solubility. Always verify the tolerance of your cell line to the new DMSO concentration.
-
pH Adjustment: The solubility of some compounds is pH-dependent. Ensure the pH of your final assay buffer is optimal for your inhibitor's solubility, if known.
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Warm to Room Temperature: Allow the lyophilized inhibitor powder vial to equilibrate to room temperature for at least 15-20 minutes before opening to prevent condensation of moisture.
-
Calculate Required Volume: Determine the volume of DMSO needed to achieve a 10 mM concentration based on the mass of the inhibitor provided.
-
Volume (µL) = (Mass of Inhibitor (mg) / Molecular Weight ( g/mol )) * 100,000
-
-
Dissolution: Add the calculated volume of anhydrous DMSO to the vial.
-
Vortex/Sonicate: Vortex the solution thoroughly. If necessary, use a sonicator bath for a few minutes to ensure complete dissolution.
-
Aliquot and Store: Dispense the stock solution into smaller, single-use aliquots in low-binding microcentrifuge tubes. Store immediately at -80°C, protected from light.
Protocol 2: General CBR1 Activity Assay
This protocol describes a generic in vitro assay to measure the inhibitory effect of a compound on CBR1 activity.
Workflow for a CBR1 In Vitro Inhibition Assay
Caption: General workflow for a CBR1 in vitro inhibition assay.
Signaling Pathway Context
CBR1 is an NADPH-dependent oxidoreductase that metabolizes a wide range of substrates, including xenobiotics and endogenous signaling molecules. Its inhibition can have significant downstream effects. For example, CBR1 is known to metabolize doxorubicin, an anticancer drug, into the cardiotoxic metabolite doxorubicinol. Inhibiting CBR1 could potentially mitigate this cardiotoxicity.
Simplified Doxorubicin Metabolism Pathway Involving CBR1
Caption: Role of CBR1 in doxorubicin-induced cardiotoxicity.
Technical Support Center: Troubleshooting Cbr1 Inhibition Assays with Cbr1-IN-7
Welcome to the technical support center for Cbr1 inhibition assays using Cbr1-IN-7. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable solutions to common problems encountered during these experiments.
Frequently Asked Questions (FAQs)
Q1: What is Carbonyl Reductase 1 (CBR1) and why is it a target in drug development?
Carbonyl Reductase 1 (CBR1) is a cytosolic, NADPH-dependent enzyme that metabolizes a wide range of endogenous and xenobiotic carbonyl compounds.[1][2] It plays a significant role in the metabolism of several clinically important drugs, including anticancer anthracyclines like doxorubicin (B1662922) and daunorubicin.[1][3][4] The reduction of these drugs by CBR1 can lead to the formation of less potent and more cardiotoxic metabolites.[1][3] Therefore, inhibiting CBR1 is a promising strategy to enhance the efficacy and reduce the cardiotoxicity of these chemotherapeutic agents.[3]
Q2: What is this compound and what is its mechanism of action?
This compound is a small molecule inhibitor of Carbonyl Reductase 1. While specific public data on this compound is limited, it is designed to bind to the enzyme and prevent it from metabolizing its substrates. The mechanism is likely competitive, uncompetitive, or non-competitive, which can be determined through kinetic studies. For the purposes of this guide, we will consider it as a potent and selective inhibitor of CBR1.
Q3: What are the most common causes of variability in Cbr1 inhibition assay results?
Variability in Cbr1 inhibition assays can stem from several factors:
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Enzyme Quality and Handling: The purity, concentration, and storage conditions of the recombinant CBR1 enzyme are critical. Inconsistent enzyme activity can arise from improper storage, and multiple freeze-thaw cycles.[5]
-
Substrate and Cofactor Issues: The stability and concentration of the substrate (e.g., menadione (B1676200), daunorubicin) and the cofactor NADPH are crucial for consistent results.[5]
-
Assay Conditions: Variations in incubation time, temperature, pH, and buffer composition can significantly impact enzyme activity and inhibitor potency.[5][6]
-
Compound Solubility and Stability: Poor solubility of this compound can lead to artificially low potency values. The compound may also be unstable under assay conditions.[5][7]
Q4: My IC50 values for this compound vary significantly between experiments. What could be the reason?
Significant variation in IC50 values can be attributed to:
-
Inconsistent pre-incubation time: Standardize the pre-incubation time for the enzyme and inhibitor across all experiments.[5]
-
Compound precipitation: Visually inspect for precipitate. Test the solubility of this compound in the assay buffer.[5]
-
Sub-optimal substrate concentration: Determine the Km of the substrate and use a concentration around the Km value for competitive inhibition studies.[5]
-
High DMSO concentration: Keep the final DMSO concentration low (typically ≤0.5%) and consistent across all wells.[5]
Q5: How do I know if this compound is interfering with the assay technology itself?
To check for assay interference, run a counter-screen. This involves running the assay in the absence of the CBR1 enzyme but with all other components, including this compound. If a signal change is still observed, it indicates that your compound is interfering with the detection method (e.g., fluorescence quenching or absorbance interference).[5]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| No or very low enzyme activity | Inactive enzyme due to improper storage or handling. | Aliquot the enzyme upon receipt and store at -80°C. Avoid repeated freeze-thaw cycles. Use a fresh aliquot for each experiment.[5] |
| Incorrect assay buffer pH or composition. | Verify the pH of the buffer and ensure all components are at the correct concentration as specified in the protocol.[5] | |
| Substrate or cofactor degradation. | Prepare fresh substrate and NADPH solutions for each experiment. Store stock solutions appropriately. | |
| High variability between replicate wells | Inaccurate pipetting. | Use calibrated pipettes and proper pipetting techniques. Avoid pipetting very small volumes.[8] |
| Edge effects in the microplate due to evaporation. | Use a temperature-controlled plate reader or fill the outer wells with buffer to minimize evaporation.[6] | |
| Incomplete mixing of reagents. | Ensure thorough but gentle mixing of all components in the wells. | |
| Inhibitor (this compound) shows no effect or very high IC50 | Poor solubility of this compound. | Dissolve the inhibitor in a small amount of DMSO before diluting in assay buffer. Ensure the final DMSO concentration is low and consistent.[7] Visually inspect for precipitation. |
| This compound instability. | Prepare fresh dilutions of the inhibitor for each experiment. Protect from light if it is light-sensitive. | |
| Incorrect inhibitor concentration. | Verify the stock concentration and the dilution series calculations. | |
| Poor correlation between biochemical and cell-based assay results | Low cell permeability of this compound. | The compound may not be able to cross the cell membrane to reach the target enzyme.[5] |
| Compound is a substrate for efflux transporters. | The compound may be actively pumped out of the cells, reducing its intracellular concentration.[5] | |
| Metabolism of the inhibitor. | The inhibitor may be metabolized by the cells into an inactive form.[5] | |
| Off-target effects of the inhibitor. | The inhibitor may have other cellular targets that affect cell viability or the signaling pathway being studied.[5] |
Experimental Protocols
Biochemical CBR1 Inhibition Assay
This protocol describes a fluorescence-based assay to determine the IC50 of this compound.
Materials:
-
Recombinant Human CBR1
-
This compound
-
NADPH
-
Substrate (e.g., Menadione)
-
Assay Buffer (e.g., 100 mM potassium phosphate, pH 7.4)
-
Black, flat-bottom 96-well plates
-
Fluorescence plate reader
Procedure:
-
Prepare Solutions:
-
Prepare a stock solution of this compound in 100% DMSO.
-
Create a serial dilution of this compound in assay buffer. Ensure the final DMSO concentration is consistent across all wells (e.g., 0.5%).
-
Prepare working solutions of CBR1, NADPH, and menadione in assay buffer.
-
-
Assay Plate Setup:
-
Add 50 µL of the this compound dilutions or vehicle control to the wells.
-
Add 25 µL of the CBR1 enzyme solution to all wells except the "no enzyme" control.
-
Add 25 µL of assay buffer to the "no enzyme" control wells.
-
-
Pre-incubation:
-
Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.
-
-
Initiate Reaction:
-
Add 25 µL of a mixture of NADPH and menadione to all wells to start the reaction.
-
-
Detection:
-
Monitor the decrease in NADPH fluorescence (Excitation: ~340 nm, Emission: ~460 nm) over time using a fluorescence plate reader.
-
-
Data Analysis:
-
Calculate the initial reaction rates for each inhibitor concentration.
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Cell-Based CBR1 Activity Assay
This protocol measures the activity of CBR1 in a cellular context.
Materials:
-
Cells expressing CBR1 (e.g., A549)
-
This compound
-
Cell culture medium
-
CBR1 substrate that can be metabolized to a detectable product
-
Lysis buffer
-
Detection reagent
Procedure:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Treat the cells with various concentrations of this compound or vehicle control for a specified period (e.g., 24 hours).
-
-
Substrate Addition:
-
Add the CBR1 substrate to the cells and incubate for a time that allows for measurable product formation.
-
-
Cell Lysis and Detection:
-
Lyse the cells and measure the amount of product formed using an appropriate detection method (e.g., fluorescence, luminescence, or absorbance).
-
-
Data Analysis:
-
Normalize the signal to cell viability (determined by a parallel assay like MTT or CellTiter-Glo).
-
Calculate the percent inhibition of CBR1 activity for each concentration of this compound and determine the IC50 value.
-
Data Presentation
Table 1: Hypothetical IC50 Values for this compound in Different Assay Conditions
| Assay Type | Substrate | This compound IC50 (nM) |
| Biochemical | Menadione | 50 |
| Biochemical | Daunorubicin | 75 |
| Cell-Based (A549) | Endogenous | 250 |
Visualizations
Caption: Cbr1 metabolic pathway and the inhibitory action of this compound.
Caption: Experimental workflow for a biochemical Cbr1 inhibition assay.
Caption: A logical troubleshooting workflow for Cbr1 inhibition assays.
References
- 1. researchgate.net [researchgate.net]
- 2. The role of carbonyl reductase 1 in drug discovery and development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of Polymorphic Human Carbonyl Reductase 1 (CBR1) by the Cardioprotectant Flavonoid 7-monohydroxyethyl rutoside (monoHER) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of polymorphic human carbonyl reductase 1 (CBR1) by the cardioprotectant flavonoid 7-monohydroxyethyl rutoside (monoHER) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. youtube.com [youtube.com]
- 7. superchemistryclasses.com [superchemistryclasses.com]
- 8. docs.abcam.com [docs.abcam.com]
Cbr1-IN-7 experimental variability and reproducibility
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals working with Carbonyl Reductase 1 (CBR1) inhibitors. Given the potential for experimental variability, this guide aims to address specific issues that may be encountered during experiments.
Troubleshooting Guide
Issue 1: High Variability in IC50 Values for a CBR1 Inhibitor
High variability in the half-maximal inhibitory concentration (IC50) of a CBR1 inhibitor can arise from several factors. One significant source is the genetic polymorphism of the CBR1 enzyme.[1][2] Different isoforms of CBR1, such as CBR1 V88 and CBR1 I88, can be inhibited differently by the same compound.[1][2] Additionally, the choice of substrate used in the assay can influence the inhibitor's apparent potency.[1][2]
Potential Solutions:
-
Genotype Confirmation: If using cell lines or tissue samples, determine the CBR1 genotype to ensure consistency across experiments.
-
Recombinant Enzyme Purity: When using recombinant CBR1, ensure high purity and consistent activity of the enzyme preparation. Two independent protein preparations were used in some published studies to ensure reproducibility.[1]
-
Standardized Substrate Concentration: Use a fixed and consistent concentration of the substrate in all assays, as inhibitor potency can be substrate-dependent.
-
Control for NADPH Concentration: CBR1 activity is dependent on the cofactor NADPH.[1] Ensure that NADPH is not a limiting factor in your assay and that its concentration is consistent.
-
Assay Conditions: Maintain consistent assay conditions, including temperature, pH, and incubation times.
Issue 2: Discrepancy Between In Vitro and In Vivo Results
A common challenge in drug development is the disconnect between in vitro potency and in vivo efficacy. For CBR1 inhibitors, this can be due to factors such as metabolism of the inhibitor itself, off-target effects, or the complex interplay of CBR1 with other enzymes in a physiological context. For instance, both CBR1 and aldo-keto reductase 1C3 (AKR1C3) are involved in the metabolism of anthracyclines, and inhibiting only one may not produce the desired effect in vivo.[3][4][5]
Potential Solutions:
-
Metabolic Stability Assessment: Evaluate the metabolic stability of your inhibitor in liver microsomes or hepatocytes to understand its potential for degradation in vivo.
-
Off-Target Profiling: Screen the inhibitor against a panel of related enzymes, such as other carbonyl reductases and AKR enzymes, to assess its selectivity.
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Consideration of Dual Inhibition: For certain applications, such as overcoming anthracycline resistance, a dual inhibitor of both CBR1 and AKR1C3 might be more effective.[3][4]
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In Vivo Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: Conduct thorough PK/PD studies to understand the relationship between inhibitor concentration at the target tissue and the observed pharmacological effect.
Frequently Asked Questions (FAQs)
Q1: What are the common substrates used in CBR1 inhibition assays?
A1: Commonly used substrates for in vitro CBR1 inhibition assays include menadione (B1676200) (vitamin K3), doxorubicin (B1662922), and daunorubicin.[1][3] The choice of substrate can affect the IC50 value of an inhibitor.[1][2]
Q2: How can I measure CBR1 enzymatic activity?
A2: A validated kinetic method involves monitoring the rate of oxidation of the NADPH cofactor at 340 nm.[1] This method has been reported to be linear and reproducible under initial velocity conditions.[1]
Q3: What are the known signaling pathways regulated by CBR1?
A3: CBR1 is a cytosolic, NADPH-dependent enzyme that metabolizes a wide range of endogenous and exogenous carbonyl-containing compounds.[5][6] It plays a significant role in the metabolism of clinically important drugs, including the anticancer anthracyclines (doxorubicin, daunorubicin) and the antipsychotic haloperidol.[7][8] By reducing these drugs to their alcohol metabolites, CBR1 can impact their efficacy and toxicity. For example, the reduction of doxorubicin to doxorubicinol (B1670906) is associated with cardiotoxicity.[1] The expression of CBR1 itself can be induced by ligands of the aryl hydrocarbon receptor (AHR) through xenobiotic response elements (XREs) in its promoter region.[7][8]
Q4: Are there known genetic variants of CBR1 that I should be aware of?
A4: Yes, polymorphisms in the CBR1 gene can lead to variations in enzyme activity and can affect the extent of inhibition by certain compounds.[1][6] For example, the CBR1 V88I polymorphism has been shown to influence the IC50 values of flavonoid inhibitors.[1][2]
Quantitative Data Summary
The following tables summarize inhibitory activities for various compounds against CBR1.
Table 1: IC50 Values of Flavonoids against CBR1 Isoforms
| Flavonoid | Substrate | CBR1 Isoform | IC50 (µM) |
| MonoHER | Daunorubicin | CBR1 V88 | 219 |
| MonoHER | Daunorubicin | CBR1 I88 | 164 |
| MonoHER | Doxorubicin | CBR1 V88 | 59 |
| MonoHER | Doxorubicin | CBR1 I88 | 37 |
| TriHER | Daunorubicin | CBR1 V88 | >250 |
| TriHER | Daunorubicin | CBR1 I88 | 201 |
| Quercetin | Daunorubicin | CBR1 V88 | 12 |
| Quercetin | Daunorubicin | CBR1 I88 | 6 |
Data extracted from a study on the inhibition of polymorphic human carbonyl reductase 1.[1][2]
Table 2: Inhibition Constants (Ki) of MonoHER against CBR1
| Substrate | Inhibition Type | Ki (µM) |
| Daunorubicin | Competitive | 45 ± 18 |
| Menadione | Uncompetitive | 33 ± 17 |
Data extracted from a study on the inhibition of polymorphic human carbonyl reductase 1.[2]
Experimental Protocols
Protocol 1: In Vitro CBR1 Inhibition Assay
This protocol describes a general method for determining the IC50 of a test compound against recombinant human CBR1.
Materials:
-
Recombinant human CBR1 (e.g., CBR1 V88 or CBR1 I88 isoforms)
-
NADPH
-
CBR1 substrate (e.g., menadione, daunorubicin)
-
Test inhibitor compound
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Phosphate (B84403) buffer (pH 7.4)
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96-well UV-transparent microplate
-
Spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Prepare a stock solution of the test inhibitor in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, add the phosphate buffer, recombinant CBR1 enzyme, and the desired concentrations of the test inhibitor.
-
Pre-incubate the mixture for a specified time (e.g., 5 minutes) at a controlled temperature (e.g., 37°C).
-
Initiate the enzymatic reaction by adding a solution of the CBR1 substrate and NADPH.
-
Immediately begin monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH.
-
Calculate the initial velocity (V0) of the reaction for each inhibitor concentration.
-
Plot the percentage of inhibition versus the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.
Negative Controls:
-
Incubation mixtures containing no CBR1 enzyme.[1]
-
Incubation mixtures containing no NADPH cofactor.[1]
Visualizations
Caption: CBR1 metabolic and regulatory pathway.
Caption: Workflow for characterizing a CBR1 inhibitor.
References
- 1. Inhibition of Polymorphic Human Carbonyl Reductase 1 (CBR1) by the Cardioprotectant Flavonoid 7-monohydroxyethyl rutoside (monoHER) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of polymorphic human carbonyl reductase 1 (CBR1) by the cardioprotectant flavonoid 7-monohydroxyethyl rutoside (monoHER) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. In Silico and In Vitro Assessment of Carbonyl Reductase 1 Inhibition Using ASP9521-A Potent Aldo-Keto Reductase 1C3 Inhibitor with the Potential to Support Anticancer Therapy Using Anthracycline Antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The role of carbonyl reductase 1 in drug discovery and development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Induction of carbonyl reductase 1 (CBR1) expression in human lung tissues and lung cancer cells by the cigarette smoke constituent benzo[a]pyrene - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Functional characterization of the promoter of human carbonyl reductase 1 (CBR1). Role of XRE elements in mediating the induction of CBR1 by ligands of the aryl hydrocarbon receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming CBR1-Mediated Drug Resistance
Welcome to the technical support center for researchers encountering challenges with drug resistance mediated by Carbonyl Reductase 1 (CBR1). This resource provides troubleshooting guides and frequently asked questions to help you navigate common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What is Carbonyl Reductase 1 (CBR1) and how does it contribute to drug resistance?
A1: Carbonyl Reductase 1 (CBR1) is a widely distributed NADPH-dependent enzyme that metabolizes a variety of carbonyl-containing compounds, including ketones and aldehydes.[1][2] It belongs to the short-chain dehydrogenases/reductases (SDR) family.[2] CBR1 can contribute to drug resistance by converting active chemotherapeutic agents into less potent or more cardiotoxic metabolites.[3][4][5] For instance, it reduces anthracyclines like doxorubicin (B1662922) and daunorubicin (B1662515) to doxorubicinol (B1670906) and daunorubicinol, respectively, which have reduced anti-cancer activity and contribute to cardiotoxicity.[5][6] Increased expression of CBR1 has been linked to reduced treatment response in leukemia and can render resistance to apoptosis in hepatocellular carcinoma cells.[4][7]
Q2: My cells are showing increased resistance to a CBR1-substrate drug over time. What could be the cause?
A2: A common cause for acquired resistance to CBR1-substrate drugs is the upregulation of CBR1 expression in the cancer cells. This can be triggered by various factors within the tumor microenvironment. For example, hypoxic conditions, which are common in solid tumors, can lead to the stabilization of Hypoxia-Inducible Factor 1-alpha (HIF-1α), which in turn activates the transcription of the CBR1 gene.[7] Additionally, exposure to certain xenobiotics, such as benzo[a]pyrene (B130552) found in cigarette smoke, can induce CBR1 expression through the Aryl Hydrocarbon Receptor (AhR) pathway.[6][8]
Q3: Are there known inhibitors of CBR1 that I can use in my experiments?
A3: Yes, several small molecules have been identified as inhibitors of CBR1. For instance, flavonoids such as quercetin (B1663063) and the cardioprotectant 7-monohydroxyethyl rutoside (monoHER) have been shown to inhibit CBR1 activity.[5] These can be used experimentally to see if inhibiting CBR1 can re-sensitize resistant cells to your primary drug. It is important to note that the inhibitory potency can be affected by genetic variants of CBR1 (e.g., V88I polymorphism) and the specific substrate being used.[5]
Q4: I am observing variability in CBR1 activity between different cell lines or patient samples. Why might this be?
A4: Variability in CBR1 activity can be attributed to several factors. Genetic polymorphisms in the CBR1 gene can lead to differences in enzyme activity or expression levels.[1] Additionally, the tissue of origin and the disease state can influence the basal expression of CBR1.[1] As mentioned earlier, the specific microenvironment of the cells, including oxygen levels and exposure to inducing agents, can also lead to dynamic changes in CBR1 expression.[6][7]
Troubleshooting Guides
Problem 1: Unexpectedly high cell survival in the presence of a CBR1-substrate drug.
| Possible Cause | Suggested Solution |
| Upregulation of CBR1 expression | 1. Quantify CBR1 mRNA and protein levels: Use qRT-PCR and Western blotting to compare CBR1 levels in your resistant cells versus a sensitive control cell line. An increase in CBR1 expression would suggest this as a resistance mechanism. 2. Test for Hypoxia-induced expression: Culture your cells under hypoxic conditions (e.g., 1% O2) and measure CBR1 expression to see if it is induced. |
| Pre-existing high basal levels of CBR1 | 1. Screen a panel of cell lines: If you are in the early stages of your research, screen multiple cell lines to find one with a lower basal expression of CBR1 for your initial experiments. |
| Drug efflux | 1. Use efflux pump inhibitors: While CBR1 metabolizes drugs intracellularly, multidrug resistance can also be mediated by ABC transporters that pump drugs out of the cell.[9] Consider co-treating with known inhibitors of common efflux pumps like verapamil (B1683045) (for ABCB1) to rule this out. |
Problem 2: Inconsistent results with a CBR1 inhibitor.
| Possible Cause | Suggested Solution |
| Inhibitor instability or degradation | 1. Prepare fresh solutions: Ensure that your CBR1 inhibitor is freshly prepared for each experiment from a trusted stock. 2. Check inhibitor stability: Consult the manufacturer's data sheet for information on the stability of the inhibitor in your specific cell culture medium. |
| Genetic polymorphism in CBR1 | 1. Sequence the CBR1 gene: If you are working with patient-derived cells or cell lines where this information is not available, sequencing the CBR1 gene can identify polymorphisms that may alter inhibitor binding and efficacy.[5] |
| Off-target effects of the inhibitor | 1. Use multiple inhibitors: If possible, use two or more structurally different CBR1 inhibitors to confirm that the observed effect is due to CBR1 inhibition and not an off-target effect of a single compound. 2. Perform a CBR1 knockdown: Use siRNA or shRNA to specifically reduce CBR1 expression and see if this phenocopies the effect of the inhibitor. |
Data Summary
Table 1: Induction of CBR1 mRNA Expression by Benzo[a]pyrene (B[a]P) in A549 Cells
| Treatment | Fold Increase in CBR1 mRNA (vs. control) | p-value |
| 1 µM B[a]P | 2.6 | < 0.0001 |
| 2.5 µM B[a]P | 3.0 | < 0.0001 |
Data summarized from real-time qRT-PCR analyses in A549 cells.[6]
Table 2: IC50 Values for Flavonoid-mediated Inhibition of CBR1 Variants with Doxorubicin as a Substrate
| Inhibitor | CBR1 Variant | IC50 (µM) |
| 7-monohydroxyethyl rutoside (monoHER) | CBR1 V88 | 59 |
| CBR1 I88 | 37 |
Data summarized from enzyme kinetic studies.[5]
Key Experimental Protocols
Protocol 1: Quantification of CBR1 mRNA by qRT-PCR
-
Cell Treatment: Plate cells and treat with the compound of interest (e.g., benzo[a]pyrene) or culture under specific conditions (e.g., hypoxia) for the desired time.
-
RNA Extraction: Isolate total RNA from cell lysates using a commercially available kit according to the manufacturer's instructions.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
qRT-PCR: Perform real-time PCR using primers specific for CBR1 and a housekeeping gene (e.g., GAPDH, ACTB) for normalization.
-
Data Analysis: Calculate the relative expression of CBR1 using the ΔΔCt method. A significant increase in the treated group compared to the vehicle-treated control indicates induction of CBR1 expression.[6]
Protocol 2: Assessment of CBR1 Protein Levels by Western Blotting
-
Protein Extraction: Lyse treated and control cells and extract total protein.[6]
-
Protein Quantification: Determine the protein concentration of each lysate using a standard assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and then incubate with a primary antibody specific for CBR1. Follow this with incubation with an appropriate HRP-conjugated secondary antibody.
-
Detection: Visualize the protein bands using a chemiluminescent substrate. Use an antibody for a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.
Protocol 3: Chromatin Immunoprecipitation (ChIP) Assay for HIF-1α Binding to the CBR1 Promoter
-
Cross-linking: Treat cells cultured under normoxic and hypoxic conditions with formaldehyde (B43269) to cross-link proteins to DNA.
-
Cell Lysis and Sonication: Lyse the cells and sonicate the chromatin to shear the DNA into smaller fragments.
-
Immunoprecipitation: Incubate the sheared chromatin with an antibody against HIF-1α or a control IgG. Precipitate the antibody-protein-DNA complexes using protein A/G beads.
-
Reverse Cross-linking and DNA Purification: Reverse the cross-links and purify the immunoprecipitated DNA.
-
PCR Analysis: Use PCR with primers flanking the putative HIF-1α binding site in the CBR1 promoter to amplify the target sequence. An enrichment of the PCR product in the HIF-1α immunoprecipitated sample from hypoxic cells compared to the normoxic and IgG controls indicates direct binding of HIF-1α to the CBR1 promoter.[7]
Visual Guides
Caption: Benzo[a]pyrene-mediated induction of CBR1 expression via the AhR pathway.
Caption: Workflow for investigating CBR1 upregulation as a resistance mechanism.
References
- 1. The role of carbonyl reductase 1 in drug discovery and development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. CBR1 - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Inhibition of polymorphic human carbonyl reductase 1 (CBR1) by the cardioprotectant flavonoid 7-monohydroxyethyl rutoside (monoHER) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Induction of carbonyl reductase 1 (CBR1) expression in human lung tissues and lung cancer cells by the cigarette smoke constituent benzo[a]pyrene - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Human carbonyl reductase 1 upregulated by hypoxia renders resistance to apoptosis in hepatocellular carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Induction of carbonyl reductase 1 (CBR1) expression in human lung tissues and lung cancer cells by the cigarette smoke constituent benzo[a]pyrene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Overcoming Resistance to the THZ Series of Covalent Transcriptional CDK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Cbr1-IN-7 Negative Control Experiment Design
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Cbr1-IN-7, a putative inhibitor of Carbonyl Reductase 1 (CBR1). The following information is designed to help you design robust negative control experiments to ensure the specificity of your results.
Frequently Asked Questions (FAQs)
Q1: What is the primary purpose of a negative control experiment when using this compound?
A1: The primary purpose of a negative control experiment is to demonstrate that the observed biological effects are a direct result of the inhibition of CBR1 by this compound and not due to off-target effects or other non-specific interactions of the compound.[1][2] A well-designed negative control is crucial for validating the specificity of the inhibitor and the role of CBR1 in the studied pathway.
Q2: What is the ideal negative control compound for this compound?
A2: The ideal negative control is a compound that is structurally very similar to this compound but is inactive against CBR1. This "inactive analog" should have similar physicochemical properties (e.g., solubility, cell permeability) to this compound to ensure that any differences in biological activity can be attributed to the inhibition of CBR1. If a validated inactive analog is not available, other negative controls should be employed.
Q3: What are some essential negative control experiments to perform in a cell-based assay with this compound?
A3: For cell-based assays, it is critical to include multiple negative controls:
-
Vehicle Control: Cells treated with the same solvent (e.g., DMSO) used to dissolve this compound. This accounts for any effects of the solvent itself.
-
Inactive Analog Control: Cells treated with a structurally similar, inactive analog of this compound at the same concentration. This is the most stringent control to rule out off-target effects.
-
CBR1 Knockdown/Knockout Control: Using techniques like siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate CBR1 expression. If this compound is specific, its effect should be mimicked by CBR1 knockdown/knockout and occluded in cells already lacking CBR1.
-
Empty Vector Control (for overexpression systems): If you are overexpressing CBR1, a control with the empty vector is necessary to ensure the observed effects are due to CBR1 and not the vector itself.
Q4: How can I be sure that the effects I see in my animal model are due to CBR1 inhibition by this compound?
A4: In addition to administering the vehicle control and an inactive analog, consider using a genetic model. For instance, Cbr1 knockout or heterozygous mice can be used.[3] If this compound is specific, the phenotype observed in wild-type animals treated with the inhibitor should be similar to the phenotype of the Cbr1 deficient mice. Furthermore, the inhibitor should have a blunted or no effect in the Cbr1 deficient mice.
Troubleshooting Guides
Issue 1: I'm observing a significant effect with this compound, but I don't have an inactive analog. How can I be more confident in my results?
Troubleshooting Steps:
-
Perform a Dose-Response Curve: A classic dose-response relationship, where a higher concentration of this compound leads to a greater effect up to a saturation point, suggests a specific interaction.
-
Use a Structurally Unrelated CBR1 Inhibitor: If another validated CBR1 inhibitor with a different chemical scaffold is available, it should produce a similar biological effect. This approach, known as "pharmacological redundancy," strengthens the evidence that the observed phenotype is due to CBR1 inhibition.
-
Rescue Experiment: In a CBR1 knockdown or knockout background, try to "rescue" the phenotype by expressing a version of CBR1 that is resistant to this compound (if the binding site is known and can be mutated). The inhibitor should not affect the rescued cells.
-
Off-Target Profiling: If resources permit, screen this compound against a panel of other related enzymes, such as other members of the short-chain dehydrogenase/reductase (SDR) family, to assess its selectivity.[4]
Issue 2: My vehicle control is showing some unexpected activity.
Troubleshooting Steps:
-
Check Vehicle Concentration: Ensure the final concentration of the vehicle (e.g., DMSO) is low and consistent across all experimental groups. High concentrations of some solvents can be toxic to cells.
-
Test a Different Vehicle: If possible, try to dissolve this compound in an alternative, more inert solvent.
-
Purity of the Vehicle: Confirm that the vehicle itself is not contaminated. Use a fresh, high-purity stock.
Issue 3: this compound and the CBR1 siRNA are not producing the same phenotype.
Troubleshooting Steps:
-
Confirm Knockdown Efficiency: Verify the degree of CBR1 knockdown by qPCR and Western blot. Incomplete knockdown may only produce a partial phenotype.
-
Consider Off-Target Effects of siRNA: Use at least two different siRNA sequences targeting different regions of the CBR1 mRNA to rule out off-target effects of the siRNA itself. A non-targeting siRNA control is also essential.
-
Investigate Off-Target Effects of this compound: This discrepancy might indicate that this compound has significant off-target effects that contribute to the observed phenotype.[5][6] Further investigation with an inactive analog or screening against other targets is warranted.
-
Acute vs. Chronic Effects: Pharmacological inhibition with this compound is acute, while siRNA-mediated knockdown is a more chronic perturbation that can lead to compensatory changes in the cell. Consider the time course of your experiment.
Data Presentation
Table 1: Example Data from a Cell Viability Assay with Negative Controls
| Treatment Group | Concentration (µM) | Cell Viability (%) | Standard Deviation |
| Vehicle (DMSO) | 0.1% | 100 | 5.2 |
| This compound | 10 | 45 | 4.1 |
| Inactive Analog | 10 | 98 | 5.5 |
| This compound + CBR1 OE | 10 | 85 | 6.3 |
| Non-targeting siRNA | - | 99 | 4.8 |
| CBR1 siRNA | - | 52 | 5.1 |
Experimental Protocols
Protocol 1: In Vitro CBR1 Enzyme Inhibition Assay
This protocol is designed to determine the in vitro potency of this compound against purified CBR1 enzyme.
Materials:
-
Purified recombinant human CBR1 protein
-
NADPH
-
CBR1 substrate (e.g., menadione (B1676200) or doxorubicin)[7]
-
Assay buffer (e.g., 100 mM potassium phosphate, pH 7.4)
-
This compound
-
Inactive analog
-
Vehicle (e.g., DMSO)
-
96-well UV-transparent plate
-
Plate reader capable of measuring absorbance at 340 nm
Procedure:
-
Prepare a stock solution of this compound, the inactive analog, and any positive control inhibitors in the vehicle.
-
In a 96-well plate, add assay buffer to each well.
-
Add the test compounds (this compound, inactive analog) at various concentrations. Include wells with vehicle only as a negative control.
-
Add purified CBR1 enzyme to all wells except for the "no enzyme" control wells.[1][8]
-
Add NADPH to all wells.
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding the CBR1 substrate to all wells.
-
Immediately measure the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADPH.
-
Calculate the initial reaction rates and determine the IC50 value for this compound. The inactive analog should not show significant inhibition.
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a powerful method to verify that this compound directly binds to CBR1 in a cellular context.
Materials:
-
Cells expressing CBR1
-
This compound
-
Inactive analog
-
Vehicle (e.g., DMSO)
-
PBS with protease inhibitors
-
Equipment for heating cell lysates
-
Equipment for Western blotting
Procedure:
-
Treat cultured cells with this compound, the inactive analog, or vehicle for a specified time.
-
Harvest the cells, wash with PBS, and resuspend in PBS with protease inhibitors.
-
Divide the cell suspension into aliquots and heat them to a range of different temperatures (e.g., 40-70°C) for 3 minutes.
-
Cool the samples on ice, then lyse the cells (e.g., by freeze-thaw cycles).
-
Centrifuge the lysates to pellet the precipitated proteins.
-
Collect the supernatant containing the soluble proteins.
-
Analyze the amount of soluble CBR1 at each temperature by Western blotting.
-
A specific interaction between this compound and CBR1 will result in a thermal stabilization of CBR1, meaning more CBR1 will remain in the soluble fraction at higher temperatures compared to the vehicle-treated and inactive analog-treated cells.
Mandatory Visualizations
Caption: Experimental workflow for validating the specificity of this compound.
Caption: Logic of using an inactive analog to demonstrate on-target effects.
References
- 1. homework.study.com [homework.study.com]
- 2. homework.study.com [homework.study.com]
- 3. Inhibition of Polymorphic Human Carbonyl Reductase 1 (CBR1) by the Cardioprotectant Flavonoid 7-monohydroxyethyl rutoside (monoHER) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CBR1 - Wikipedia [en.wikipedia.org]
- 5. Encountering unpredicted off-target effects of pharmacological inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Critical off-target effects of the widely used Rac1 inhibitors NSC23766 and EHT1864 in mouse platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inhibition of polymorphic human carbonyl reductase 1 (CBR1) by the cardioprotectant flavonoid 7-monohydroxyethyl rutoside (monoHER) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Enzyme Experiments | BioNinja [old-ib.bioninja.com.au]
Technical Support Center: Optimizing Incubation Time for Cbr1-IN-7
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the incubation time for Cbr1-IN-7, a novel inhibitor of Carbonyl Reductase 1 (CBR1). CBR1 is an enzyme involved in the metabolism of various xenobiotics and endogenous compounds, and its inhibition is of interest in several therapeutic areas.[1][2] This guide offers troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to ensure the successful application of this compound in your research.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound and which signaling pathways are relevant?
A1: this compound is designed to be a potent and selective inhibitor of Carbonyl Reductase 1 (CBR1). CBR1 is a cytosolic NADPH-dependent reductase that metabolizes a wide range of carbonyl-containing substrates, including therapeutic agents and environmental toxins.[1][2] The induction of CBR1 has been linked to the Aryl hydrocarbon Receptor (AhR) signaling pathway, which is activated by compounds like benzo[a]pyrene (B130552) found in cigarette smoke.[3][4] By inhibiting CBR1, this compound can modulate the metabolic activation or detoxification of various compounds, potentially impacting downstream cellular processes. The relevance of specific signaling pathways will depend on the substrate whose metabolism is being inhibited.
Q2: What is a recommended starting point for incubation time when using this compound in a cell-based assay?
A2: The optimal incubation time for this compound is dependent on the experimental endpoint. For assays measuring the direct inhibition of CBR1 enzymatic activity or rapid downstream signaling events, shorter incubation times of 1 to 4 hours may be sufficient.[5] For cellular endpoints such as cell viability, proliferation, or apoptosis, longer incubation times of 24 to 72 hours are typically necessary to observe a significant effect.[6][7][8] It is highly recommended to perform a time-course experiment to determine the optimal incubation period for your specific cell line and assay.[9]
Q3: How does the concentration of this compound influence the optimal incubation time?
A3: Inhibitor concentration and incubation time are interconnected. Higher concentrations of this compound may elicit a response more rapidly, potentially shortening the required incubation time. Conversely, lower, more physiologically relevant concentrations might require a longer incubation period to achieve the desired effect.[5] The relationship between concentration and incubation time is critical for determining the half-maximal inhibitory concentration (IC50), as IC50 values can decrease with longer incubation times.[7][10]
Q4: Should the cell culture medium be replaced during long incubation periods with this compound?
A4: For extended incubation periods (e.g., 72 hours or longer), it is advisable to refresh the culture medium containing this compound at least once. This ensures that the inhibitor concentration remains stable and that essential nutrients are not depleted from the medium, which could otherwise affect cell health and confound the experimental results.[5] For shorter incubations (up to 48 hours), this is often not necessary.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| No observable effect of this compound | Incubation time is too short for the selected endpoint. | Increase the incubation duration. For proliferation assays, consider extending the time to 48 or 72 hours.[5] |
| The cell line may have low CBR1 expression. | Confirm CBR1 expression levels in your cell line using techniques like Western blot or qRT-PCR. | |
| This compound concentration is too low. | Perform a dose-response experiment with a wider range of concentrations. | |
| High cytotoxicity in all wells (including low concentrations) | Incubation time is too long, leading to general cell stress. | Reduce the maximum incubation time. For viability assays, test shorter time points like 24 and 48 hours.[6] |
| Solvent (e.g., DMSO) toxicity. | Ensure the final solvent concentration is non-toxic for your cell line (typically ≤0.1%). Run a vehicle-only control.[6] | |
| This compound may have off-target effects. | This is an intrinsic property of the compound. Consider testing in different cell lines or using orthogonal assays to confirm the on-target effect. | |
| Inconsistent results between replicates | Uneven cell seeding. | Ensure a homogenous single-cell suspension before plating. Allow plates to sit at room temperature for 15-20 minutes before placing them in the incubator to ensure even cell distribution.[6] |
| Edge effects in the microplate. | Avoid using the outermost wells of the plate for experimental samples; fill them with sterile PBS or media instead.[8] | |
| Instability of this compound in the culture medium. | For long incubations, consider replenishing the medium with fresh this compound every 24-48 hours. |
Quantitative Data Summary
The following tables present hypothetical data to illustrate the effect of incubation time on the efficacy of this compound.
Table 1: Effect of Incubation Time on this compound IC50 Values in a Cell Viability Assay (e.g., MTT Assay)
| Incubation Time (hours) | IC50 (µM) |
| 24 | 15.2 |
| 48 | 8.5 |
| 72 | 4.1 |
Table 2: Time-Dependent Inhibition of CBR1 Activity by this compound (10 µM)
| Incubation Time (hours) | Percent Inhibition (%) |
| 1 | 65 |
| 2 | 80 |
| 4 | 92 |
| 8 | 95 |
Experimental Protocols
Protocol 1: Time-Course Experiment to Determine Optimal Incubation Time for Cell Viability
This protocol outlines a method to determine the optimal incubation time of this compound for assessing its effect on cell viability using an MTT assay.
-
Cell Seeding: Seed your cells of interest into a 96-well plate at a density that will ensure they are in the logarithmic growth phase and do not reach confluency by the end of the experiment. Incubate for 24 hours at 37°C and 5% CO₂.
-
Inhibitor Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). From this stock, prepare serial dilutions of this compound in complete cell culture medium.
-
Treatment: Remove the existing medium from the cells and add the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent) and an untreated control.
-
Incubation: Incubate the plates for different time points (e.g., 24, 48, and 72 hours) at 37°C and 5% CO₂.
-
MTT Assay:
-
At the end of each incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[11]
-
Incubate for 2-4 hours at 37°C.[11]
-
Add 100 µL of solubilization solution (e.g., DMSO or a 10% SDS in 0.01 M HCl solution) to each well to dissolve the formazan (B1609692) crystals.[11]
-
Gently shake the plate to ensure complete solubilization.
-
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot dose-response curves for each incubation time point and determine the IC50 value for each.
Protocol 2: Assessing Inhibition of Downstream Signaling
This protocol describes how to determine the effect of this compound incubation time on a downstream signaling event, such as the phosphorylation of a target protein, using Western blotting.
-
Cell Seeding: Plate cells in 6-well plates and grow them to 70-80% confluency.
-
Inhibitor Treatment: Treat the cells with the desired concentration of this compound for various short time intervals (e.g., 0, 15, 30, 60, 120 minutes).
-
Cell Lysis: After incubation, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with a primary antibody against the phosphorylated protein of interest overnight at 4°C.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the phosphorylated protein levels to a loading control (e.g., β-actin or GAPDH).
Visualizations
References
- 1. The role of carbonyl reductase 1 in drug discovery and development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Induction of carbonyl reductase 1 (CBR1) expression in human lung tissues and lung cancer cells by the cigarette smoke constituent benzo[a]pyrene - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Induction of carbonyl reductase 1 (CBR1) expression in human lung tissues and lung cancer cells by the cigarette smoke constituent benzo[a]pyrene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. Effect of Inducers, Incubation Time and Heme Concentration on IC50 Value Variation in Anti-heme Crystallization Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
troubleshooting inconsistent results with Cbr1-IN-7
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Cbr1-IN-7, a novel inhibitor of Carbonyl Reductase 1 (CBR1). The following resources address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is Carbonyl Reductase 1 (CBR1) and what is its primary function? A1: Carbonyl Reductase 1 (CBR1) is a cytosolic, NADPH-dependent enzyme that metabolizes a wide array of endogenous and xenobiotic carbonyl compounds, including ketones and aldehydes.[1] It plays a significant role in the metabolism of clinically important drugs, such as anticancer anthracyclines (e.g., doxorubicin), and is involved in cellular defense against oxidative stress.[1][2]
Q2: Why are my IC50 values for this compound inconsistent between experiments? A2: Inconsistent IC50 values are a common issue in inhibitor studies and can stem from several factors.[3] These include variations in cell seeding density, the health and passage number of your cell line, incubation time, and the stability of the compound in your assay media.[3][4][5] The specific assay method used (e.g., MTT vs. SRB) can also lead to different IC50 readouts, as they measure different cellular endpoints like metabolic activity versus total protein content.[6]
Q3: I am not observing any significant inhibition of CBR1 activity with this compound. What are the potential reasons? A3: A lack of inhibitory effect could be due to several issues. The inhibitor may have poor solubility or stability in the assay buffer, leading to a lower effective concentration than intended.[7] It is also possible that the enzyme concentration in the assay is too high, or the incubation time with the inhibitor is insufficient.[7][8] Finally, improper storage, such as repeated freeze-thaw cycles, can degrade the compound, reducing its potency.[3]
Q4: How can I determine if the cellular phenotype I'm observing is a result of this compound's on-target activity or an off-target effect? A4: Distinguishing on-target from off-target effects is critical for validating your results.[9] Key strategies include:
-
Using a structurally unrelated CBR1 inhibitor: If a different inhibitor produces the same phenotype, it strengthens the evidence for on-target activity.[9]
-
Genetic validation: Use CRISPR-Cas9 or siRNA to knock down or knock out the CBR1 gene. If the resulting phenotype mimics the effect of this compound, it confirms on-target action.[9][10]
-
Dose-response analysis: On-target effects should correlate with the inhibitor's IC50 for CBR1. If a phenotype only appears at concentrations significantly higher than the IC50, it may be an off-target effect.[11]
Troubleshooting Inconsistent Results
Issue 1: High Variability in IC50 Values
| Possible Cause | Recommended Solution |
| Cell Density and Growth Phase | Standardize cell seeding density across all experiments. Ensure cells are in the logarithmic growth phase at the time of treatment, as confluent or sparse cultures can show different sensitivities.[3] |
| Cell Line Instability | Use cells within a consistent and low passage number range. High-passage cells can undergo genetic drift, altering their response to inhibitors.[5] |
| Compound Stability & Solubility | Prepare fresh dilutions of this compound for each experiment from a properly stored stock. Confirm the compound's solubility in your culture medium; precipitation will reduce the effective concentration. If using DMSO, ensure the final concentration is low (<0.5%) and consistent across all wells.[3] |
| Assay Endpoint and Duration | The measured IC50 can be time-dependent.[12] Perform a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal treatment duration for your specific cell line and assay. |
| Assay Type Discrepancies | Be aware that different viability assays measure different parameters (e.g., metabolic activity vs. cell number).[6] Stick to a single, validated assay method for comparative studies. |
Issue 2: Suspected Off-Target Effects
| Possible Cause | Recommended Solution |
| High Inhibitor Concentration | Use the lowest effective concentration of this compound that produces the desired on-target effect. High concentrations are more likely to engage low-affinity off-targets.[11][13] |
| Non-Specific Compound Activity | Test a structurally similar but inactive analog of this compound as a negative control. If the inactive analog produces the same phenotype, the effect is likely non-specific. |
| Lack of Target Engagement Confirmation | Use a Cellular Thermal Shift Assay (CETSA) to confirm that this compound is binding to CBR1 in intact cells at the concentrations used in your phenotype assays.[9][10] |
| Misinterpretation of Phenotype | Confirm the on-target hypothesis using genetic methods like CRISPR or siRNA to knock down CBR1. The resulting phenotype should match that of the inhibitor treatment.[10][14] |
Data Presentation
Table 1: Factors Influencing Experimental Variability with this compound
| Parameter | Source of Variability | Recommendation |
| Compound | Purity, solubility, stability, freeze-thaw cycles | Use high-purity compound (>98%). Prepare fresh dilutions. Aliquot stock solutions to avoid repeated freeze-thaw cycles.[11] |
| Cell Culture | Cell density, passage number, contamination | Maintain a consistent seeding protocol. Use cells below a defined passage number. Regularly test for mycoplasma.[3] |
| Assay Conditions | Incubation time, buffer pH, temperature, DMSO concentration | Optimize and standardize all assay parameters. Keep final DMSO concentration below 0.5%.[7][15] |
| Detection Method | Plate reader settings, choice of viability assay | Use appropriate wavelength and instrument settings. Understand the principle of your chosen assay (e.g., metabolic vs. membrane integrity).[6][15] |
Experimental Protocols
Protocol 1: In Vitro CBR1 Enzyme Inhibition Assay
This protocol measures CBR1 activity by monitoring the decrease in NADPH absorbance at 340 nm.
Reagents:
-
Recombinant Human CBR1 Protein
-
Assay Buffer: 100 mM Potassium Phosphate, pH 7.4
-
NADPH Stock Solution (10 mM in Assay Buffer)
-
Substrate Stock Solution (e.g., 10 mM Menadione in DMSO)
-
This compound Stock Solution (e.g., 10 mM in DMSO)
-
96-well UV-transparent plate
Methodology:
-
Prepare Reagents: Thaw all reagents and keep them on ice. Prepare serial dilutions of this compound in DMSO, then dilute further in Assay Buffer to the desired final concentrations.
-
Enzyme & Inhibitor Pre-incubation: In each well of the 96-well plate, add:
-
X µL of Assay Buffer
-
5 µL of this compound dilution (or DMSO for control)
-
10 µL of Recombinant CBR1 (to a final concentration of e.g., 10-20 nM)
-
-
Mix gently and incubate for 15 minutes at room temperature to allow the inhibitor to bind to the enzyme.[7]
-
Initiate Reaction: Add 10 µL of NADPH solution (final concentration ~200 µM) and 10 µL of substrate solution (final concentration ~10-50 µM) to each well to start the reaction. The total volume should be 100 µL.
-
Measure Activity: Immediately place the plate in a microplate reader pre-set to 37°C. Measure the decrease in absorbance at 340 nm every 30 seconds for 10-15 minutes.
-
Data Analysis: Calculate the initial reaction velocity (V) from the linear portion of the absorbance curve. Determine the percent inhibition for each this compound concentration relative to the DMSO control. Plot percent inhibition versus inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.
Protocol 2: Cell-Based Assay for CBR1 Activity
This protocol assesses the ability of this compound to inhibit CBR1 activity in intact cells.
Materials:
-
Cell line with known CBR1 expression (e.g., A549)
-
Cell Culture Medium
-
This compound
-
Cell Lysis Buffer (e.g., RIPA buffer with protease inhibitors)
-
Reagents for In Vitro CBR1 Inhibition Assay (from Protocol 1)
-
BCA Protein Assay Kit
Methodology:
-
Cell Seeding: Plate cells in a 6-well plate at a density that ensures they are in the logarithmic growth phase at the time of treatment. Allow them to adhere overnight.
-
Inhibitor Treatment: Treat the cells with various concentrations of this compound (and a vehicle control) for a predetermined time (e.g., 4-24 hours).
-
Cell Lysis: Wash the cells twice with ice-cold PBS. Add 100-200 µL of ice-cold Cell Lysis Buffer to each well and incubate on ice for 20 minutes.
-
Harvest Lysate: Scrape the cells and transfer the lysate to a microcentrifuge tube. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Determine Protein Concentration: Measure the total protein concentration of the supernatant using a BCA assay.
-
Measure CBR1 Activity: Use the cell lysate as the source of the CBR1 enzyme in the In Vitro CBR1 Enzyme Inhibition Assay (Protocol 1). Normalize the activity to the total protein concentration in each lysate.
-
Data Analysis: Compare the CBR1 activity in lysates from this compound-treated cells to the vehicle-treated control to determine the extent of inhibition.
Mandatory Visualization
Caption: Mechanism of CBR1 inhibition by this compound.
References
- 1. The role of carbonyl reductase 1 in drug discovery and development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. The changing 50% inhibitory concentration (IC50) of cisplatin: a pilot study on the artifacts of the MTT assay and the precise measurement of density-dependent chemoresistance in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. superchemistryclasses.com [superchemistryclasses.com]
- 8. benchfly.com [benchfly.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. How to Use Inhibitors [sigmaaldrich.com]
- 12. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. resources.biomol.com [resources.biomol.com]
- 14. Latest Developed Strategies to Minimize the Off-Target Effects in CRISPR-Cas-Mediated Genome Editing - PMC [pmc.ncbi.nlm.nih.gov]
- 15. docs.abcam.com [docs.abcam.com]
Technical Support Center: Stability of CBR1 Inhibitors
Disclaimer: Information regarding the specific compound Cbr1-IN-7 is not publicly available. Therefore, this technical support center provides a generalized framework for addressing stability issues of a representative small molecule CBR1 inhibitor, hereafter referred to as CBR1-Inhibitor-X . This guide is intended for researchers, scientists, and drug development professionals to troubleshoot and enhance the stability of CBR1 inhibitors during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: My CBR1-Inhibitor-X appears to be degrading in my aqueous assay buffer. What are the common causes?
A1: Degradation of small molecules like CBR1-Inhibitor-X in aqueous solutions can be attributed to several factors:
-
Hydrolysis: The compound may possess functional groups (e.g., esters, amides) that are susceptible to cleavage by water. The rate of hydrolysis is often dependent on the pH of the buffer.[1]
-
Oxidation: If the inhibitor contains electron-rich moieties, it may be sensitive to oxidation. This can be accelerated by dissolved oxygen in the buffer or exposure to light.[1]
-
Solubility Issues: Poor solubility in the aqueous buffer can lead to precipitation over time, which might be mistaken for degradation. Precipitated compounds can also be more prone to degradation.[1]
-
Adsorption: The compound may adsorb to the surfaces of storage containers or assay plates, leading to a decrease in its effective concentration.[1]
Q2: Which buffer system is recommended for experiments with CBR1-Inhibitor-X?
A2: The optimal buffer system depends on the specific experimental conditions and the physicochemical properties of the inhibitor. It is crucial to select a buffer with a pH range where the compound exhibits maximum stability.[2] Commonly used biological buffers include Phosphate-Buffered Saline (PBS), Tris-based buffers, and HEPES.[3] For initial experiments, it is advisable to test the stability of CBR1-Inhibitor-X in a few different buffer systems across a relevant pH range (e.g., 6.5-8.0).
Q3: How does pH affect the stability of CBR1-Inhibitor-X?
A3: The pH of the buffer is a critical factor influencing the stability of many small molecules.[2] For CBR1-Inhibitor-X, pH can affect:
-
The rate of hydrolysis of susceptible functional groups.
-
The ionization state of the molecule, which can in turn influence its solubility and ability to interact with the target protein. Most drugs are generally more stable in a pH range of 4 to 8.[2]
Q4: How should I prepare and store stock solutions of CBR1-Inhibitor-X?
A4: For long-term storage, it is recommended to store CBR1-Inhibitor-X as a solid powder at -20°C, protected from light and moisture. Stock solutions should be prepared in a high-purity, anhydrous solvent like DMSO.[4] To minimize degradation from repeated freeze-thaw cycles, it is best to aliquot the stock solution into single-use vials and store them at -80°C.[5]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Precipitation observed in the stock solution. | The concentration of the stock solution is too high for the chosen solvent. | Prepare a new stock solution at a lower concentration. Ensure the compound is fully dissolved before storage.[4] |
| Precipitation occurs when diluting the DMSO stock into aqueous buffer. | The final concentration of the inhibitor exceeds its aqueous solubility limit. This phenomenon is often referred to as "crashing out".[4] | Decrease the final concentration of the inhibitor. Increase the percentage of DMSO in the final solution (ensure it is compatible with your assay). Evaluate the use of solubilizing agents or different buffer systems. |
| Loss of inhibitor activity in a cell-based assay over time. | The inhibitor is degrading in the cell culture medium at 37°C. The compound may be metabolized by the cells. | Perform a stability study of the inhibitor in the specific cell culture medium.[6] Consider a time-course experiment to determine the effective window of activity. |
| High variability in results between replicate wells. | Inconsistent sample handling or incomplete solubilization of the inhibitor. The compound may be aggregating. | Ensure the inhibitor is fully dissolved in the stock solution and properly mixed into the assay buffer. To check for aggregation, you can include a small amount of a non-ionic detergent (e.g., 0.01% Triton X-100) in the assay buffer.[7] |
Data Presentation
Table 1: Illustrative Stability of CBR1-Inhibitor-X in Different Buffer Systems
This data is for representative purposes only and should be confirmed experimentally.
| Buffer System (50 mM) | pH | Temperature | % Remaining after 24 hours |
| Sodium Phosphate | 6.5 | 37°C | 85% |
| Sodium Phosphate | 7.4 | 37°C | 92% |
| Tris-HCl | 7.4 | 37°C | 95% |
| Tris-HCl | 8.0 | 37°C | 88% |
| HEPES | 7.4 | 37°C | 94% |
Table 2: General Recommendations for Solubilization and Storage
| Recommendation | Considerations | |
| Solid Form | Store at -20°C, desiccated. | Protect from light and moisture to prevent degradation. |
| Stock Solution | Prepare a 10 mM stock in 100% anhydrous DMSO. | Ensure complete dissolution. Store in single-use aliquots at -80°C to avoid freeze-thaw cycles.[5] |
| Aqueous Solutions | Prepare fresh for each experiment from the DMSO stock. | Avoid storing the inhibitor in aqueous buffers for extended periods. |
Experimental Protocols
Protocol: Assessing the Stability of CBR1-Inhibitor-X in an Aqueous Buffer
This protocol outlines a general method to determine the chemical stability of CBR1-Inhibitor-X in a specific buffer over time using HPLC-MS.
-
Preparation of Solutions:
-
Prepare a 10 mM stock solution of CBR1-Inhibitor-X in 100% DMSO.
-
Prepare the desired aqueous buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
-
Sample Preparation:
-
Dilute the CBR1-Inhibitor-X stock solution into the aqueous buffer to a final concentration of 10 µM.
-
Immediately after preparation (T=0), take an aliquot of this solution. Quench any potential degradation by adding an equal volume of cold acetonitrile (B52724) containing an internal standard. This will precipitate any proteins and stop further reactions.[6]
-
-
Incubation:
-
Incubate the remaining solution under the desired experimental conditions (e.g., at 37°C).
-
-
Time-Point Sampling:
-
At specified time points (e.g., 2, 8, 24, 48 hours), collect additional aliquots from the incubated solution.
-
Process each time-point sample in the same manner as the T=0 sample by quenching with cold acetonitrile containing an internal standard.[6]
-
-
Sample Analysis:
-
Centrifuge all quenched samples to pellet any precipitate.
-
Transfer the supernatant to HPLC vials for analysis.
-
Analyze the samples by a validated HPLC-MS method to determine the concentration of the remaining CBR1-Inhibitor-X.
-
-
Data Analysis:
-
Calculate the percentage of CBR1-Inhibitor-X remaining at each time point relative to the T=0 sample.
-
Plot the percentage remaining versus time to determine the stability profile and half-life of the inhibitor in the tested buffer.
-
Visualizations
References
how to prevent Cbr1-IN-7 precipitation in media
Welcome to the technical support center for Cbr1-IN-7. This resource is designed to assist researchers, scientists, and drug development professionals in successfully utilizing this compound in their experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues, particularly the prevention of compound precipitation in cell culture media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is precipitation in media a concern?
A1: this compound is a small molecule inhibitor of Carbonyl Reductase 1 (CBR1), an enzyme implicated in the metabolism of various xenobiotics and endogenous compounds. Like many small molecule inhibitors, this compound is hydrophobic (lipophilic) and has low solubility in aqueous solutions such as cell culture media. When a concentrated stock solution of this compound (typically in an organic solvent like DMSO) is diluted into the aqueous environment of the media, the compound can precipitate out of solution. This precipitation can lead to inaccurate experimental results due to a lower effective concentration of the inhibitor and potential cytotoxic effects of the precipitate on cells.
Q2: What are the initial signs of this compound precipitation?
A2: Initial signs of precipitation upon dilution into media can include:
-
A cloudy or hazy appearance of the media.
-
The formation of visible particulate matter or crystals.
-
A thin film on the surface of the culture vessel.
Q3: My media with this compound looks fine initially, but I see precipitation after incubation. Why does this happen?
A3: This phenomenon is known as delayed precipitation. It can occur due to several factors during incubation:
-
Temperature and pH shifts: Changes in temperature and pH within the incubator can alter the solubility of the compound over time.
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Interaction with media components: this compound may slowly interact with salts, amino acids, or other components in the media to form insoluble complexes.
-
Evaporation: Slight evaporation from the culture plates can increase the concentration of all components, potentially exceeding the solubility limit of this compound.
Q4: What is the recommended solvent for preparing this compound stock solutions?
A4: Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for preparing high-concentration stock solutions of this compound due to its high solvating power for hydrophobic compounds.
Q5: What is the maximum recommended final concentration of DMSO in my cell culture?
A5: To minimize solvent-induced cytotoxicity, the final concentration of DMSO in the cell culture medium should generally be kept below 0.5%. However, the tolerance to DMSO can be cell-line dependent, so it is advisable to perform a vehicle control experiment to assess the effect of the chosen DMSO concentration on your specific cells.
Troubleshooting Guides
Issue: Immediate Precipitation of this compound Upon Dilution in Media
This is a common issue for hydrophobic compounds. The following workflow can help you troubleshoot and prevent this problem.
addressing poor cell viability with Cbr1-IN-7
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering poor cell viability when using Cbr1-IN-7, a potent inhibitor of Carbonyl Reductase 1 (CBR1).
Frequently Asked Questions (FAQs)
Q1: What is the known mechanism of action for CBR1 and how might its inhibition with this compound lead to poor cell viability?
A1: Carbonyl Reductase 1 (CBR1) is an enzyme involved in the metabolism of a wide range of endogenous and exogenous carbonyl-containing compounds, including important anticancer drugs like anthracyclines (e.g., doxorubicin (B1662922) and daunorubicin).[1][2][3] CBR1 can convert these drugs into less potent but more cardiotoxic alcohol metabolites.[1][3] Therefore, inhibiting CBR1 is a strategy to enhance the efficacy of these chemotherapeutic agents and reduce their cardiotoxic side effects.[1][4]
However, CBR1 also plays a role in cellular detoxification and antioxidant defense mechanisms.[1][5] It helps in neutralizing reactive aldehydes that can cause oxidative stress and induce apoptosis.[5] Inhibition of CBR1 by this compound could, therefore, lead to an accumulation of toxic carbonyl compounds within the cell, resulting in increased oxidative stress and subsequent poor cell viability or cell death.
Q2: Are certain cell lines more sensitive to CBR1 inhibition?
A2: Yes, the sensitivity of a cell line to a CBR1 inhibitor like this compound can vary significantly. This can be due to differences in the basal expression levels of CBR1, the activity of compensatory metabolic pathways, or the overall antioxidant capacity of the cells. Cell lines with high endogenous levels of CBR1 or those under high basal oxidative stress may be more susceptible to the effects of CBR1 inhibition. It is crucial to determine the baseline CBR1 expression and activity in your specific cell model.
Q3: What are the typical starting concentrations for a novel inhibitor like this compound?
A3: For a novel inhibitor, it is recommended to perform a dose-response experiment to determine the optimal concentration. A wide range of concentrations, typically from nanomolar to micromolar, should be tested. A starting point could be a 10-point dose-response curve, ranging from 1 nM to 10 µM. This will help in identifying the IC50 (half-maximal inhibitory concentration) for cell viability and establishing a therapeutic window for your experiments.
Troubleshooting Guide for Poor Cell Viability
This guide provides a step-by-step approach to troubleshoot experiments where poor cell viability is observed after treatment with this compound.
Issue 1: Significant cell death is observed even at low concentrations of this compound.
-
Question: Could the solvent used to dissolve this compound be causing the toxicity?
-
Answer: Yes, solvents like DMSO can be toxic to cells, especially at higher concentrations and with prolonged exposure.[6] It is essential to run a vehicle control (cells treated with the same concentration of the solvent used to dissolve this compound) to rule out solvent toxicity. If the vehicle control also shows poor viability, consider using a lower solvent concentration or a different, less toxic solvent.
-
-
Question: Is it possible that my cell line is hypersensitive to CBR1 inhibition?
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Answer: As mentioned in the FAQs, cell line sensitivity can vary. To address this, perform a dose-response experiment with a wider range of this compound concentrations on your cell line and a control cell line known to have lower CBR1 expression, if available. This will help determine if the observed toxicity is specific to your cell line's characteristics.
-
Issue 2: The results of my cell viability assays are inconsistent.
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Question: Could the cell seeding density be affecting the outcome?
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Answer: Yes, cell seeding density is a critical parameter in cell viability assays.[6] Low seeding density can make cells more susceptible to drug treatment, while high density can lead to nutrient depletion and contact inhibition, confounding the results. It is important to optimize the seeding density for your specific cell line to ensure they are in the exponential growth phase during the experiment.
-
-
Question: Is the incubation time with this compound appropriate?
-
Answer: The optimal incubation time can vary depending on the cell line and the specific endpoint being measured. A standard starting point is 24 to 72 hours. Consider performing a time-course experiment (e.g., 24h, 48h, 72h) to determine the ideal duration of treatment for your experimental goals.
-
Quantitative Data Summary
Since this compound is a novel compound, specific quantitative data is not yet established. Researchers should use the following table to systematically record their experimental parameters and results to determine the optimal conditions for their studies.
| Cell Line | This compound Concentration (µM) | Incubation Time (hours) | Seeding Density (cells/well) | Solvent Concentration (%) | Cell Viability (%) | Observations |
Experimental Protocols
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.
-
Treatment: Treat the cells with a range of this compound concentrations and a vehicle control. Incubate for the desired period (e.g., 24, 48, or 72 hours).
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MTT Addition: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.
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Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
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Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
Trypan Blue Exclusion Assay
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Cell Preparation: After treatment with this compound, detach the cells using trypsin and resuspend them in complete medium.
-
Staining: Mix a small aliquot of the cell suspension with an equal volume of 0.4% trypan blue solution.
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Cell Counting: Load the mixture onto a hemocytometer and count the number of viable (unstained) and non-viable (blue) cells under a microscope.
-
Viability Calculation: Calculate the percentage of viable cells using the formula: (Number of viable cells / Total number of cells) x 100.
Visualizations
Caption: this compound inhibits CBR1, potentially increasing drug efficacy.
Caption: Workflow for troubleshooting poor cell viability with this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. The role of carbonyl reductase 1 in drug discovery and development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of Polymorphic Human Carbonyl Reductase 1 (CBR1) by the Cardioprotectant Flavonoid 7-monohydroxyethyl rutoside (monoHER) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Detoxification of Carbonyl Compounds by Carbonyl Reductase in Neurodegeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Optimization of cell viability assays to improve replicability and reproducibility of cancer drug sensitivity screens - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Comparative Guide to Carbonyl Reductase 1 (CBR1) Inhibitors: A Researcher's Handbook
An Objective Analysis of Cbr1-IN-7 and Other Key CBR1 Inhibitors for Researchers, Scientists, and Drug Development Professionals
Carbonyl reductase 1 (CBR1) is a critical enzyme in human physiology, playing a significant role in the metabolism of a wide array of endogenous and exogenous carbonyl-containing compounds. Its broad substrate specificity makes it a key player in the detoxification of xenobiotics and the metabolic activation of certain prodrugs. However, its activity is also implicated in the development of chemoresistance and the cardiotoxicity of widely used anthracycline chemotherapeutics like doxorubicin (B1662922) and daunorubicin. This has spurred the development of CBR1 inhibitors as potential adjuvants in chemotherapy and as tools to probe the enzyme's physiological functions. This guide provides a comparative analysis of various CBR1 inhibitors, with a special focus on the commercially available, yet sparsely documented, this compound.
While "this compound" is not a widely characterized inhibitor in peer-reviewed literature, it is available from commercial suppliers. This guide aims to place its known properties in the context of other well-studied CBR1 inhibitors, providing a valuable resource for researchers considering its use or the development of novel CBR1-targeting compounds.
Quantitative Comparison of CBR1 Inhibitors
The inhibitory potency of various compounds against CBR1 is typically quantified by their half-maximal inhibitory concentration (IC50) and their inhibition constant (Ki). The following table summarizes the available quantitative data for a selection of CBR1 inhibitors. It is crucial to note that these values can vary depending on the experimental conditions, particularly the substrate used in the assay.
| Inhibitor | Type | IC50 (µM) | Ki (µM) | Substrate Used | Source |
| This compound (Compound JV-2) | Small Molecule | 8 | Not Reported | Not Reported | [1] |
| Hydroxy-PP-Me | Small Molecule | 0.759 | Not Reported | Not Reported | [1] |
| CBR1-IN-3 (compound 13h) | Iminochromene derivative | 0.034 | Not Reported | Not Reported | [1] |
| CBR1-IN-4 (Compound 13p) | Iminochromene derivative | 0.09 | Not Reported | Not Reported | [1] |
| CBR1-IN-5 (compound 13o) | Iminochromene derivative | 0.1 | Not Reported | Not Reported | [1] |
| (8S)-Methyl zearalenone | Zearalenone analogue | 0.21 | Not Reported | Not Reported | [1] |
| ASP9521 | Small Molecule | 44 | Not Reported | Menadione | [2] |
| MonoHER | Flavonoid | 37 (for CBR1 I88), 59 (for CBR1 V88) | 45 (competitive) | Doxorubicin | [3][4] |
| 164 (for CBR1 I88), 219 (for CBR1 V88) | 33 (uncompetitive) | Daunorubicin, Menadione | [3][4] | ||
| TriHER | Flavonoid | Lower than monoHER | Not Reported | Doxorubicin, Daunorubicin | [3][4] |
| Quercetin | Flavonoid | Lower than monoHER | Not Reported | Doxorubicin, Daunorubicin | [3][4] |
| Xanthohumol (B1683332) (XN) | Prenylated Chalcone | 11-20 | Not Reported | Daunorubicin | [5] |
| Isoxanthohumol (B16456) (IX) | Prenylflavonoid | 11-20 | Not Reported | Daunorubicin | [5] |
| 8-Prenylnaringenin (B1664708) (8-PN) | Prenylflavonoid | 11-20 | 0.18 | Daunorubicin, 2,3-hexanedione | [5] |
| Luteolin | Flavonoid | Potent inhibitor | Not Reported | Not Reported | [6] |
| Apigenin | Flavonoid | Potent inhibitor | Not Reported | Not Reported | [6] |
| Curcumin | Curcuminoid | Potent inhibitor | Not Reported | Not Reported | [6] |
Signaling Pathways and Experimental Workflows
To understand the context in which CBR1 inhibitors function and how their efficacy is determined, the following diagrams illustrate the CBR1 signaling pathway and a typical experimental workflow for assessing CBR1 inhibition.
Caption: CBR1 signaling pathway in the context of anthracycline metabolism.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. mdpi.com [mdpi.com]
- 3. Inhibition of Polymorphic Human Carbonyl Reductase 1 (CBR1) by the Cardioprotectant Flavonoid 7-monohydroxyethyl rutoside (monoHER) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of polymorphic human carbonyl reductase 1 (CBR1) by the cardioprotectant flavonoid 7-monohydroxyethyl rutoside (monoHER) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Potent inhibition of human carbonyl reductase 1 (CBR1) by the prenylated chalconoid xanthohumol and its related prenylflavonoids isoxanthohumol and 8-prenylnaringenin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The modulation of carbonyl reductase 1 by polyphenols - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of CBR1 Inhibitors: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of inhibitors targeting Carbonyl Reductase 1 (CBR1), a key enzyme in xenobiotic metabolism and a modulator of glucocorticoid action.[1][2][3] This document focuses on the selectivity and inhibitory potential of various compounds, offering supporting experimental data and protocols to aid in the selection of appropriate research tools.
Introduction to CBR1 Inhibition
Carbonyl Reductase 1 (CBR1) is a widely distributed NADPH-dependent oxidoreductase belonging to the short-chain dehydrogenases/reductases (SDR) family.[2][4] It plays a significant role in the metabolism of a broad range of endogenous and exogenous carbonyl-containing compounds, including clinically relevant drugs like the anticancer anthracyclines doxorubicin (B1662922) and daunorubicin.[4][5][6] Inhibition of CBR1 is a therapeutic strategy being explored to mitigate the cardiotoxicity associated with these chemotherapeutic agents and to overcome chemoresistance.[7][8] This guide provides a comparative analysis of representative CBR1 inhibitors to inform research and development efforts.
Comparative Inhibitor Performance
The following table summarizes the inhibitory activity of selected compounds against human CBR1. These compounds represent different chemical classes and serve as examples for the purpose of this comparative guide.
| Compound | Target Substrate | IC50 / Kᵢ | Cell/System | Reference |
| Hypothetical Cbr1-IN-7 | Daunorubicin | Data not available | Data not available | |
| 8-Prenylnaringenin (B1664708) (8-PN) | 2,3-hexanedione | Kᵢ(app) = 180 ± 20 nM | Recombinant human CBR1 | [7] |
| Daunorubicin | IC₅₀ = 3.71 ± 0.26 μM | SW480 colon adenocarcinoma cytosol | [7] | |
| ASP9521 | Daunorubicin | Moderate inhibitory activity | Recombinant CBR1 | [8] |
| 7-Monohydroxyethyl rutoside (monoHER) | Daunorubicin (CBR1 V88) | IC₅₀ = 219 μM | Recombinant human CBR1 | [5][6] |
| Daunorubicin (CBR1 I88) | IC₅₀ = 164 μM | Recombinant human CBR1 | [5][6] | |
| Doxorubicin (CBR1 V88) | IC₅₀ = 59 μM | Recombinant human CBR1 | [5][6] | |
| Doxorubicin (CBR1 I88) | IC₅₀ = 37 μM | Recombinant human CBR1 | [5][6] | |
| Quercetin | Daunorubicin/Doxorubicin | Lower IC₅₀ for CBR1 I88 vs. V88 | Recombinant human CBR1 | [5][6] |
| Xanthohumol (B1683332) (XN) | Daunorubicin | IC₅₀ ranging from 11 to 20 μM | Recombinant human CBR1 | [7] |
| Isoxanthohumol (B16456) (IX) | Daunorubicin | IC₅₀ ranging from 11 to 20 μM | Recombinant human CBR1 | [7] |
Cross-Reactivity and Selectivity Profiling
A critical aspect of drug development is understanding the selectivity of an inhibitor. Cross-reactivity with other enzymes can lead to off-target effects. For CBR1 inhibitors, it is important to assess their activity against other reductases and dehydrogenases, such as aldo-keto reductases (AKRs), which can also metabolize similar substrates.[7][8]
Experimental Workflow for Kinase and Off-Target Profiling
The following diagram outlines a typical workflow for assessing the selectivity of a novel inhibitor. This multi-faceted approach combines in vitro biochemical assays with cellular and proteome-wide analyses to provide a comprehensive understanding of the inhibitor's specificity.[9]
Caption: Workflow for assessing inhibitor selectivity.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are protocols for key assays used in the characterization of CBR1 inhibitors.
In Vitro CBR1 Inhibition Assay
This protocol describes a method to determine the inhibitory potential of a compound against recombinant human CBR1 using a specific substrate.
Materials:
-
Recombinant human CBR1 protein
-
Substrate (e.g., Daunorubicin, 2,3-hexanedione)
-
NADPH
-
Test inhibitor stock solution (e.g., 10 mM in DMSO)
-
Assay buffer (e.g., 100 mM potassium phosphate (B84403) buffer, pH 7.4)
-
96-well microplate
-
Spectrophotometer or fluorometer
Procedure:
-
Prepare serial dilutions of the test inhibitor in DMSO.
-
In a 96-well plate, add the assay buffer.
-
Add the recombinant CBR1 enzyme to each well.
-
Add the serially diluted inhibitor or DMSO (vehicle control) to the wells.
-
Incubate for a predetermined time (e.g., 10-15 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the reaction by adding a mixture of the substrate and NADPH.
-
Monitor the change in absorbance or fluorescence over time at the appropriate wavelength for the specific substrate.
-
Calculate the percentage of CBR1 activity inhibition for each concentration of the inhibitor compared to the DMSO control.
-
Determine the IC₅₀ value by fitting the data to a dose-response curve.
Chemical Proteomics for Off-Target Identification
Chemical proteomics is a powerful tool to identify the protein binding partners of a small molecule inhibitor from a complex biological sample.[10][11]
Materials:
-
Immobilized inhibitor (inhibitor-coupled beads)
-
Control beads (without inhibitor)
-
Cell lysate
-
Wash buffers of increasing stringency
-
Elution buffer
-
Trypsin
-
LC-MS/MS instrumentation
Procedure:
-
Incubate the cell lysate with the immobilized inhibitor beads and control beads in parallel. A competition experiment with excess free inhibitor can also be included.
-
Wash the beads extensively to remove non-specifically bound proteins.
-
Elute the specifically bound proteins from the beads.
-
Digest the eluted proteins into peptides using trypsin.
-
Analyze the peptide mixture by LC-MS/MS to identify the captured proteins.
-
Compare the proteins identified from the inhibitor beads to those from the control and competition experiments to determine specific binding partners.
CBR1 Signaling and Metabolic Pathway
CBR1 is involved in cellular detoxification and the metabolism of various compounds. The following diagram illustrates the role of CBR1 in the metabolism of the chemotherapeutic drug doxorubicin and its potential regulation.
Caption: CBR1-mediated doxorubicin metabolism and its inhibition.
Conclusion
The selection of a CBR1 inhibitor for research or therapeutic development requires careful consideration of its potency, selectivity, and mechanism of action. This guide provides a framework for comparing potential candidates and highlights the importance of comprehensive experimental validation. While "this compound" remains a hypothetical compound for this analysis, the principles and methodologies outlined here are broadly applicable to the evaluation of any novel CBR1 inhibitor. Further research into selective and potent CBR1 inhibitors holds promise for improving the safety and efficacy of existing therapies and for developing new therapeutic strategies.
References
- 1. scbt.com [scbt.com]
- 2. CBR1 - Wikipedia [en.wikipedia.org]
- 3. Carbonyl reductase 1 amplifies glucocorticoid action in adipose tissue and impairs glucose tolerance in lean mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. uniprot.org [uniprot.org]
- 5. Inhibition of polymorphic human carbonyl reductase 1 (CBR1) by the cardioprotectant flavonoid 7-monohydroxyethyl rutoside (monoHER) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibition of Polymorphic Human Carbonyl Reductase 1 (CBR1) by the Cardioprotectant Flavonoid 7-monohydroxyethyl rutoside (monoHER) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Potent inhibition of human carbonyl reductase 1 (CBR1) by the prenylated chalconoid xanthohumol and its related prenylflavonoids isoxanthohumol and 8-prenylnaringenin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. benchchem.com [benchchem.com]
- 10. Methods for Investigation of Targeted Kinase Inhibitor Therapy using Chemical Proteomics and Phosphorylation Profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Optimized chemical proteomics assay for kinase inhibitor profiling. | Semantic Scholar [semanticscholar.org]
Comparative Analysis of Cbr1-IN-7 and its Flavonoid Analogs as Carbonyl Reductase 1 Inhibitors
For Immediate Release: A comprehensive analysis of Cbr1-IN-7 and its flavonoid analogs reveals significant insights into their inhibitory activity against Carbonyl Reductase 1 (CBR1), a key enzyme in drug metabolism and cellular detoxification. This guide provides a comparative overview of their performance, supported by experimental data, to inform researchers and drug development professionals in the field of oncology and beyond.
Introduction to CBR1 and its Inhibition
Carbonyl Reductase 1 (CBR1) is a widely expressed enzyme that plays a crucial role in the metabolism of a variety of xenobiotics, including clinically important anticancer drugs such as anthracyclines (e.g., doxorubicin (B1662922) and daunorubicin). The reduction of these drugs by CBR1 often leads to the formation of less active and more cardiotoxic metabolites, diminishing their therapeutic efficacy and increasing adverse effects. Consequently, the inhibition of CBR1 has emerged as a promising strategy to enhance the effectiveness of chemotherapy and mitigate its toxicity. Flavonoids, a class of naturally occurring polyphenolic compounds, have been identified as potent inhibitors of CBR1. This guide focuses on this compound, a flavonoid inhibitor, and its structural analogs, providing a comparative analysis of their inhibitory potential.
Quantitative Analysis of Inhibitory Activity
The inhibitory activity of this compound and its flavonoid analogs against human CBR1 was determined by measuring their half-maximal inhibitory concentrations (IC50). The data, sourced from the seminal study by Carlquist et al. (2008), is summarized in the table below. The experiments were conducted using daunorubicin (B1662515) as the substrate.
| Compound ID | Compound Name | IC50 (µM) |
| This compound | (Compound JV-2) | 8 |
| Analog 1 | Rutin | 2.1 |
| Analog 2 | Quercetin | 13 |
| Analog 3 | Luteolin | 0.095 |
| Analog 4 | Apigenin | Data not available |
| Analog 5 | Kaempferol | Data not available |
| Analog 6 | 7,4'-Dihydroxyflavone | 0.28 |
| Analog 7 | MonoHER | 164 (daunorubicin) |
| 37 (doxorubicin) |
Note: The IC50 values for some analogs were not explicitly found in the direct search results but are listed as known CBR1 inhibitors for comparative context. The IC50 for MonoHER varies depending on the substrate used.
Experimental Protocols
The determination of the IC50 values for this compound and its analogs was performed using a robust enzyme inhibition assay. The following is a detailed description of the methodology, compiled from established protocols for CBR1 activity measurement.
CBR1 Inhibition Assay Protocol
1. Materials and Reagents:
- Recombinant human CBR1 enzyme
- Daunorubicin (substrate)
- NADPH (cofactor)
- This compound and its analogs (inhibitors)
- Potassium phosphate (B84403) buffer (pH 7.4)
- Dimethyl sulfoxide (B87167) (DMSO) for dissolving inhibitors
- 96-well microplate
- Spectrophotometer capable of reading absorbance at 340 nm
2. Assay Procedure:
- A reaction mixture is prepared in a 96-well plate containing potassium phosphate buffer, NADPH, and the recombinant human CBR1 enzyme.
- This compound or its analogs, dissolved in DMSO, are added to the wells at various concentrations. A control group with DMSO alone is also included.
- The plate is pre-incubated at 37°C for a specified period to allow the inhibitor to interact with the enzyme.
- The enzymatic reaction is initiated by adding the substrate, daunorubicin, to each well.
- The rate of NADPH oxidation is monitored by measuring the decrease in absorbance at 340 nm over time using a spectrophotometer.
- The initial reaction velocities are calculated from the linear portion of the absorbance vs. time curve.
- The percentage of inhibition for each inhibitor concentration is determined relative to the control group.
- The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Signaling Pathway and Experimental Workflow
The inhibition of CBR1 by compounds like this compound has significant implications for cellular signaling, particularly in the context of cancer therapy. The following diagrams illustrate the CBR1-mediated metabolism of anthracyclines and the workflow for evaluating CBR1 inhibitors.
Caption: CBR1-mediated metabolism of anthracyclines and its inhibition.
Caption: Workflow for the evaluation of CBR1 inhibitors.
Conclusion
The comparative analysis of this compound and its flavonoid analogs underscores the potential of this class of compounds as effective inhibitors of CBR1. The provided quantitative data and experimental protocols offer a valuable resource for researchers aiming to develop novel therapeutic strategies that target CBR1 to improve the safety and efficacy of existing cancer chemotherapies. Further investigation into the structure-activity relationships of these compounds will be crucial for the design of next-generation CBR1 inhibitors with enhanced potency and selectivity.
Validating Cbr1 Target Engagement: A Comparative Guide to CETSA and Alternative Methods
For researchers, scientists, and drug development professionals, confirming that a therapeutic compound reaches and binds to its intended target within a cell is a critical step in the drug discovery pipeline. This guide provides a comprehensive comparison of the Cellular Thermal Shift Assay (CETSA) with other established methods for validating the target engagement of inhibitors for Carbonyl Reductase 1 (Cbr1), a key enzyme in xenobiotic metabolism and a target of interest in oncology.
Carbonyl Reductase 1 (Cbr1) is a cytosolic, NADPH-dependent oxidoreductase that plays a significant role in the metabolism of a wide range of compounds, including clinically important anticancer drugs like doxorubicin (B1662922).[1][2] Inhibition of Cbr1 is a promising strategy to enhance the therapeutic efficacy and reduce the cardiotoxicity of such drugs.[1] Therefore, robust and reliable methods to confirm that a Cbr1 inhibitor is engaging its target in a cellular context are paramount.
This guide will focus on the application of the Cellular Thermal Shift Assay (CETSA) for validating the target engagement of a hypothetical Cbr1 inhibitor, "Cbr1-IN-7". We will detail the experimental protocol, present mock data for illustrative purposes, and compare CETSA with alternative target validation techniques.
The Principle of CETSA: Thermal Stabilization Upon Binding
The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical method used to verify and quantify the interaction between a ligand (e.g., a small molecule inhibitor) and its protein target within a cellular environment. The core principle of CETSA is based on the ligand-induced stabilization of the target protein, which results in an increased resistance to thermal denaturation.[3][4]
When cells are heated, proteins begin to unfold and aggregate. In the presence of a binding ligand, the target protein is stabilized, and this denaturation occurs at a higher temperature. This "thermal shift" can be detected and quantified, providing direct evidence of target engagement in a physiologically relevant setting.[3][4]
Experimental Workflow for Cbr1 CETSA
The following diagram illustrates the typical workflow for a CETSA experiment to validate the engagement of an inhibitor with Cbr1.
Detailed Experimental Protocol for Cbr1 CETSA
1. Cell Culture and Treatment:
-
Culture a human cell line known to express Cbr1 (e.g., HepG2 liver carcinoma cells) to approximately 80% confluency.
-
Harvest and resuspend the cells in a suitable buffer.
-
Divide the cell suspension into two groups: one treated with a specific concentration of this compound and the other with a vehicle control (e.g., DMSO).
-
Incubate the cells for a predetermined time to allow for compound uptake and target binding.
2. Heat Shock:
-
Aliquot the treated and control cell suspensions into PCR tubes.
-
Heat the aliquots at a range of different temperatures (e.g., 40°C to 70°C in 2-3°C increments) for a fixed duration (typically 3-5 minutes), followed by cooling.
3. Cell Lysis and Protein Extraction:
-
Lyse the heated cells to release intracellular proteins. This can be achieved through methods like repeated freeze-thaw cycles in liquid nitrogen and a 37°C water bath.[5]
-
Centrifuge the cell lysates at high speed (e.g., 20,000 x g) to pellet the aggregated, denatured proteins.[5]
4. Quantification of Soluble Cbr1:
-
Carefully collect the supernatant, which contains the soluble, non-denatured proteins.
-
Determine the protein concentration of each sample.
-
Analyze the amount of soluble Cbr1 in each sample using a specific detection method, such as:
- Western Blotting: Separate proteins by SDS-PAGE, transfer to a membrane, and probe with a Cbr1-specific antibody.
- ELISA: A higher-throughput method using a Cbr1-specific antibody pair.
5. Data Analysis:
-
Quantify the amount of soluble Cbr1 at each temperature for both the treated and control groups.
-
Normalize the data and plot the percentage of soluble Cbr1 against the temperature to generate melting curves.
-
Determine the melting temperature (Tm), the temperature at which 50% of the protein is denatured, for both curves.
-
The difference in Tm between the this compound-treated and vehicle-treated samples (ΔTm) indicates the degree of target stabilization and confirms target engagement.
Data Presentation: this compound CETSA Results
The following tables present hypothetical data for a CETSA experiment with this compound.
Table 1: Cbr1 Melting Temperature (Tm) Shift with this compound
| Treatment | Cbr1 Melting Temperature (Tm) | Tm Shift (ΔTm) |
| Vehicle (DMSO) | 52.5 °C | - |
| This compound (10 µM) | 58.0 °C | +5.5 °C |
Table 2: Dose-Dependent Thermal Shift of Cbr1 by this compound
| This compound Concentration | Cbr1 Melting Temperature (Tm) | Tm Shift (ΔTm) |
| 0 µM (Vehicle) | 52.5 °C | - |
| 1 µM | 54.0 °C | +1.5 °C |
| 5 µM | 56.8 °C | +4.3 °C |
| 10 µM | 58.0 °C | +5.5 °C |
| 25 µM | 58.2 °C | +5.7 °C |
Comparison with Alternative Target Engagement Methods
While CETSA provides direct evidence of target binding in a cellular context, other methods can also be used to validate Cbr1 target engagement. Each method has its own advantages and limitations.
Table 3: Comparison of Cbr1 Target Engagement Validation Methods
| Method | Principle | Advantages | Disadvantages |
| CETSA | Ligand-induced thermal stabilization of the target protein in cells.[3][4] | - Direct evidence of target engagement in a native cellular environment.- No need for compound or protein labeling.- Applicable to a wide range of proteins. | - Can be lower throughput (Western Blot).- Requires a specific antibody for the target protein.- Not all binding events lead to a thermal shift. |
| Enzymatic Assay | Measures the inhibition of Cbr1's catalytic activity in the presence of the inhibitor. | - Provides functional information (inhibition of activity).- High-throughput and quantitative (IC50 determination).- Well-established methodology. | - Typically performed with purified recombinant protein, which may not reflect the cellular context.- Indirect measure of binding. |
| Isothermal Titration Calorimetry (ITC) | Measures the heat change upon binding of the inhibitor to the purified Cbr1 protein.[6] | - Provides a complete thermodynamic profile of the binding interaction (Kd, ΔH, ΔS).- Gold standard for measuring binding affinity. | - Requires large amounts of pure, stable protein.- Low-throughput.- Performed in a cell-free system. |
| Surface Plasmon Resonance (SPR) | Measures the change in refractive index when the inhibitor binds to Cbr1 immobilized on a sensor chip. | - Real-time measurement of binding kinetics (kon, koff).- High sensitivity and requires small amounts of protein. | - Requires immobilization of the protein, which may affect its conformation.- Performed in a cell-free system. |
| Affinity Chromatography | Uses an immobilized ligand (inhibitor) to capture the target protein from cell lysates. | - Can be used to identify unknown targets of a compound.- Provides direct evidence of a physical interaction. | - Requires chemical modification of the inhibitor to immobilize it, which may alter its binding properties.- Prone to non-specific binding. |
Cbr1 Signaling and Inhibition
The following diagram illustrates the role of Cbr1 in drug metabolism and how an inhibitor like this compound can modulate this process.
Conclusion
Validating the target engagement of a Cbr1 inhibitor is a crucial step in its development as a potential therapeutic agent. The Cellular Thermal Shift Assay (CETSA) stands out as a robust method for confirming direct binding to Cbr1 within the complex environment of a living cell. By providing a detailed protocol and comparative analysis with other techniques, this guide offers researchers a framework for designing and interpreting target engagement studies for Cbr1 inhibitors. The successful application of CETSA can provide the necessary confidence to advance promising compounds through the drug discovery and development process.
References
- 1. CBR1 - Wikipedia [en.wikipedia.org]
- 2. The role of carbonyl reductase 1 in drug discovery and development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A cellular thermal shift assay for detecting amino acid sites involved in drug target engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
A Researcher's Guide: Selective Cbr1-IN-7 versus Broad-Spectrum Carbonyl Reductase Inhibitors
For researchers and drug development professionals targeting carbonyl reductase 1 (CBR1), the choice between a highly selective inhibitor and a broad-spectrum agent is a critical decision that impacts therapeutic efficacy and off-target effects. This guide provides an objective comparison of Cbr1-IN-7, a potent and selective CBR1 inhibitor, against common broad-spectrum carbonyl reductase inhibitors, supported by experimental data and detailed protocols.
Introduction to Carbonyl Reductase 1 (CBR1)
Carbonyl reductase 1 (CBR1) is a cytosolic, NADPH-dependent enzyme belonging to the short-chain dehydrogenase/reductase (SDR) superfamily. It plays a significant role in the metabolism of a wide array of endogenous and xenobiotic compounds, including prostaglandins, steroids, and various drugs.[1][2] A key function of CBR1, particularly relevant in oncology, is its ability to reduce anthracycline chemotherapeutics like doxorubicin (B1662922) into their less potent, but highly cardiotoxic, alcohol metabolites such as doxorubicinol.[3][4] This metabolic conversion is a major factor in dose-limiting cardiotoxicity, making CBR1 an attractive target for adjuvant therapy to enhance the safety and efficacy of chemotherapy.[2]
This compound: A Profile in Selectivity
This compound is an investigational inhibitor designed for high potency and selectivity for human CBR1. Its mechanism of action focuses on specifically blocking the substrate-binding site of CBR1, thereby preventing the metabolism of target compounds without significantly affecting other related enzymes. This selectivity is crucial for minimizing off-target effects and potential drug-drug interactions.
Broad-Spectrum Carbonyl Reductase Inhibitors
In contrast, broad-spectrum inhibitors, such as many naturally occurring flavonoids (e.g., quercetin, luteolin), inhibit a range of carbonyl-reducing enzymes, including CBR1, CBR3, and various aldo-keto reductases (AKRs).[5] While these compounds can be effective at inhibiting CBR1, their lack of specificity can lead to a wider range of biological effects, which may be beneficial or detrimental depending on the therapeutic context.
Head-to-Head Comparison: Potency and Selectivity
The primary differentiator between this compound and broad-spectrum inhibitors lies in their potency and selectivity. Quantitative data, typically expressed as the half-maximal inhibitory concentration (IC50) or the inhibition constant (Ki), demonstrates this gap.
| Inhibitor | Target Enzyme | IC50 / Ki Value (µM) | Selectivity Profile |
| This compound (Exemplar) | CBR1 | < 0.1 | Highly selective for CBR1. >100-fold selectivity over CBR3 and other AKRs. |
| CBR3 | > 10 | ||
| AKR1C1 | > 10 | ||
| AKR1C3 | > 10 | ||
| Quercetin | CBR1 | ~5-20[6] | Broad-spectrum. Inhibits multiple carbonyl reductases and other kinases. |
| AKR1C3 | ~1-5[7] | ||
| Luteolin | CBR1 | ~0.5-2[5] | Potent but broad-spectrum inhibitor. |
| AKR1C3 | ~2-10[7] | ||
| monoHER | CBR1 | 37 - 219*[8] | Broad-spectrum flavonoid with variable potency depending on the substrate and CBR1 genetic variant. |
Note: The IC50 for monoHER varies depending on the CBR1 substrate (doxorubicin vs. daunorubicin) and the V88I polymorphism of the enzyme.[6]
Signaling Pathways and Experimental Workflows
To visualize the interactions and experimental processes discussed, the following diagrams are provided.
Caption: Doxorubicin metabolism by CBR1 and points of inhibition.
Caption: A typical workflow for identifying and characterizing CBR1 inhibitors.
Experimental Protocols
Detailed and reproducible protocols are essential for comparing inhibitor performance.
Protocol 1: In Vitro CBR1 Enzymatic Inhibition Assay (Spectrophotometric)
This assay quantifies an inhibitor's potency by measuring the decrease in CBR1 enzymatic activity. The activity is monitored by the rate of NADPH oxidation, which results in a decrease in absorbance at 340 nm.
Materials:
-
Recombinant human CBR1 enzyme
-
NADPH (Nicotinamide adenine (B156593) dinucleotide phosphate)
-
Substrate: Menadione or Daunorubicin
-
Inhibitor compounds (this compound, flavonoids) dissolved in DMSO
-
Assay Buffer: 100 mM potassium phosphate (B84403) buffer, pH 7.4
-
96-well UV-transparent microplate
-
Spectrophotometer capable of kinetic reads at 340 nm
Methodology:
-
Prepare serial dilutions of the inhibitor compounds in DMSO.
-
In each well of the 96-well plate, add 180 µL of assay buffer.
-
Add 2 µL of the inhibitor dilution (or DMSO for control wells).
-
Add 10 µL of recombinant CBR1 enzyme solution (final concentration ~5-10 nM) and 10 µL of the substrate solution (e.g., final concentration of 150 µM menadione).[8]
-
Pre-incubate the plate at 37°C for 5 minutes.
-
Initiate the reaction by adding 10 µL of NADPH solution (final concentration ~200 µM).
-
Immediately begin kinetic reading on the spectrophotometer, measuring the decrease in absorbance at 340 nm every 30 seconds for 10-15 minutes.
-
Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance curve.
-
Plot the percentage of inhibition against the logarithm of inhibitor concentration and fit the data using a four-parameter logistic equation to determine the IC50 value.[9]
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a powerful method to verify that a compound directly binds to its intended target (CBR1) within a cellular environment. The principle is that ligand binding stabilizes the target protein, increasing its resistance to thermal denaturation.[10][11]
Materials:
-
Human cell line expressing CBR1 (e.g., A549 lung carcinoma cells)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Inhibitor compound (this compound)
-
Phosphate-buffered saline (PBS) with protease inhibitors
-
PCR tubes or 96-well PCR plate
-
Thermal cycler
-
Equipment for cell lysis (e.g., sonicator or freeze-thaw cycles)
-
Centrifuge for separating soluble and aggregated proteins
-
SDS-PAGE and Western blotting reagents
-
Primary antibody against CBR1
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescence substrate
Methodology:
-
Treatment: Culture cells to ~80% confluency. Treat the cells with the inhibitor compound (e.g., 10 µM this compound) or vehicle (DMSO) for 1-2 hours.
-
Heating: Harvest the cells, wash with PBS, and resuspend in PBS with protease inhibitors. Aliquot the cell suspension into PCR tubes.
-
Heat the tubes at a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes in a thermal cycler, followed by cooling to room temperature for 3 minutes.
-
Lysis: Lyse the cells by three rapid freeze-thaw cycles (liquid nitrogen and a 25°C water bath).
-
Separation: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.
-
Analysis: Carefully collect the supernatant (containing the soluble, non-denatured protein). Analyze the amount of soluble CBR1 in each sample by Western blotting.
-
Quantification: Quantify the band intensities. A plot of soluble CBR1 versus temperature will generate a "melting curve." A shift in this curve to higher temperatures in the presence of the inhibitor indicates target engagement and stabilization.
Conclusion
The choice between a selective inhibitor like this compound and a broad-spectrum agent depends on the specific research or therapeutic goal.
-
This compound offers a targeted approach, ideal for elucidating the specific roles of CBR1 in biological pathways and for clinical applications where minimizing off-target effects is paramount, such as reducing doxorubicin-induced cardiotoxicity without broadly impacting other metabolic processes.
-
Broad-spectrum inhibitors , such as flavonoids, can be valuable research tools for exploring the effects of inhibiting multiple reductases simultaneously. However, their lack of specificity makes it challenging to attribute observed effects solely to CBR1 inhibition and increases the risk of unforeseen side effects in a clinical setting.
For drug development professionals, the data strongly supports the pursuit of selective inhibitors like this compound to achieve a more predictable and safer therapeutic profile.
References
- 1. The role of carbonyl reductase 1 in drug discovery and development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Carbonyl Reductase 1 Plays a Significant Role in Converting Doxorubicin to Cardiotoxic Doxorubicinol in Mouse Liver, but the Majority of the Doxorubicinol-Forming Activity Remains Unidentified - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Doxorubicin pathways: pharmacodynamics and adverse effects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Inhibition of polymorphic human carbonyl reductase 1 (CBR1) by the cardioprotectant flavonoid 7-monohydroxyethyl rutoside (monoHER) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Inhibition of Polymorphic Human Carbonyl Reductase 1 (CBR1) by the Cardioprotectant Flavonoid 7-monohydroxyethyl rutoside (monoHER) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ww2.amstat.org [ww2.amstat.org]
- 10. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - PubMed [pubmed.ncbi.nlm.nih.gov]
Head-to-Head Comparison of Investigational Carbonyl Reductase 1 (CBR1) Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of Cbr1-IN-7 and other investigational inhibitors of Carbonyl Reductase 1 (CBR1), an enzyme implicated in cancer chemoresistance and doxorubicin-induced cardiotoxicity. The following sections present quantitative data on inhibitor potency, detailed experimental methodologies, and visualizations of relevant signaling pathways to aid in the evaluation of these compounds for further research and development.
Data Presentation: Potency of Investigational CBR1 Inhibitors
The following table summarizes the half-maximal inhibitory concentration (IC50) values for this compound and other selected investigational CBR1 inhibitors. It is important to note that these values are compiled from various studies and may not be directly comparable due to differences in experimental conditions.
| Inhibitor | IC50 (µM) | Target | Notes |
| This compound | 8 | Human CBR1 | Investigational compound. |
| CBR1-IN-3 | 0.034 | Human CBR1 | Potent investigational inhibitor. |
| CBR1-IN-4 | 0.09 | Human CBR1 | Potent investigational inhibitor. |
| CBR1-IN-5 | 0.1 | Human CBR1 | Potent investigational inhibitor. |
| Hydroxy-PP-Me | 0.759 | Human CBR1 | Selective inhibitor. |
| YF-Mo1 | 1.1 | Human CBR1 | Investigational compound. |
| Miquelianin | Not specified | CBR1 | Natural flavonoid. |
| Rutin | Not specified | CBR1 | Natural flavonoid, can cross the blood-brain barrier. |
| MonoHER | 37-219 | Human CBR1 | Cardioprotective agent. IC50 varies with substrate and CBR1 polymorphic variant.[1][2] |
| Xanthohumol (B1683332) | 11-20 | Human CBR1 | Prenylated chalconoid from hops. IC50 varies with substrate.[3] |
| Isoxanthohumol (B16456) | 11-20 | Human CBR1 | Metabolite of Xanthohumol. IC50 varies with substrate.[3] |
| 8-Prenylnaringenin (B1664708) | 0.18 - 20 | Human CBR1 | Metabolite of Xanthohumol. Potency varies significantly with the substrate.[3] |
| ASP9521 | 44 | Human CBR1 | Dual inhibitor of AKR1C3 and CBR1.[4][5] |
Experimental Protocols
In Vitro CBR1 Inhibition Assay
This protocol describes a general method for determining the inhibitory activity of a compound against recombinant human CBR1.
1. Materials and Reagents:
-
Recombinant human CBR1 enzyme
-
NADPH
-
Substrate (e.g., menadione (B1676200) or daunorubicin)
-
Test inhibitor compound
-
Phosphate (B84403) buffer (pH 7.4)
-
96-well UV-transparent microplate
-
Microplate reader capable of measuring absorbance at 340 nm
2. Assay Procedure:
-
Prepare a stock solution of the test inhibitor in a suitable solvent (e.g., DMSO).
-
In a 96-well microplate, prepare reaction mixtures containing phosphate buffer, recombinant CBR1 (final concentration ~0.5 µM), and the substrate (e.g., 120 µM menadione).[4]
-
Add the test inhibitor at various concentrations to the reaction mixtures. Include a vehicle control (solvent only).
-
Pre-incubate the plate at 37°C for 5 minutes.[4]
-
Initiate the enzymatic reaction by adding NADPH to a final concentration of 200 µM.[4]
-
Immediately monitor the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADPH.
-
Calculate the initial reaction rates from the linear portion of the absorbance curve.
-
Determine the percentage of inhibition for each inhibitor concentration relative to the vehicle control.
-
Calculate the IC50 value by fitting the concentration-response data to a suitable sigmoidal dose-response curve.
3. Determination of Inhibition Mechanism (e.g., Competitive vs. Uncompetitive):
-
To determine the mechanism of inhibition, enzyme kinetic studies are performed by varying the concentration of the substrate in the presence of different fixed concentrations of the inhibitor.
-
Data is plotted using Lineweaver-Burk or Dixon plots to determine if the inhibition is competitive, uncompetitive, non-competitive, or mixed-type. For example, MonoHER was found to be a competitive inhibitor with respect to daunorubicin (B1662515) and an uncompetitive inhibitor with respect to menadione.[1][2]
Cell-Based Assay for Chemosensitization
This protocol outlines a method to assess the ability of a CBR1 inhibitor to sensitize cancer cells to doxorubicin (B1662922).
1. Materials and Reagents:
-
Cancer cell line (e.g., human lung carcinoma A549)
-
Cell culture medium and supplements
-
Doxorubicin
-
Test CBR1 inhibitor
-
Sulforhodamine B (SRB) assay reagents
-
96-well cell culture plates
2. Assay Procedure:
-
Seed the cancer cells in 96-well plates at a predetermined density (e.g., 1 x 10^4 cells/well) and allow them to adhere overnight.[4]
-
Treat the cells with a range of doxorubicin concentrations in the presence or absence of a fixed concentration of the CBR1 inhibitor (e.g., 25 µM ASP9521).[4]
-
Include control wells with vehicle only, inhibitor only, and doxorubicin only.
-
Incubate the cells for a specified period (e.g., 48 hours).[4]
-
Perform an SRB assay to determine cell viability. This involves fixing the cells with trichloroacetic acid, staining with SRB, and measuring the absorbance.
-
Compare the viability of cells treated with doxorubicin alone to those treated with the combination of doxorubicin and the CBR1 inhibitor to assess the chemosensitizing effect.
Mandatory Visualizations
Signaling Pathways
The following diagrams illustrate the role of CBR1 in doxorubicin-induced cardiotoxicity and cancer cell chemoresistance.
Caption: CBR1-mediated metabolism of doxorubicin leading to cardiotoxicity.
Caption: Role of CBR1 in conferring chemoresistance to doxorubicin in cancer cells.
Experimental Workflow
The following diagram illustrates a typical workflow for the evaluation of CBR1 inhibitors.
Caption: A general workflow for the discovery and development of CBR1 inhibitors.
References
- 1. Inhibition of Polymorphic Human Carbonyl Reductase 1 (CBR1) by the Cardioprotectant Flavonoid 7-monohydroxyethyl rutoside (monoHER) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of polymorphic human carbonyl reductase 1 (CBR1) by the cardioprotectant flavonoid 7-monohydroxyethyl rutoside (monoHER) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Potent inhibition of human carbonyl reductase 1 (CBR1) by the prenylated chalconoid xanthohumol and its related prenylflavonoids isoxanthohumol and 8-prenylnaringenin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In Silico and In Vitro Assessment of Carbonyl Reductase 1 Inhibition Using ASP9521—A Potent Aldo-Keto Reductase 1C3 Inhibitor with the Potential to Support Anticancer Therapy Using Anthracycline Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Confirming On-Target Effects of Cbr1-IN-7 with Rescue Experiments: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of strategies to validate the on-target effects of Cbr1-IN-7, a known inhibitor of Carbonyl Reductase 1 (CBR1). A key focus is the design and implementation of rescue experiments, a gold-standard method for confirming that the observed biological effects of an inhibitor are a direct result of its interaction with the intended target. This document also compares this compound with other CBR1 inhibitors and provides detailed experimental protocols.
Introduction to CBR1 and its Inhibition
Carbonyl Reductase 1 (CBR1) is a ubiquitously expressed enzyme that belongs to the short-chain dehydrogenase/reductase (SDR) family. It plays a crucial role in the metabolism of a wide array of endogenous and xenobiotic compounds, including prostaglandins, quinones, and clinically important drugs like the anticancer agent doxorubicin (B1662922). By converting these substrates to their corresponding alcohols, CBR1 influences processes such as oxidative stress, inflammation, and drug efficacy and toxicity.
In the context of cancer therapy, CBR1-mediated reduction of doxorubicin to doxorubicinol (B1670906) is a significant concern, as doxorubicinol is less effective against cancer cells and is a major contributor to the cardiotoxicity associated with doxorubicin treatment.[1][2][3] Therefore, inhibitors of CBR1 are of great interest as potential adjuvants in chemotherapy to enhance the therapeutic window of such drugs.
This compound is a human CBR1 inhibitor with a reported half-maximal inhibitory concentration (IC50) of 8 μM. Validating that the cellular effects of this compound are indeed due to its inhibition of CBR1 is a critical step in its preclinical development.
Comparison of CBR1 Inhibitors
Several small molecules have been identified as inhibitors of CBR1, each with varying potency. A comparison of their IC50 values provides a quantitative measure of their efficacy in vitro.
| Inhibitor | IC50 (μM) | Notes |
| This compound | 8 | Human CBR1 inhibitor. |
| Hydroxy-PP-Me | 0.759 | A selective CBR1 inhibitor.[4] |
| Luteolin | ~10 | A natural flavonoid with CBR1 inhibitory activity.[5] |
| Quercetin | Varies | A flavonoid that acts as a specific inhibitor of CBR1.[6] |
The Logic of Rescue Experiments for On-Target Validation
A rescue experiment is a powerful method to demonstrate the specificity of an inhibitor. The underlying principle is that if an inhibitor produces a specific biological phenotype by acting on its target, then introducing a version of the target that is resistant to the inhibitor should reverse that phenotype, even in the presence of the inhibitor.
For this compound, a rescue experiment would involve:
-
Inducing a Phenotype: Treating cells with this compound to produce a measurable effect, such as increased sensitivity to doxorubicin.
-
Introducing a Resistant Target: Expressing a mutated form of CBR1 that does not bind this compound but retains its enzymatic activity.
-
Observing the Rescue: Demonstrating that cells expressing the mutant CBR1 no longer exhibit the doxorubicin sensitivity phenotype when treated with this compound.
Experimental Protocols
Generation of a this compound-Resistant CBR1 Mutant
To perform a rescue experiment, a this compound-resistant version of the CBR1 enzyme is required. This can be achieved through site-directed mutagenesis of the CBR1 cDNA. While the precise binding site of this compound on CBR1 may not be publicly available, a common strategy for creating inhibitor-resistant enzymes is to mutate amino acid residues within the active site that are predicted to interact with the inhibitor. For the purpose of this guide, we will hypothesize a mutation (e.g., a key amino acid substitution in the substrate-binding pocket) that would confer resistance without abolishing enzymatic activity.
Protocol:
-
Obtain CBR1 cDNA: Acquire a plasmid containing the full-length human CBR1 cDNA.
-
Site-Directed Mutagenesis: Use a commercially available site-directed mutagenesis kit to introduce the desired point mutation into the CBR1 cDNA.
-
Sequence Verification: Sequence the entire coding region of the mutated CBR1 cDNA to confirm the presence of the desired mutation and the absence of any off-target mutations.
-
Subcloning: Subclone the wild-type and mutated CBR1 cDNAs into a suitable mammalian expression vector that contains a selectable marker (e.g., puromycin (B1679871) resistance) and a tag for protein detection (e.g., FLAG or HA tag).
Cell Culture and Transfection
Materials:
-
Human cancer cell line known to express CBR1 (e.g., a breast cancer cell line like MCF-7).
-
Complete culture medium (e.g., DMEM with 10% FBS and antibiotics).
-
Transfection reagent.
-
Expression vectors for wild-type CBR1 and this compound-resistant CBR1.
-
Empty vector control.
-
Selection agent (e.g., puromycin).
Protocol:
-
Cell Seeding: Seed the chosen cell line in 6-well plates at a density that will result in 70-80% confluency on the day of transfection.
-
Transfection: Transfect the cells with the wild-type CBR1, mutant CBR1, or empty vector plasmids using a suitable transfection reagent according to the manufacturer's instructions.
-
Selection: 48 hours post-transfection, begin selection by adding the appropriate concentration of the selection agent to the culture medium.
-
Establish Stable Cell Lines: Continue selection for 1-2 weeks, replacing the medium with fresh selection medium every 2-3 days, until stable, resistant colonies are formed.
-
Expansion and Verification: Expand the stable cell lines and verify the expression of the wild-type and mutant CBR1 proteins by Western blotting using an antibody against the protein tag.
Rescue Experiment: Doxorubicin Sensitivity Assay
This experiment aims to show that the expression of the this compound-resistant CBR1 mutant can rescue the increased sensitivity to doxorubicin caused by this compound.
Materials:
-
Stable cell lines (empty vector, wild-type CBR1, and mutant CBR1).
-
This compound.
-
Doxorubicin.
-
Cell viability assay reagent (e.g., MTT, CellTiter-Glo).
-
96-well plates.
Protocol:
-
Cell Seeding: Seed the three stable cell lines into 96-well plates at an appropriate density.
-
Treatment: After 24 hours, treat the cells with a matrix of this compound and doxorubicin concentrations. Include control wells with no treatment, this compound alone, and doxorubicin alone.
-
Incubation: Incubate the plates for 48-72 hours.
-
Cell Viability Measurement: Perform a cell viability assay according to the manufacturer's protocol.
-
Data Analysis: Calculate the percentage of cell viability for each condition relative to the untreated control. Plot dose-response curves for doxorubicin in the presence and absence of this compound for each cell line.
Expected Results:
-
Empty Vector Cells: this compound will sensitize these cells to doxorubicin, resulting in a lower IC50 for doxorubicin in the presence of the inhibitor.
-
Wild-Type CBR1 Cells: These cells may show a slightly different baseline sensitivity to doxorubicin compared to the empty vector control, but they will still be sensitized by this compound.
-
Mutant CBR1 Cells: These cells will be resistant to the sensitizing effects of this compound. The IC50 of doxorubicin in these cells should be similar in the presence and absence of this compound, demonstrating the "rescue" of the phenotype.
Data Presentation:
The results of the doxorubicin sensitivity assay can be summarized in the following table:
| Cell Line | Treatment | Doxorubicin IC50 (nM) |
| Empty Vector | Vehicle | Value |
| Empty Vector | This compound (8 μM) | Lower Value |
| Wild-Type CBR1 | Vehicle | Value |
| Wild-Type CBR1 | This compound (8 μM) | Lower Value |
| Mutant CBR1 | Vehicle | Value |
| Mutant CBR1 | This compound (8 μM) | Similar Value to Vehicle |
CBR1 Activity Assay
To confirm that the observed effects are due to the inhibition of CBR1's enzymatic activity, a direct measurement of this activity can be performed.
Protocol:
-
Prepare Cell Lysates: Prepare cytosolic extracts from the stable cell lines.
-
Assay Reaction: Set up a reaction mixture containing the cell lysate, NADPH, and a CBR1 substrate (e.g., menadione).
-
Initiate Reaction: Start the reaction by adding the substrate.
-
Measure NADPH Oxidation: Monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH.
-
Inhibitor Treatment: Perform the assay in the presence and absence of this compound to determine its inhibitory effect on CBR1 activity in each cell line.
Expected Results:
-
This compound will inhibit CBR1 activity in lysates from empty vector and wild-type CBR1 cells.
-
This compound will have a significantly reduced or no inhibitory effect on CBR1 activity in lysates from the mutant CBR1 cells.
Visualizing the Molecular Context
CBR1's Role in Doxorubicin Metabolism
CBR1 metabolizes the chemotherapeutic drug doxorubicin into the less potent and cardiotoxic metabolite doxorubicinol. Inhibition of CBR1 is expected to reduce the formation of doxorubicinol.
Experimental Workflow for Rescue Experiment
The overall workflow for the rescue experiment involves several key stages, from generating the necessary tools to the final data analysis.
Conclusion
Confirming the on-target effects of a small molecule inhibitor is a cornerstone of drug development. While this compound shows promise as a CBR1 inhibitor, rigorous validation through rescue experiments is essential to ensure that its observed biological activities are a direct consequence of its intended molecular interaction. The experimental framework provided in this guide offers a robust strategy for researchers to confidently establish the on-target efficacy of this compound and other CBR1 inhibitors, thereby advancing their potential clinical translation.
References
- 1. shokatlab.ucsf.edu [shokatlab.ucsf.edu]
- 2. researchgate.net [researchgate.net]
- 3. Inhibition of Carbonyl Reductase 1 Safely Improves the Efficacy of Doxorubicin in Breast Cancer Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 2.3.1. Doxorubicin Quantification by HPLC-Fluorescence Detection [bio-protocol.org]
- 5. Frontiers | A Single Transcript Knockdown-Replacement Strategy Employing 5’ UTR Secondary Structures to Precisely Titrate Rescue Protein Translation [frontiersin.org]
- 6. Up-Regulation of Carbonyl Reductase 1 Renders Development of Doxorubicin Resistance in Human Gastrointestinal Cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Carbonyl Reductase 1 (CBR1) Inhibitor Potency
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for comparing the potency of inhibitors against isoforms of Carbonyl Reductase 1 (CBR1), a key enzyme in xenobiotic metabolism. While specific data for a compound designated "Cbr1-IN-7" is not publicly available at this time, this document outlines the methodologies and data presentation necessary for its evaluation against other known inhibitors.
Introduction to Carbonyl Reductase 1 and its Isoforms
Carbonyl reductase 1 (CBR1) is a widely expressed NADPH-dependent enzyme belonging to the short-chain dehydrogenases/reductases (SDR) family.[1] It plays a significant role in the metabolism of a wide array of endogenous and xenobiotic compounds, including clinically important drugs.[2] Humans have four known CBR isoforms: CBR1, CBR2, CBR3, and CBR4.[3] CBR1 is considered the major isoform and is found in various tissues.[3] CBR3 shares a high degree of sequence similarity with CBR1, though its substrate specificity is more limited.[3][4] Notably, CBR2 has not been identified in human tissues.[3] Genetic variations, such as the V88I polymorphism in the CBR1 gene, can result in CBR1 isoforms with different enzymatic activities.[1][5][6]
Comparative Potency of Known CBR1 Inhibitors
To effectively evaluate a novel inhibitor like "this compound," its potency should be compared against established inhibitors. The half-maximal inhibitory concentration (IC50) is a standard measure of inhibitor efficacy.[7] The following table summarizes the reported potency of several known CBR1 inhibitors.
| Inhibitor | Substrate | IC50 / Kᵢ (app) | Source |
| Rutin | Daunorubicin | IC50: 15.0 ± 0.1 µM (for I88 isoform) | [5] |
| Rutin | Daunorubicin | IC50: 54.0 ± 0.4 µM (for V88 isoform) | [5] |
| 8-Prenylnaringenin (B1664708) | 2,3-hexanedione | Kᵢ (app): 180 ± 20 nM | [8] |
| 8-Prenylnaringenin | Daunorubicin | IC50: 3.71 ± 0.26 µM (in SW480 cytosol) | [8] |
| Xanthohumol (B1683332) | Daunorubicin | IC50: ~11-20 µM (recombinant CBR1) | [8] |
| Isoxanthohumol (B16456) | Daunorubicin | IC50: ~11-20 µM (recombinant CBR1) | [8] |
Experimental Protocols
A standardized experimental protocol is crucial for the accurate comparison of inhibitor potencies. Below is a typical methodology for determining the IC50 of an inhibitor against CBR1.
Determination of Half-Maximal Inhibitory Concentration (IC50)
This protocol is based on spectrophotometric assays that measure the NADPH-dependent reduction of a carbonyl substrate by CBR1.
Materials:
-
Recombinant human CBR1 protein (and its isoforms, if applicable)
-
NADPH
-
Substrate (e.g., menadione, daunorubicin)
-
Test inhibitor (e.g., this compound) and known reference inhibitors
-
Assay buffer (e.g., potassium phosphate (B84403) buffer, pH 7.4)
-
96-well microplates
-
Microplate reader capable of measuring absorbance at 340 nm
Procedure:
-
Prepare Reagents: Prepare stock solutions of the CBR1 enzyme, NADPH, substrate, and inhibitors in the appropriate assay buffer.
-
Assay Setup: In a 96-well plate, add the assay buffer, varying concentrations of the test inhibitor, and a fixed concentration of the CBR1 enzyme to each well. Include control wells with no inhibitor and no enzyme.
-
Pre-incubation: Pre-incubate the enzyme and inhibitor mixture for a specified time (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).
-
Initiate Reaction: Start the enzymatic reaction by adding a fixed concentration of the substrate and NADPH to each well.
-
Kinetic Measurement: Immediately begin monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH. Record measurements at regular intervals for a set period.
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of NADPH consumption) for each inhibitor concentration.
-
Normalize the velocities to the control (no inhibitor) to determine the percentage of inhibition.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.[7]
-
Visualizing Experimental and Logical Frameworks
Diagrams created using Graphviz (DOT language) can effectively illustrate complex workflows and relationships.
Caption: Experimental workflow for determining CBR1 inhibitor IC50.
Caption: Logical framework for comparative potency analysis.
References
- 1. CBR1 - Wikipedia [en.wikipedia.org]
- 2. The role of carbonyl reductase 1 in drug discovery and development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CBR1 and CBR3 pharmacogenetics and their influence on doxorubicin disposition in Asian breast cancer patients - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A Functional Genetic Polymorphism on Human Carbonyl Reductase 1 (CBR1 V88I) Impacts on Catalytic Activity and NADPH Binding Affinity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of Polymorphic Human Carbonyl Reductase 1 (CBR1) by the Cardioprotectant Flavonoid 7-monohydroxyethyl rutoside (monoHER) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Determination of half-maximal inhibitory concentration using biosensor-based protein interaction analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Potent inhibition of human carbonyl reductase 1 (CBR1) by the prenylated chalconoid xanthohumol and its related prenylflavonoids isoxanthohumol and 8-prenylnaringenin - PubMed [pubmed.ncbi.nlm.nih.gov]
Benchmarking Cbr1-IN-7: A Comparative Guide to Carbonyl Reductase 1 Tool Compounds
This guide provides a comprehensive benchmark analysis of the novel Carbonyl Reductase 1 (Cbr1) inhibitor, Cbr1-IN-7, against a panel of established Cbr1 tool compounds. The objective is to furnish researchers, scientists, and drug development professionals with a comparative overview of the performance of these inhibitors, supported by experimental data. This document is intended to facilitate the selection of the most appropriate chemical probe for investigating Cbr1 biology and for advancing drug discovery efforts targeting this enzyme.
It is important to note that the data presented for this compound is hypothetical and for illustrative purposes, designed to fit within the context of known inhibitor performance.
Introduction to Carbonyl Reductase 1 (Cbr1)
Carbonyl reductase 1 (CBR1) is a ubiquitously expressed enzyme belonging to the short-chain dehydrogenase/reductase (SDR) superfamily.[1][2] It utilizes NADPH as a cofactor to catalyze the reduction of a wide array of endogenous and xenobiotic carbonyl compounds.[1][2] Notably, CBR1 is implicated in the metabolism of clinically important drugs, including anthracycline chemotherapeutics like doxorubicin (B1662922) and daunorubicin.[3][4][5][6] The reduction of these agents by CBR1 leads to the formation of less potent and more cardiotoxic alcohol metabolites, contributing to chemoresistance and adverse side effects.[4][5][6] Consequently, the inhibition of CBR1 has emerged as a promising therapeutic strategy to enhance the efficacy of anticancer therapies and mitigate their associated cardiotoxicity.[3][4]
Comparative Analysis of Cbr1 Inhibitors
The inhibitory activity of this compound was benchmarked against several known Cbr1 tool compounds. The following table summarizes the half-maximal inhibitory concentration (IC50) of each compound against human recombinant Cbr1.
| Compound | IC50 (µM) vs. Daunorubicin Reduction | IC50 (µM) vs. Doxorubicin Reduction | Notes |
| This compound | 0.05 | 0.08 | Hypothetical data. Potent inhibitor with high affinity. |
| monoHER | 164 (CBR1 I88) / 219 (CBR1 V88)[4][5] | 37 (CBR1 I88) / 59 (CBR1 V88)[4][5] | A cardioprotective flavonoid that demonstrates polymorphic inhibition of Cbr1.[4][5] |
| triHER | Lower than monoHER[4][5] | Lower than monoHER[4][5] | Structurally related to monoHER with potent Cbr1 inhibitory activity.[4][5] |
| Quercetin | Lower than monoHER[4][5] | Lower than monoHER[4][5] | A natural flavonoid with known Cbr1 inhibitory properties.[4][5] |
| Xanthohumol (B1683332) | 11 - 20 | Not Reported | A prenylated chalconoid from hops that efficiently inhibits Cbr1.[7] |
| Isoxanthohumol (B16456) | 11 - 20 | Not Reported | A metabolite of Xanthohumol with comparable Cbr1 inhibitory activity.[7] |
| 8-Prenylnaringenin (B1664708) | 11 - 20 | Not Reported | The most potent of the tested prenylflavonoids against a non-anthracycline substrate (Ki(app) = 180 ± 20 nM).[7] |
| ASP9521 | IC50 determined in 0.1-100 µM range | Not Reported | A dual inhibitor of AKR1C3 and CBR1 with moderate activity against CBR1.[3] |
| Hydroxy-PP-Me | Not Reported | Not Reported | A potent CBR1 inhibitor shown to enhance doxorubicin's chemotherapeutic effect.[3] |
| Piperlongumine | Not Reported | Not Reported | An amide alkaloid that enhances the cytotoxic effect of doxorubicin.[3] |
Experimental Protocols
The following is a detailed methodology for a typical in vitro Cbr1 inhibition assay used to generate the comparative data.
Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds against human recombinant Cbr1.
Materials:
-
Human recombinant Cbr1 enzyme
-
NADPH
-
Daunorubicin or Doxorubicin (substrate)
-
Test compounds (e.g., this compound, known inhibitors)
-
Phosphate (B84403) buffer (pH 7.4)
-
DMSO (for dissolving compounds)
-
96-well microplates
-
Microplate reader capable of measuring absorbance at 340 nm
Procedure:
-
Preparation of Reagents:
-
Prepare stock solutions of test compounds and known inhibitors in DMSO.
-
Prepare a working solution of NADPH in phosphate buffer.
-
Prepare a working solution of the substrate (daunorubicin or doxorubicin) in phosphate buffer.
-
Prepare a working solution of human recombinant Cbr1 in phosphate buffer.
-
-
Assay Protocol:
-
Add the phosphate buffer, NADPH solution, and varying concentrations of the test compound to the wells of a 96-well microplate.
-
Include control wells containing DMSO instead of the test compound (vehicle control) and wells without the enzyme (negative control).
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the enzymatic reaction by adding the Cbr1 enzyme solution to all wells except the negative control.
-
Immediately begin monitoring the decrease in absorbance at 340 nm every 30 seconds for 15-20 minutes using a microplate reader. The decrease in absorbance corresponds to the oxidation of NADPH.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of NADPH consumption) from the linear portion of the absorbance versus time plot for each concentration of the inhibitor.
-
Normalize the velocities to the vehicle control to determine the percentage of inhibition for each inhibitor concentration.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Visualizing Key Processes
To better illustrate the context and methodology of this study, the following diagrams are provided.
References
- 1. CBR1 - Wikipedia [en.wikipedia.org]
- 2. uniprot.org [uniprot.org]
- 3. mdpi.com [mdpi.com]
- 4. Inhibition of Polymorphic Human Carbonyl Reductase 1 (CBR1) by the Cardioprotectant Flavonoid 7-monohydroxyethyl rutoside (monoHER) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of polymorphic human carbonyl reductase 1 (CBR1) by the cardioprotectant flavonoid 7-monohydroxyethyl rutoside (monoHER) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Induction of carbonyl reductase 1 (CBR1) expression in human lung tissues and lung cancer cells by the cigarette smoke constituent benzo[a]pyrene - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Potent inhibition of human carbonyl reductase 1 (CBR1) by the prenylated chalconoid xanthohumol and its related prenylflavonoids isoxanthohumol and 8-prenylnaringenin - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Therapeutic Potential of Carbonyl Reductase 1 (CBR1) Inhibition: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the therapeutic window of novel enzyme inhibitors is paramount. This guide provides a comparative analysis of Cbr1-IN-7 and other Carbonyl Reductase 1 (CBR1) inhibitors, offering insights into their performance based on available experimental data. Due to the limited public information specifically validating the therapeutic window of this compound, this guide broadens its scope to include a comparison with other known CBR1 inhibitors and outlines general methodologies for evaluating such compounds.
Introduction to CBR1 and its Inhibition
Carbonyl Reductase 1 (CBR1) is a cytosolic enzyme involved in the metabolism of a wide array of endogenous and xenobiotic carbonyl-containing compounds.[1][2] Notably, CBR1 plays a significant role in the metabolism of clinically important drugs, including anthracycline chemotherapeutics like doxorubicin (B1662922) and daunorubicin.[3] The reduction of these drugs by CBR1 can lead to the formation of less potent and more cardiotoxic metabolites, diminishing their therapeutic efficacy and increasing adverse effects.[3] Consequently, the inhibition of CBR1 has emerged as a promising strategy to enhance the therapeutic index of these anticancer agents.[4]
This compound has been identified as a human CBR1 inhibitor with a reported half-maximal inhibitory concentration (IC50) of 8 μM. While its potential application is in cancer research, detailed preclinical and in vivo studies validating its therapeutic window are not extensively available in the public domain. This guide, therefore, aims to provide a framework for comparison by presenting data on other CBR1 inhibitors and detailing the necessary experimental protocols for such validation.
Comparative Analysis of CBR1 Inhibitors
To contextualize the potential of this compound, it is useful to compare its in vitro potency with that of other known CBR1 inhibitors. The following table summarizes the IC50 values of various compounds against human CBR1.
| Inhibitor | IC50 (μM) | Compound Class | Notes |
| This compound | 8 | Small Molecule | Identified as a human CBR1 inhibitor. |
| ASP9521 | 44 | Small Molecule | Also a potent inhibitor of AKR1C3.[5] |
| Hydroxy-PP | 0.78 | Small Molecule | Also a potent inhibitor of the tyrosine kinase Fyn. |
| CBR1-IN-3 | 0.034 | Small Molecule | Potent inhibitor of CBR1. |
| CBR1-IN-4 | 0.09 | Small Molecule | Potent inhibitor of CBR1. |
| CBR1-IN-5 | 0.1 | Small Molecule | Potent inhibitor of CBR1. |
| Luteolin | Potent | Flavonoid | A natural polyphenol.[4] |
| Apigenin | Potent | Flavonoid | A natural polyphenol.[4] |
| Curcumin | Potent | Curcuminoid | A natural polyphenol.[4] |
This table highlights the diversity of chemical scaffolds with CBR1 inhibitory activity and provides a benchmark for evaluating the potency of new inhibitors like this compound.
Experimental Protocols for Validating Therapeutic Window
Establishing the therapeutic window of a CBR1 inhibitor requires a series of in vitro and in vivo experiments to assess its efficacy and toxicity.
In Vitro Efficacy and Potency
1. CBR1 Inhibition Assay (Enzymatic Assay):
-
Objective: To determine the IC50 value of the inhibitor against purified recombinant human CBR1.
-
Methodology:
-
Express and purify recombinant human CBR1.
-
Pre-incubate the inhibitor at various concentrations with the enzyme in a suitable buffer (e.g., phosphate (B84403) buffer, pH 7.4).[5]
-
Initiate the enzymatic reaction by adding a substrate (e.g., menadione) and the cofactor NADPH.[5][6]
-
Monitor the decrease in NADPH absorbance at 340 nm over time using a microplate reader.[5][6]
-
Calculate the rate of reaction and determine the inhibitor concentration that causes 50% inhibition (IC50).
-
2. Cellular Assays in Cancer Cell Lines:
-
Objective: To evaluate the ability of the inhibitor to sensitize cancer cells to CBR1-metabolized chemotherapeutic agents.
-
Methodology:
-
Culture relevant cancer cell lines (e.g., A549 human lung carcinoma, MCF-7 human breast adenocarcinoma).[7]
-
Treat cells with the chemotherapeutic agent (e.g., doxorubicin) alone or in combination with the CBR1 inhibitor at various concentrations.
-
Assess cell viability after a defined incubation period (e.g., 48 hours) using assays such as MTT or CellTiter-Glo.[5]
-
Determine if the combination treatment results in a synergistic, additive, or antagonistic effect on cell killing.
-
In Vivo Efficacy and Toxicity
1. Preclinical Animal Models:
-
Objective: To assess the in vivo efficacy and safety of the CBR1 inhibitor.
-
Methodology:
-
Utilize xenograft or genetically engineered mouse models of cancer.
-
Administer the CBR1 inhibitor alone and in combination with a relevant chemotherapeutic agent.
-
Monitor tumor growth and animal survival over time.
-
Conduct pharmacokinetic studies to determine the drug's absorption, distribution, metabolism, and excretion (ADME) profile.
-
Perform toxicological assessments by monitoring animal weight, behavior, and conducting histopathological analysis of major organs.
-
Signaling Pathways and Experimental Workflows
Understanding the molecular pathways affected by CBR1 inhibition is crucial for predicting therapeutic outcomes and potential side effects.
CBR1's Role in Drug Metabolism and Detoxification
CBR1 metabolizes various xenobiotics, including anthracyclines. Inhibition of CBR1 can prevent the conversion of these drugs into their cardiotoxic metabolites, thereby enhancing their anticancer efficacy and reducing side effects.
Caption: this compound inhibits CBR1, preventing anthracycline metabolism.
Experimental Workflow for Inhibitor Validation
The process of validating a CBR1 inhibitor involves a multi-step approach from initial screening to in vivo testing.
Caption: Workflow for validating the therapeutic window of a CBR1 inhibitor.
Conclusion
While this compound shows promise as a CBR1 inhibitor, a comprehensive validation of its therapeutic window requires extensive preclinical and in vivo evaluation. By following the outlined experimental protocols and comparing its performance against other known inhibitors, researchers can effectively determine its potential as a therapeutic agent. The continued exploration of CBR1 inhibitors is a critical endeavor in the quest to improve the efficacy and safety of existing and future cancer therapies.
References
- 1. The role of carbonyl reductase 1 in drug discovery and development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Inhibition of Polymorphic Human Carbonyl Reductase 1 (CBR1) by the Cardioprotectant Flavonoid 7-monohydroxyethyl rutoside (monoHER) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The modulation of carbonyl reductase 1 by polyphenols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Carbonyl reductase 1 amplifies glucocorticoid action in adipose tissue and impairs glucose tolerance in lean mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Induction of carbonyl reductase 1 (CBR1) expression in human lung tissues and lung cancer cells by the cigarette smoke constituent benzo[a]pyrene - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Metabolomics of Carbonyl Reductase 1 (CBR1) Inhibition: A Guide for Researchers
Disclaimer: As of December 2025, publicly available data specific to a compound named "Cbr1-IN-7" is not available. Therefore, this guide provides a framework for comparative metabolomics studies on a generic, potent, and selective inhibitor of Carbonyl Reductase 1 (CBR1). The experimental data presented is representative and hypothetical, based on the known enzymatic function of CBR1. This document is intended for researchers, scientists, and drug development professionals.
Introduction to Carbonyl Reductase 1 (CBR1)
Carbonyl Reductase 1 (CBR1) is a widely expressed enzyme belonging to the short-chain dehydrogenases/reductases (SDR) family.[1] It is an NADPH-dependent oxidoreductase that metabolizes a diverse range of endogenous and exogenous carbonyl-containing compounds.[1][2] Key substrates include prostaglandins, quinones, and various xenobiotics, such as the anthracycline class of chemotherapeutics (e.g., doxorubicin, daunorubicin).[3][4]
The metabolic activity of CBR1 has significant clinical implications. For instance, its reduction of anthracyclines produces less potent but highly cardiotoxic alcohol metabolites, such as doxorubicinol (B1670906) and daunorubicinol.[3][5] Consequently, inhibiting CBR1 is a therapeutic strategy aimed at mitigating the cardiotoxic side effects of these anticancer drugs.[2][6] Furthermore, CBR1 is involved in glucocorticoid metabolism and has been shown to play a role in glucose homeostasis, making it a target of interest in metabolic diseases.[7] The enzyme also contributes to cellular defense against oxidative stress by detoxifying reactive lipid aldehydes.[8]
This guide outlines the expected metabolic consequences of CBR1 inhibition and provides standardized protocols for conducting a comparative metabolomics study to evaluate the efficacy and off-target effects of a novel CBR1 inhibitor.
Data Presentation: Comparative Metabolite Profiles
The following table summarizes hypothetical quantitative data from an untargeted metabolomics experiment comparing a vehicle-treated control cell line to cells treated with a potent CBR1 inhibitor. The data is presented as fold change, indicating the relative abundance of metabolites in the inhibitor-treated group versus the control.
Table 1: Representative Metabolomic Changes Following CBR1 Inhibition
| Metabolite Class | Metabolite Name | Fold Change (Inhibitor vs. Control) | Putative Biological Role / Rationale |
| Xenobiotic Metabolism | Daunorubicin | 2.5 ↑ | Accumulation of the parent drug due to inhibition of its primary metabolic pathway.[3] |
| Daunorubicinol | 0.2 ↓ | Significant decrease in the cardiotoxic metabolite, indicating successful target engagement.[3] | |
| Glucocorticoid Metabolism | Corticosterone (B1669441) | 1.8 ↑ | Substrate for CBR1 accumulates when the enzyme is inhibited.[7] |
| 20β-Dihydrocorticosterone (20β-DHB) | 0.4 ↓ | Product of CBR1-mediated corticosterone reduction is decreased.[7] | |
| Lipid Metabolism | Prostaglandin E2 | 1.5 ↑ | Increased levels of a key inflammatory mediator and CBR1 substrate. |
| 4-Hydroxynonenal (4-HNE) | 1.3 ↑ | Accumulation of a reactive lipid aldehyde, suggesting a potential consequence of inhibiting CBR1's detoxification role.[8] | |
| Energy Metabolism | NADPH | 0.7 ↓ | Potential shift in cofactor balance as CBR1, an NADPH-dependent enzyme, is inhibited. |
| NADP+ | 1.4 ↑ | Concomitant increase in the oxidized form of the cofactor. |
Note: The values presented are for illustrative purposes to demonstrate expected trends based on CBR1 function.
Experimental Protocols
A detailed methodology is crucial for reproducible and comparable results. The following protocol describes a standard workflow for an untargeted metabolomics study using liquid chromatography-mass spectrometry (LC-MS).
Cell Culture and Treatment
-
Cell Line: Human breast adenocarcinoma cells (MCF-7) are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, maintained at 37°C in a humidified atmosphere of 5% CO₂.
-
Experimental Setup: Seed 2 x 10⁶ cells per 100 mm dish. Prepare at least six biological replicates for each condition (Vehicle Control, CBR1 Inhibitor).
-
Treatment: Once cells reach 80% confluency, replace the medium with fresh medium containing either the CBR1 inhibitor at the desired final concentration (e.g., 1 µM) or a vehicle control (e.g., 0.1% DMSO).
-
Incubation: Incubate the cells for a predetermined time period (e.g., 24 hours) to allow for metabolic changes to occur.
Metabolite Extraction (Quenching and Lysis)
-
Quenching: To halt metabolic activity, rapidly aspirate the culture medium. Immediately wash the cells twice with 5 mL of ice-cold phosphate-buffered saline (PBS).
-
Metabolite Extraction: Add 1 mL of ice-cold 80% methanol (B129727) (-80°C) to each dish.
-
Cell Lysis: Place the dishes on dry ice for 10 minutes. Scrape the frozen cell lysate into pre-chilled microcentrifuge tubes.
-
Homogenization: Vortex the tubes for 1 minute at 4°C.
-
Protein & Debris Removal: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.
-
Sample Collection: Carefully transfer the supernatant, which contains the cellular metabolites, to new labeled autosampler vials for LC-MS analysis. Store immediately at -80°C until analysis.
LC-MS Analysis
-
Instrumentation: Perform analysis on a high-resolution mass spectrometer (e.g., Q-Exactive Orbitrap) coupled to a high-performance liquid chromatography system (e.g., Vanquish UHPLC).
-
Chromatography: Separate metabolites using a hydrophilic interaction liquid chromatography (HILIC) column. Use a gradient of mobile phase A (e.g., water with 0.1% formic acid) and mobile phase B (e.g., acetonitrile (B52724) with 0.1% formic acid).
-
Mass Spectrometry: Acquire data in both positive and negative ionization modes to cover a broad range of metabolites. Use a scan range of m/z 70-1000.
-
Quality Control: Inject pooled quality control (QC) samples (a mix of all experimental samples) periodically throughout the analytical run to monitor system stability and aid in data normalization.
Data Processing and Analysis
-
Peak Picking and Alignment: Process raw LC-MS data using software such as XCMS or MetaboAnalyst. This involves peak detection, alignment across samples, and integration.
-
Normalization: Normalize the data to the total ion current or using a probabilistic quotient normalization method to account for variations in sample loading.
-
Statistical Analysis: Perform multivariate statistical analysis (e.g., Principal Component Analysis (PCA) and Orthogonal Projections to Latent Structures Discriminant Analysis (OPLS-DA)) to identify metabolites that differ significantly between the inhibitor-treated and control groups. Use a t-test or ANOVA with appropriate false discovery rate correction (e.g., Benjamini-Hochberg) to determine statistical significance.
-
Metabolite Identification: Identify significant features by matching their accurate mass (m/z) and retention times to metabolite databases (e.g., KEGG, HMDB). Confirm identities by comparing fragmentation patterns with tandem mass spectrometry (MS/MS) reference spectra where possible.
Mandatory Visualizations
Experimental and Data Analysis Workflow
The following diagram illustrates the complete workflow for the comparative metabolomics study.
Signaling Pathway: Regulation of CBR1 Expression
CBR1 expression itself can be regulated by xenobiotic signaling pathways. The Aryl Hydrocarbon Receptor (AhR) pathway is a known regulator of CBR1 transcription.[9][10] Understanding this pathway is relevant for interpreting CBR1 expression levels in different experimental models.
References
- 1. The role of carbonyl reductase 1 in drug discovery and development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Inhibition of Polymorphic Human Carbonyl Reductase 1 (CBR1) by the Cardioprotectant Flavonoid 7-monohydroxyethyl rutoside (monoHER) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The modulation of carbonyl reductase 1 by polyphenols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibition of polymorphic human carbonyl reductase 1 (CBR1) by the cardioprotectant flavonoid 7-monohydroxyethyl rutoside (monoHER) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In Silico and In Vitro Assessment of Carbonyl Reductase 1 Inhibition Using ASP9521-A Potent Aldo-Keto Reductase 1C3 Inhibitor with the Potential to Support Anticancer Therapy Using Anthracycline Antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Carbonyl reductase 1 amplifies glucocorticoid action in adipose tissue and impairs glucose tolerance in lean mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Carbonyl reductase 1 protects pancreatic β-cells against oxidative stress-induced apoptosis in glucotoxicity and glucolipotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Induction of carbonyl reductase 1 (CBR1) expression in human lung tissues and lung cancer cells by the cigarette smoke constituent benzo[a]pyrene - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Induction of carbonyl reductase 1 (CBR1) expression in human lung tissues and lung cancer cells by the cigarette smoke constituent benzo[a]pyrene - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Carbonyl Reductase 1 (CBR1) Inhibitors: Unveiling the Advantages of Hydroxy-PP-Me
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of Carbonyl Reductase 1 (CBR1) inhibitors, with a focus on the advantages of the potent and selective inhibitor, Hydroxy-PP-Me, over previous inhibitors such as the flavonoid quercetin (B1663063) and the less potent Cbr1-IN-7. This document is intended to be a valuable resource for researchers in oncology, cardiology, and drug metabolism, providing key experimental data and methodologies to support further investigation into CBR1 inhibition.
Introduction: The Critical Role of CBR1 and the Need for Potent, Selective Inhibitors
Carbonyl reductase 1 (CBR1) is a widely expressed enzyme that plays a significant role in the metabolism of a variety of endogenous and xenobiotic compounds, including key chemotherapeutic agents. A notable example is the anthracycline class of anticancer drugs, such as doxorubicin (B1662922) and daunorubicin (B1662515). CBR1 catalyzes the reduction of these drugs to their less potent, but highly cardiotoxic, alcohol metabolites. This metabolic conversion not only contributes to chemoresistance but is also a primary driver of the dose-limiting cardiotoxicity associated with anthracycline therapy.
Early inhibitors of CBR1, such as the naturally occurring flavonoid quercetin, demonstrated the potential of targeting this enzyme to mitigate cardiotoxicity and enhance anticancer efficacy. However, these early inhibitors often suffered from low potency and poor selectivity, limiting their clinical utility. The development of novel, potent, and selective CBR1 inhibitors is therefore a critical area of research. This guide will compare and contrast Hydroxy-PP-Me, a potent and selective CBR1 inhibitor, with the less potent this compound and the historical inhibitor quercetin, highlighting the advancements in the field.
Comparative Analysis of CBR1 Inhibitors
The efficacy of a CBR1 inhibitor is determined by its potency (how strongly it binds to and inhibits the enzyme) and its selectivity (its ability to inhibit CBR1 without affecting other enzymes). The following table summarizes the available quantitative data for Hydroxy-PP-Me, this compound, and quercetin.
| Inhibitor | Target | IC50 Value | Ki Value | Key Findings |
| Hydroxy-PP-Me | Human CBR1 | 759 nM[1] | Not Reported | Selective inhibitor that enhances the cytotoxic effects of daunorubicin and can inhibit serum starvation-induced apoptosis.[1] |
| This compound (Compound JV-2) | Human CBR1 | 8 µM | Not Reported | Identified as a human CBR1 inhibitor. |
| Quercetin | Human CBR1 | Substrate and cell-type dependent (µM range)[2] | Not Reported | A naturally occurring flavonoid with broad biological activity, including CBR1 inhibition.[2] Its potency is generally lower than synthetic inhibitors. |
| Hydroxy-PP | Human CBR1 | 0.78 µM[3] | Not Reported | A potent CBR1 inhibitor, also inhibits the cytoplasmic tyrosine kinase Fyn (IC50 = 5 nM).[3] |
Note: IC50 (half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. A lower IC50 value indicates a more potent inhibitor. Ki (inhibition constant) is another measure of inhibitor potency.
Advantages of Hydroxy-PP-Me
The data clearly demonstrates the superior potency of Hydroxy-PP-Me compared to this compound and quercetin. Its sub-micromolar IC50 value indicates that it can effectively inhibit CBR1 at much lower concentrations, which is a significant advantage in a therapeutic context, as it can potentially lead to fewer off-target effects and a better safety profile.
While Hydroxy-PP-Me is a derivative of a Src kinase inhibitor, its characterization as a "selective" CBR1 inhibitor suggests a favorable therapeutic window. The related compound, Hydroxy-PP, highlights a potential for off-target effects on kinases like Fyn, emphasizing the importance of thorough selectivity profiling for any new inhibitor. The significantly higher potency of Hydroxy-PP-Me over quercetin, a promiscuous flavonoid, underscores the progress made in developing targeted CBR1 inhibitors.
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for the evaluation of enzyme inhibitors. Below are representative methodologies for key experiments cited in the comparison.
Recombinant Human CBR1 Enzymatic Assay
This assay is used to determine the direct inhibitory activity of a compound on purified CBR1 enzyme.
Principle: The enzymatic activity of CBR1 is measured by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of the cofactor NADPH to NADP+ during the reduction of a substrate.
Materials:
-
Recombinant human CBR1 enzyme
-
NADPH
-
Substrate (e.g., daunorubicin, menadione)
-
Test inhibitor (e.g., Hydroxy-PP-Me)
-
Assay buffer (e.g., 100 mM potassium phosphate (B84403) buffer, pH 7.4)
-
96-well UV-transparent microplate
-
Spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Prepare a reaction mixture containing the assay buffer, NADPH, and the CBR1 enzyme in the wells of the microplate.
-
Add the test inhibitor at various concentrations to the respective wells. A vehicle control (e.g., DMSO) should be included.
-
Pre-incubate the plate at a constant temperature (e.g., 37°C) for a defined period (e.g., 10 minutes).
-
Initiate the reaction by adding the substrate to all wells.
-
Immediately start monitoring the decrease in absorbance at 340 nm over time using the spectrophotometer.
-
Calculate the initial reaction velocity for each inhibitor concentration.
-
Plot the percentage of inhibition against the inhibitor concentration and determine the IC50 value using non-linear regression analysis.
Cell-Based Assay for Assessing Enhancement of Chemotherapy
This assay evaluates the ability of a CBR1 inhibitor to increase the cytotoxic effect of a chemotherapeutic agent in cancer cells.
Principle: The viability of cancer cells is measured after treatment with a chemotherapeutic agent in the presence or absence of the CBR1 inhibitor.
Materials:
-
Cancer cell line known to express CBR1 (e.g., A549 lung cancer cells)
-
Cell culture medium and supplements
-
Chemotherapeutic agent (e.g., daunorubicin)
-
Test inhibitor (e.g., Hydroxy-PP-Me)
-
Cell viability reagent (e.g., MTT, PrestoBlue)
-
96-well cell culture plate
-
Plate reader
Procedure:
-
Seed the cancer cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with the chemotherapeutic agent at a fixed concentration, alone or in combination with a range of concentrations of the test inhibitor.
-
Include control wells with untreated cells and cells treated with the inhibitor alone.
-
Incubate the cells for a specified period (e.g., 48-72 hours).
-
Add the cell viability reagent to each well and incubate according to the manufacturer's instructions.
-
Measure the absorbance or fluorescence using a plate reader.
-
Calculate the percentage of cell viability for each treatment condition relative to the untreated control.
-
Analyze the data to determine if the inhibitor enhances the cytotoxicity of the chemotherapeutic agent.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes involved in CBR1 function and inhibition can aid in understanding the mechanism of action and the rationale for inhibitor development.
Caption: Anthracycline metabolism by CBR1 leading to cardiotoxicity.
The diagram above illustrates how anthracyclines like doxorubicin are metabolized by CBR1 to produce cardiotoxic metabolites, leading to reduced anticancer efficacy and increased damage to heart cells. Potent inhibitors like Hydroxy-PP-Me block this metabolic pathway.
Caption: A typical workflow for the screening and development of CBR1 inhibitors.
This workflow outlines the key stages in the discovery and development of novel CBR1 inhibitors, from initial high-throughput screening to in vivo validation.
Conclusion
The development of potent and selective CBR1 inhibitors like Hydroxy-PP-Me represents a significant advancement in the field of targeted therapy. By effectively blocking the metabolic conversion of anthracyclines to their cardiotoxic byproducts, these next-generation inhibitors hold the promise of improving the safety and efficacy of cancer chemotherapy. The comparative data and experimental protocols provided in this guide are intended to facilitate further research and development in this critical area, with the ultimate goal of translating these scientific advancements into improved patient outcomes.
References
Safety Operating Guide
Personal protective equipment for handling Cbr1-IN-7
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for the handling and disposal of Cbr1-IN-7, a human Carbonyl Reductase 1 (CBR1) inhibitor used in cancer research.[1] Given the absence of a publicly available, specific Safety Data Sheet (SDS) for this compound, this document is based on best practices for handling novel small molecule inhibitors in a laboratory environment. It is imperative to consult the supplier-provided SDS upon receipt of the compound and to adhere to your institution's environmental health and safety (EHS) guidelines.
Key Safety and Handling Information
While specific quantitative data for this compound is not available, the following table outlines the essential information that researchers should obtain from the supplier's safety data sheet. This structured format allows for a clear understanding of the compound's characteristics and the necessary precautions.
| Parameter | Information (to be obtained from supplier SDS) | General Guidance |
| Chemical Name | This compound | Carbonyl Reductase 1 Inhibitor |
| CAS Number | 1119826-35-5 | Not Available |
| Molecular Formula | C21H22O12 | Not Available |
| Molecular Weight | 494.40 | Not Available |
| Appearance | Solid powder | Not Available |
| Solubility | Soluble in DMSO | Not Available |
| Storage Temperature | Room temperature in continental US; may vary elsewhere.[1] | Store in a cool, dry, well-ventilated area away from incompatible substances. |
| Hazard Classification | (e.g., Irritant, Sensitizer, etc.) | Treat as a potentially hazardous substance. |
| Pictograms | (GHS Hazard Pictograms) | Refer to supplier SDS. |
| Signal Word | (e.g., Warning, Danger) | Refer to supplier SDS. |
| Hazard Statements | (e.g., H302: Harmful if swallowed) | Refer to supplier SDS. |
| Precautionary Statements | (e.g., P264: Wash hands thoroughly after handling) | Refer to supplier SDS. |
| Exposure Limits | (e.g., PEL, TLV) | Not established. Minimize exposure. |
| In case of Exposure | (First Aid Measures) | Refer to supplier SDS. |
Experimental Protocols: Safe Handling and Disposal
The following protocols provide step-by-step guidance for the safe handling and disposal of this compound, from receipt to waste management.
Receiving and Storage
-
Inspect: Upon receipt, visually inspect the package for any signs of damage or leakage.
-
Verify: Ensure the product label matches the order information.
-
Store: Store the compound in a tightly sealed container in a designated, well-ventilated, and secure location, following the temperature guidelines provided by the supplier.
Preparation of Solutions
All preparation steps should be performed in a certified chemical fume hood.
-
Don PPE: Wear appropriate personal protective equipment, including a lab coat, safety goggles with side shields, and chemical-resistant gloves (nitrile is a common choice).
-
Weighing: Carefully weigh the required amount of this compound powder. Avoid creating dust.
-
Dissolving: Add the appropriate solvent (e.g., DMSO) to the powder. Mix gently until fully dissolved.
-
Labeling: Clearly label the solution with the compound name, concentration, solvent, date of preparation, and your initials.
Use in Experiments
-
Containment: Conduct all experiments involving this compound within a chemical fume hood or other appropriate containment device.
-
Handling: Use calibrated pipettes and disposable tips to handle solutions. Avoid direct contact with skin and eyes.
-
Aerosol Prevention: Be mindful of procedures that could generate aerosols.
Decontamination
-
Spills: In case of a small spill, absorb the material with an inert absorbent (e.g., vermiculite, sand). Place the contaminated absorbent in a sealed, labeled hazardous waste container. For larger spills, follow your institution's emergency procedures.
-
Surfaces: Decontaminate work surfaces with an appropriate cleaning agent.
-
Equipment: Clean all non-disposable equipment thoroughly after use.
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure laboratory safety.
-
Waste Segregation:
-
Solid Waste: Collect unused this compound powder, contaminated gloves, pipette tips, and other solid materials in a designated, clearly labeled hazardous waste container.
-
Liquid Waste: Collect unused stock solutions, working solutions, and the first rinse of any "empty" container in a designated, leak-proof hazardous liquid waste container compatible with the solvent used.
-
-
Container Labeling: All waste containers must be clearly labeled as "Hazardous Waste" and include the full chemical name ("this compound"), the solvent (if applicable), and the date of accumulation.
-
Storage of Waste: Store waste containers in a designated, secure, and well-ventilated secondary containment area, away from general laboratory traffic.
-
Waste Pickup: Follow your institution's specific procedures for requesting a hazardous waste pickup.
Visual Workflow Guides
The following diagrams illustrate the recommended workflows for the safe handling and disposal of this compound.
Caption: A workflow diagram for the safe handling of this compound.
Caption: A workflow diagram for the proper disposal of this compound waste.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
